VU0285683
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
3-fluoro-5-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7FN4O/c15-11-6-9(8-16)5-10(7-11)14-18-13(19-20-14)12-3-1-2-4-17-12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELAFISMURFRCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NOC(=N2)C3=CC(=CC(=C3)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Anxiolytic Potential of VU0285683: A Technical Guide to its Mechanism of Action as a Negative Allosteric Modulator of mGluR5
For Immediate Release
NASHVILLE, Tenn. – VU0285683, a selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), has emerged as a significant tool in neuroscience research. This technical guide provides an in-depth overview of the mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals. The document details the quantitative pharmacology, experimental methodologies, and the signaling pathways affected by this compound.
Initially misidentified in some databases, rigorous pharmacological studies have definitively characterized this compound as a potent and selective mGluR5 NAM. It exerts its effects by binding to an allosteric site on the mGluR5 receptor, distinct from the glutamate binding site, and negatively modulates the receptor's response to glutamate. This modulation has been shown to produce anxiolytic-like effects in preclinical models, highlighting its potential for the development of novel therapeutics for anxiety and related disorders.
Quantitative Pharmacological Data
The potency and binding affinity of this compound have been determined through various in vitro assays. The following tables summarize the key quantitative data from the primary characterization of the compound.
| Parameter | Value | Species | Assay Type | Reference |
| Binding Affinity (Ki) | 82 ± 12 nM | Rat | [3H]methoxyPEPy Competition Binding | [1] |
| Functional Potency (IC50) | 24.4 nM | Rat | Glutamate-induced Calcium Mobilization | [2] |
Table 1: In Vitro Pharmacology of this compound
| Behavioral Test | Species | Dose Range | Effect | Reference |
| Marble Burying Test | Mouse | 10 - 30 mg/kg (i.p.) | Dose-dependent decrease in marble burying | [1] |
| Elevated Plus Maze | Mouse | 10 - 30 mg/kg (i.p.) | Increase in time spent in open arms | [1] |
Table 2: In Vivo Anxiolytic-like Activity of this compound
Signaling Pathways and Mechanism of Action
This compound acts as a non-competitive antagonist of mGluR5. The canonical signaling pathway for mGluR5 involves its activation by the neurotransmitter glutamate, which leads to the coupling of the Gq G-protein. This, in turn, activates phospholipase C (PLC), catalyzing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. This compound, by binding to the MPEP allosteric site, stabilizes a conformation of the receptor that is less responsive to glutamate, thereby attenuating this signaling cascade.
Experimental Protocols
The characterization of this compound involved a series of in vitro and in vivo experiments. Below are the detailed methodologies for the key assays performed.
Radioligand Binding Assay
This assay was used to determine the binding affinity of this compound to the mGluR5 receptor.
-
Objective: To determine the Ki of this compound at the MPEP binding site of the rat mGluR5 receptor.
-
Radioligand: [3H]methoxyPEPy, a radiolabeled analog of the MPEP NAM.
-
Membrane Preparation: Membranes were prepared from HEK293 cells stably expressing the rat mGluR5 receptor.
-
Assay Buffer: 50 mM Tris-HCl, 0.9% NaCl, pH 7.4.
-
Procedure:
-
Varying concentrations of this compound were incubated with rat mGluR5-expressing cell membranes.
-
A fixed concentration of [3H]methoxyPEPy was added to the incubation.
-
The mixture was incubated to allow for competitive binding to reach equilibrium.
-
Bound and free radioligand were separated by rapid filtration through a glass fiber filter.
-
The amount of bound radioactivity on the filter was quantified using liquid scintillation counting.
-
-
Data Analysis: The IC50 value was determined from the competition curve and converted to a Ki value using the Cheng-Prusoff equation.[1]
Calcium Mobilization Assay
This functional assay was used to determine the potency of this compound as a negative allosteric modulator.
-
Objective: To determine the IC50 of this compound in inhibiting glutamate-induced intracellular calcium mobilization.
-
Cell Line: HEK293 cells stably expressing the rat mGluR5 receptor.
-
Calcium Indicator Dye: Fluo-4 AM.
-
Procedure:
-
Cells were plated in 96-well plates and loaded with Fluo-4 AM dye.
-
Cells were pre-incubated with varying concentrations of this compound.
-
An EC80 concentration of glutamate was added to stimulate the mGluR5 receptor.
-
Changes in intracellular calcium concentration were measured by monitoring the fluorescence intensity using a fluorometric imaging plate reader (FLIPR).
-
-
Data Analysis: The concentration-response curve for this compound's inhibition of the glutamate response was plotted to determine the IC50 value.[1]
In Vivo Behavioral Assays
The anxiolytic-like effects of this compound were assessed using standard rodent behavioral models.
-
Marble Burying Test:
-
Principle: Anxious mice exhibit increased digging behavior, leading to the burying of novel objects.
-
Procedure: Mice were administered this compound or vehicle intraperitoneally. Thirty minutes later, they were placed in a cage containing 20 marbles evenly spaced on top of the bedding. The number of marbles buried (at least two-thirds covered) after a 30-minute period was counted.
-
-
Elevated Plus Maze:
-
Principle: Anxious mice tend to spend more time in the closed, protected arms of the maze compared to the open, exposed arms. Anxiolytic compounds increase the time spent in the open arms.
-
Procedure: Mice were treated with this compound or vehicle. After a 30-minute pre-treatment period, they were placed in the center of an elevated plus-shaped maze with two open and two closed arms. The time spent in each arm and the number of entries were recorded for a 5-minute session.
-
Experimental and Discovery Workflow
The identification and characterization of this compound followed a systematic drug discovery process.
Conclusion
This compound is a well-characterized, selective negative allosteric modulator of mGluR5 with demonstrated anxiolytic-like properties in preclinical models. Its distinct mechanism of action, involving the allosteric modulation of a key glutamate receptor, makes it a valuable pharmacological tool for dissecting the role of mGluR5 in normal and pathological brain function. The data and protocols presented in this guide provide a comprehensive resource for researchers interested in utilizing this compound for their studies and for those involved in the development of novel therapeutics targeting the glutamatergic system.
References
An In-Depth Technical Guide to VU0285683: A Negative Allosteric Modulator of the mGlu₅ Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0285683 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu₅). This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, and biological activity. Detailed experimental protocols for its synthesis and key pharmacological assays are provided to facilitate further research and development. Additionally, a diagram of the canonical mGlu₅ signaling pathway is presented to contextualize the mechanism of action of this compound.
Chemical Structure and Properties
This compound is a small molecule with the chemical formula C₁₄H₇FN₄O.[1] Its structure features a central 1,2,4-oxadiazole (B8745197) ring linking a fluorinated benzonitrile (B105546) moiety and a pyridine (B92270) ring.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | 3-fluoro-5-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile[1] |
| Molecular Formula | C₁₄H₇FN₄O[1] |
| CAS Number | 327056-22-4 |
| PubChem CID | 9816778[1] |
| ChEMBL ID | CHEMBL2164544[1] |
| SMILES | C1=CC(=NC=C1)C2=NOC(=N2)C3=CC(=C(C=C3)F)C#N |
| InChI Key | GELAFISMURFRCA-UHFFFAOYSA-N[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 266.23 g/mol [1] |
| XLogP3 | 1.9[1] |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 3 |
Synthesis of this compound
Experimental Protocol: Proposed Synthesis of this compound
Step 1: Synthesis of 3-Fluoro-5-cyanobenzamide oxime
-
To a solution of 3-fluoro-5-cyanobenzonitrile in ethanol (B145695), add an aqueous solution of hydroxylamine (B1172632) hydrochloride and sodium carbonate.
-
Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-fluoro-5-cyanobenzamide oxime.
Step 2: Synthesis of 3-Fluoro-5-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile (this compound)
-
Dissolve picolinoyl chloride in a suitable aprotic solvent, such as tetrahydrofuran (B95107) (THF), under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of 3-fluoro-5-cyanobenzamide oxime and a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine) in THF dropwise to the cooled solution of picolinoyl chloride.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford this compound.
Biological Activity and Mechanism of Action
This compound is a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu₅). It exhibits high affinity for the MPEP binding site and acts as a full antagonist, blocking the glutamate response at the mGlu₅ receptor.
Table 3: In Vitro Pharmacology of this compound
| Parameter | Value |
| Target | Metabotropic glutamate receptor 5 (mGlu₅) |
| Modulation | Negative Allosteric Modulator (NAM) |
| IC₅₀ | 24.4 nM |
The mGlu₅ receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand glutamate, canonically couples to Gαq/11 G-proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). As a negative allosteric modulator, this compound binds to a site on the mGlu₅ receptor distinct from the glutamate binding site and reduces the receptor's response to glutamate.
Caption: Canonical mGlu₅ Receptor Signaling Pathway.
Experimental Protocols for Biological Assays
The following are detailed protocols for standard in vitro assays used to characterize the activity of mGlu₅ negative allosteric modulators like this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to the mGlu₅ receptor. It typically involves a competition binding experiment using a radiolabeled ligand that binds to the same allosteric site.
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation:
-
Culture cells stably expressing the human mGlu₅ receptor (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation to each well.
-
Add a fixed concentration of a suitable radioligand (e.g., [³H]-MPEP).
-
Add varying concentrations of the unlabeled test compound (this compound).
-
To determine non-specific binding, add a high concentration of a known non-radiolabeled mGlu₅ allosteric modulator to a set of wells.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold wash buffer.
-
Dry the filter mat and add a scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Experimental Workflow for Radioligand Binding Assay.
Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit the glutamate-induced increase in intracellular calcium mediated by mGlu₅ receptor activation.
Experimental Protocol: Calcium Mobilization Assay
-
Cell Preparation:
-
Seed cells stably expressing the mGlu₅ receptor into a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
-
Dye Loading:
-
Remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) dissolved in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Incubate the plate at 37°C for 45-60 minutes to allow the cells to take up the dye.
-
Wash the cells with the assay buffer to remove excess dye.
-
-
Assay Procedure:
-
Place the cell plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 15-30 minutes).
-
Add a fixed, sub-maximal concentration (e.g., EC₈₀) of glutamate to stimulate the mGlu₅ receptor.
-
Measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response observed with the agonist alone (100%) and a vehicle control (0%).
-
Plot the normalized response as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Caption: Experimental Workflow for Calcium Mobilization Assay.
Conclusion
This compound is a valuable pharmacological tool for studying the role of the mGlu₅ receptor in various physiological and pathological processes. Its high potency and selectivity make it a lead compound for the potential development of therapeutics for central nervous system disorders where mGlu₅ hyperexcitability is implicated. The information and protocols provided in this guide are intended to support further investigation into the properties and applications of this important molecule.
References
VU0285683: A Technical Guide to its Discovery, Synthesis, and Application as a Selective mGlu5 Negative Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of VU0285683, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). Discovered through a high-throughput screening campaign, this compound has emerged as a valuable pharmacological tool for investigating the physiological and pathological roles of mGlu5. This document details the discovery, synthesis, and biological characterization of this compound, including its mechanism of action, quantitative pharmacological data, and experimental protocols. The information presented herein is intended to serve as a resource for researchers in neuroscience, pharmacology, and drug discovery.
Discovery and Rationale
This compound, with the IUPAC name 3-Fluoro-5-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]-benzonitrile, was identified as a novel, selective mGlu5 NAM through a focused drug discovery effort.[1] The rationale for developing selective mGlu5 modulators stems from the receptor's critical role in synaptic plasticity and its implication in a range of central nervous system (CNS) disorders, including anxiety, depression, and Fragile X syndrome.[2] this compound was discovered as part of a broader initiative to identify diverse chemical scaffolds that act as allosteric modulators of mGlu5.[1] It exhibits high affinity for the 2-methyl-6-(phenylethynyl)-pyridine (MPEP) binding site on the mGlu5 receptor.[1]
Synthesis
While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available in the primary literature, the general synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is well-established. The synthesis of this compound likely proceeds through the cyclization of an amidoxime (B1450833) intermediate with an appropriate acyl chloride.
A plausible synthetic route involves the following key steps:
-
Formation of the Amidoxime: Reaction of a substituted benzonitrile (B105546) with hydroxylamine (B1172632) to form the corresponding amidoxime.
-
Acylation: Acylation of the amidoxime with a pyridine-2-carbonyl chloride derivative.
-
Cyclization: Thermal or base-mediated cyclization of the O-acyl amidoxime to form the 1,2,4-oxadiazole (B8745197) ring.
Further details on the synthesis of similar 3,5-diaryl-1,2,4-oxadiazole derivatives can be found in the chemical literature.[3][4]
Biological Activity and Quantitative Data
This compound is a potent and selective negative allosteric modulator of the mGlu5 receptor. It acts by binding to an allosteric site within the seven-transmembrane domain of the receptor, distinct from the orthosteric glutamate binding site.[1] This binding event reduces the affinity and/or efficacy of the endogenous ligand, glutamate, for the receptor.
Table 1: In Vitro Pharmacological Data for this compound
| Parameter | Value | Species | Assay Type | Reference |
| IC50 | 24.4 nM | Rat | Functional (Calcium Mobilization) | [5] |
| Binding Affinity (Ki) | 0.16 µM | Not Specified | Radioligand Displacement ([3H]methoxyPEPy) | [6] |
Table 2: In Vivo Data for this compound
| Model | Species | Effect | Reference |
| Marble Burying | Mouse | Anxiolytic-like activity | [6] |
| Elevated Plus Maze | Rat | Anxiolytic-like activity | [1] |
Experimental Protocols
The following are generalized protocols for key experiments used in the characterization of this compound, based on standard pharmacological practices.
Intracellular Calcium Mobilization Assay
This functional assay is used to determine the potency of mGlu5 NAMs by measuring their ability to inhibit agonist-induced increases in intracellular calcium.
-
Cell Culture: HEK293 cells stably expressing the rat mGlu5 receptor are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.
-
Compound Addition: The dye solution is removed, and cells are washed. A solution containing this compound at various concentrations is added to the wells and pre-incubated for a specified time.
-
Agonist Stimulation and Signal Detection: An mGlu5 agonist (e.g., glutamate or quisqualate) is added to the wells at a concentration that elicits a submaximal response (e.g., EC80). The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.
-
Data Analysis: The inhibitory effect of this compound is calculated as a percentage of the agonist response in the absence of the modulator. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to the mGlu5 receptor.
-
Membrane Preparation: Membranes are prepared from cells stably expressing the mGlu5 receptor or from brain tissue known to have high mGlu5 expression (e.g., striatum or hippocampus).
-
Binding Reaction: In a 96-well plate, the prepared membranes are incubated with a radiolabeled ligand that binds to the allosteric site of mGlu5 (e.g., [3H]MPEP or [3H]methoxyPEPy) at a concentration near its Kd.
-
Competition: Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor. Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand.
-
Incubation and Filtration: The reaction is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter mat, which traps the membranes while allowing the unbound radioligand to pass through.
-
Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding of the radioligand is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Signaling Pathways and Visualizations
As a negative allosteric modulator of mGlu5, this compound inhibits the canonical Gq-coupled signaling pathway. Activation of mGlu5 by glutamate typically leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium. DAG, along with calcium, activates protein kinase C (PKC).[2][5][7] this compound attenuates this entire cascade.
Caption: Canonical Gq-coupled signaling pathway of the mGlu5 receptor and the inhibitory action of this compound.
Caption: A generalized experimental workflow for the discovery and characterization of an mGlu5 NAM like this compound.
Conclusion
This compound is a well-characterized, potent, and selective negative allosteric modulator of the mGlu5 receptor. Its discovery has provided the neuroscience community with a valuable tool to probe the complex roles of mGlu5 in health and disease. This technical guide summarizes the key information regarding its discovery, synthesis, and biological properties, and provides a foundation for its application in further research and drug development endeavors.
References
- 1. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology, Signaling and Therapeutic Potential of Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of “Molecular Switches” within a Series of mGlu5 Allosteric Ligands Driven by a “Magic Methyl” Effect Affording Both PAMs and NAMs with In Vivo Activity, Derived from an M1 PAM Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabotropic glutamate receptor subtype 5: molecular pharmacology, allosteric modulation and stimulus bias - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of VU0285683: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0285683 is a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4), a target of significant interest for the therapeutic intervention in central nervous system (CNS) disorders, particularly Parkinson's disease. As a PAM, this compound does not directly activate the mGluR4 receptor but rather enhances the receptor's response to the endogenous ligand, glutamate. This mechanism offers the potential for a more nuanced and spatially restricted modulation of glutamatergic signaling compared to direct-acting agonists. This document provides a comprehensive overview of the in vitro pharmacological characterization of this compound, including its potency, efficacy, and the experimental procedures used for its evaluation.
Core Data Summary
The in vitro activity of this compound has been primarily assessed through cell-based functional assays that measure the potentiation of the glutamate response at the mGluR4 receptor. The key quantitative data for this compound and related compounds from the same chemical series are summarized below.
| Compound | hmGluR4 EC50 (nM) | % Glu Max | Fold Shift |
| This compound | 1300 | 102% | 4.8 |
| VU0155041 (Lead Compound) | 740 | 127% | Not Reported |
| Compound 9a | 240 | 235% | Not Reported |
| Compound 9b | 370 | 182% | Not Reported |
| Compound 9c | 780 | 211% | Not Reported |
Data presented is based on studies of a series of related mGluR4 PAMs. EC50 values represent the concentration of the compound that produces a half-maximal potentiation of an EC20 concentration of glutamate. % Glu Max indicates the maximal efficacy of the compound relative to the maximal response of glutamate. Fold shift represents the factor by which the PAM shifts the glutamate concentration-response curve to the left.
Signaling Pathway
This compound, as a positive allosteric modulator of mGluR4, facilitates the signal transduction cascade initiated by the binding of glutamate to the receptor. mGluR4 is a G-protein coupled receptor (GPCR) that couples to the Gαi/o subunit. Upon activation, this leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling pathway is crucial in modulating neurotransmitter release at presynaptic terminals.
Caption: mGluR4 Gαi/o signaling pathway modulated by this compound.
Experimental Protocols
The in vitro characterization of this compound and its analogs typically involves the use of recombinant cell lines stably expressing the human mGluR4 receptor. A common method is the calcium mobilization assay, which utilizes a chimeric G-protein to couple the Gαi/o-linked mGluR4 receptor to the phospholipase C (PLC) pathway.
Calcium Mobilization Assay
1. Cell Culture and Plating:
-
Chinese Hamster Ovary (CHO) cells stably co-expressing the human mGluR4 receptor and a chimeric G-protein (e.g., Gαqi5) are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and selection antibiotics.
-
Cells are harvested and plated into 384-well black-walled, clear-bottom microplates at a suitable density and incubated overnight to allow for cell attachment.
2. Dye Loading:
-
The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for a specified time at 37°C. This allows the dye to enter the cells.
3. Compound Addition and Signal Detection:
-
The dye solution is removed, and assay buffer is added to the wells.
-
A baseline fluorescence reading is taken using a fluorescence imaging plate reader (FLIPR) or a similar instrument.
-
A solution of this compound or other test compounds at various concentrations is added to the wells.
-
After a short incubation period, an EC20 concentration of glutamate (the concentration of glutamate that elicits 20% of its maximal response) is added to the wells to stimulate the receptor.
-
The change in intracellular calcium concentration is measured as a change in fluorescence intensity over time.
4. Data Analysis:
-
The increase in fluorescence intensity following glutamate addition in the presence of the test compound is compared to the response with glutamate alone.
-
Concentration-response curves are generated by plotting the potentiation of the glutamate response against the concentration of the test compound.
-
The EC50 value, representing the concentration of the PAM that produces 50% of its maximal potentiation, is calculated using a non-linear regression analysis.
-
To determine the fold-shift, full glutamate concentration-response curves are generated in the absence and presence of a fixed concentration of the PAM.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the in vitro characterization of this compound using a calcium mobilization assay.
VU0285683 selectivity for mGlu5 receptors
An In-depth Technical Guide on the Selectivity of VU0285683 for the mGlu5 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5). As an allosteric modulator, it binds to a site on the receptor distinct from the endogenous ligand binding site for glutamate. This allows for a more nuanced modulation of receptor activity compared to direct agonists or antagonists. Specifically, this compound binds with high affinity to the same allosteric site as the well-characterized mGlu5 NAM, 2-methyl-6-(phenylethynyl)-pyridine (MPEP). The selectivity of this compound for mGlu5 over other mGlu receptor subtypes is a critical aspect of its pharmacological profile, making it a valuable tool for studying the physiological and pathological roles of mGlu5. This document provides a comprehensive overview of the selectivity of this compound, including quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.
Data Presentation: Selectivity Profile of this compound
The selectivity of this compound has been rigorously assessed against other metabotropic glutamate receptors. The following tables summarize the quantitative data from these assessments.
| Table 1: Potency of this compound at the Human mGlu5 Receptor | |
| Parameter | Value (nM) |
| IC₅₀ | 56 |
| Table 2: Selectivity of this compound at Other mGlu Receptor Subtypes | |
| Receptor Subtype | Activity |
| mGluR1 | No activity at concentrations up to 10 µM |
| mGluR2 | No activity at concentrations up to 10 µM |
| mGluR3 | No activity at concentrations up to 10 µM |
| mGluR4 | No activity at concentrations up to 10 µM |
| mGluR8 | No activity at concentrations up to 10 µM |
Experimental Protocols
The selectivity of this compound was determined using robust in vitro functional assays. The primary method employed was a calcium mobilization assay in recombinant cell lines expressing specific mGlu receptor subtypes.
Calcium Mobilization Assay for mGluR Selectivity
This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium ([Ca²⁺]i) triggered by an agonist at Gq-coupled receptors (like mGlu1 and mGlu5) or at Gi/o-coupled receptors co-transfected with a promiscuous G-protein (like Gα15) that redirects the signal through the phospholipase C pathway.
1. Cell Culture and Plating:
-
Human embryonic kidney (HEK) 293 cells stably expressing either human mGlu5, rat mGlu1, rat mGlu2, human mGlu3, rat mGlu4, or rat mGlu8 were used.
-
Cells were maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, 20 mM HEPES, 1 mM sodium pyruvate, and 100 U/ml penicillin/streptomycin.
-
For the assay, cells were seeded into 384-well, black-walled, clear-bottomed plates and grown to confluence.
2. Dye Loading:
-
The growth medium was removed, and cells were incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a buffered saline solution.
-
The loading buffer also contained 2.5 mM probenecid (B1678239) to prevent the leakage of the dye from the cells.
-
Cells were incubated with the dye for 1 hour at 37°C.
3. Compound Addition and Agonist Stimulation:
-
After dye loading, the cells were washed with the assay buffer.
-
This compound was serially diluted to various concentrations and added to the wells.
-
The plates were incubated with this compound for a predetermined period.
-
An agonist was then added to stimulate the receptor. For mGlu5, an EC₈₀ concentration of glutamate was used. For other mGluRs, appropriate agonists were used to elicit a response.
4. Signal Detection:
-
Changes in intracellular calcium concentration were measured as changes in fluorescence intensity using a fluorometric imaging plate reader (FLIPR).
-
Fluorescence readings were taken before and after the addition of the agonist to establish a baseline and measure the peak response.
5. Data Analysis:
-
The inhibitory effect of this compound was calculated as the percentage reduction in the agonist-induced calcium response.
-
IC₅₀ values were determined by fitting the concentration-response data to a four-parameter logistic equation using graphing software such as GraphPad Prism.
Mandatory Visualizations
Signaling Pathway of mGlu5 and Inhibition by this compound
Caption: mGlu5 receptor signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Determining mGluR Selectivity
Caption: Workflow for assessing the selectivity of this compound using a calcium mobilization assay.
Pharmacological Profile of VU0285683: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0285683 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). It exhibits high affinity for the MPEP binding site on the mGlu5 receptor and acts as a full antagonist, blocking the glutamate-induced response. In preclinical rodent models, this compound has demonstrated anxiolytic-like properties. This document provides a comprehensive overview of the pharmacological profile of this compound, including its binding and functional activity, selectivity, and in vivo efficacy. Detailed experimental protocols for key assays and diagrams of relevant signaling pathways and experimental workflows are also presented to facilitate further research and development.
Introduction
Metabotropic glutamate receptor 5 (mGlu5), a G-protein coupled receptor, is a key player in modulating excitatory synaptic transmission in the central nervous system. Its involvement in various neurological and psychiatric disorders has made it an attractive target for drug discovery. Negative allosteric modulators of mGlu5 have shown therapeutic potential for conditions such as anxiety and fragile X syndrome. This compound has been identified as a novel and selective mGlu5 NAM, offering a valuable tool for investigating the therapeutic potential of mGlu5 modulation.
In Vitro Pharmacology
Binding Affinity and Potency
This compound demonstrates high affinity and potency as a negative allosteric modulator of the mGlu5 receptor. It binds to the same allosteric site as the well-characterized mGlu5 NAM, 2-methyl-6-(phenylethynyl)pyridine (MPEP).
| Parameter | Value | Species | Assay Type | Reference |
| IC50 | 24.4 nM | Not Specified | Inhibition of glutamate response | [1] |
| pKi | 7.8 | Rat | Displacement of [3H]quisqualate | [2] |
| Ki | ~15.8 nM | Rat | (Calculated from pKi) |
Selectivity Profile
This compound exhibits selectivity for the mGlu5 receptor over other metabotropic glutamate receptors, including mGlu1, mGlu3, and mGlu4.[1] A more detailed quantitative selectivity panel is not currently available in the public domain.
In Vivo Pharmacology
Anxiolytic Activity
This compound has shown anxiolytic-like effects in rodent models of anxiety.[1] Specific details regarding the doses used and the quantitative outcomes in behavioral assays such as the elevated plus-maze or light-dark box test are not publicly available.
Effect on Phencyclidine (PCP)-Induced Hyperlocomotion
In contrast to some antipsychotic agents, this compound did not potentiate phencyclidine (PCP)-induced hyperlocomotor activity in rodents. This suggests a pharmacological profile distinct from drugs that modulate dopaminergic pathways in a manner that exacerbates PCP's effects.
Signaling Pathways
As a negative allosteric modulator of mGlu5, this compound inhibits the canonical Gq-coupled signaling pathway. Activation of mGlu5 by glutamate typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By binding to an allosteric site, this compound prevents this cascade from occurring in response to glutamate.
Experimental Protocols
In Vitro Assays
This assay is used to determine the binding affinity of this compound to the mGlu5 receptor by measuring its ability to displace a radiolabeled ligand, such as [3H]MPEP.
Materials:
-
HEK293 cells stably expressing the human mGlu5 receptor.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl and 3 mM MgCl2.
-
Radioligand: [3H]MPEP (specific activity ~50-80 Ci/mmol).
-
Non-specific binding control: 10 µM MPEP.
-
This compound at various concentrations.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail and counter.
Procedure:
-
Prepare cell membranes from HEK293-hmGlu5 cells.
-
In a 96-well plate, add assay buffer, this compound at various concentrations (or vehicle for total binding, or 10 µM MPEP for non-specific binding), and [3H]MPEP (final concentration typically 1-5 nM).
-
Add cell membranes (typically 10-20 µg of protein per well).
-
Incubate at room temperature for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer.
-
Place filters in scintillation vials, add scintillation cocktail, and count radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the Ki value of this compound using the Cheng-Prusoff equation.
This functional assay measures the ability of this compound to inhibit the glutamate-induced increase in intracellular calcium concentration.
Materials:
-
HEK293 cells stably expressing the human mGlu5 receptor.
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Glutamate (agonist).
-
This compound at various concentrations.
-
Fluorescence plate reader (e.g., FLIPR).
Procedure:
-
Plate HEK293-hmGlu5 cells in a 96-well black-walled, clear-bottom plate and incubate overnight.
-
Load the cells with a calcium-sensitive dye for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer.
-
In the fluorescence plate reader, measure baseline fluorescence.
-
Add this compound at various concentrations and incubate for a predefined period.
-
Add a fixed concentration of glutamate (typically EC80) and measure the change in fluorescence.
-
Calculate the inhibitory effect of this compound and determine the IC50 value.
In Vivo Assays
This test is based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated areas. Anxiolytic compounds increase the time spent in the open arms.
Apparatus:
-
A plus-shaped maze with two open and two closed arms, elevated from the floor.
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes before the test.
-
Administer this compound or vehicle at a predetermined time before the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set period (typically 5 minutes).
-
Record the time spent in and the number of entries into the open and closed arms using a video-tracking system.
-
Anxiolytic activity is indicated by a significant increase in the percentage of time spent in the open arms and the percentage of open arm entries.
This test is also based on the conflict between exploration and aversion to a brightly lit environment.
Apparatus:
-
A box divided into a large, brightly illuminated compartment and a smaller, dark compartment, with an opening connecting them.
Procedure:
-
Habituate the animals to the testing room.
-
Administer this compound or vehicle.
-
Place the animal in the light compartment, facing away from the opening.
-
Allow the animal to explore the apparatus for a set period (typically 5-10 minutes).
-
Record the time spent in each compartment and the number of transitions between compartments.
-
Anxiolytic activity is indicated by an increase in the time spent in the light compartment and the number of transitions.
Off-Target Effects
While this compound is reported to be selective for mGlu5 over some other mGlu receptors, a comprehensive screen against a broader panel of CNS targets (receptors, ion channels, transporters) has not been publicly reported. Such studies are crucial to fully characterize its pharmacological profile and predict potential side effects.
Pharmacokinetics
Detailed pharmacokinetic data for this compound, including parameters such as Cmax, Tmax, half-life, and brain penetration in rodents, are not currently available in the public literature. This information is essential for correlating plasma and brain concentrations with the observed in vivo pharmacological effects.
Conclusion
This compound is a valuable research tool for studying the role of mGlu5 in the central nervous system. Its high potency and selectivity as a negative allosteric modulator make it a suitable candidate for investigating the therapeutic potential of mGlu5 inhibition in anxiety and other CNS disorders. Further studies are warranted to fully elucidate its selectivity profile, pharmacokinetic properties, and the precise mechanisms underlying its in vivo effects. The experimental protocols and pathway diagrams provided in this guide are intended to support these future research endeavors.
References
The Pharmacological Profile of VU0285683: An In-Depth Technical Guide to its Effects on Glutamate Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacological properties and effects on glutamate (B1630785) signaling of VU0285683, a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). This document details the quantitative data from key in vitro and in vivo studies, outlines the experimental protocols used for its characterization, and visually represents its mechanism of action and experimental workflows through detailed diagrams. This compound serves as a critical tool for investigating the role of mGluR5 in various physiological and pathological processes, and this guide is intended to support researchers and drug development professionals in their exploration of its therapeutic potential.
Introduction to this compound and Glutamate Signaling
Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), playing a crucial role in synaptic plasticity, learning, and memory. Its signaling is mediated by both ionotropic and metabotropic glutamate receptors (mGluRs). The mGluR family, which belongs to the G protein-coupled receptor (GPCR) superfamily, is divided into three groups based on sequence homology, pharmacology, and intracellular signaling mechanisms.
This compound is a potent, selective, and brain-penetrant negative allosteric modulator of mGluR5, a Group I mGluR. mGluR5 is predominantly expressed in the postsynaptic density of neurons in brain regions such as the hippocampus, striatum, and cortex. It is coupled to Gq/G11 proteins and, upon activation by glutamate, initiates the phospholipase C (PLC) signaling cascade, leading to the mobilization of intracellular calcium and the activation of protein kinase C (PKC). By binding to an allosteric site on the mGluR5 protein, this compound non-competitively inhibits the receptor's response to glutamate, thereby dampening downstream signaling. This modulation of glutamate signaling by this compound has shown potential in preclinical models of anxiety and other CNS disorders.
Quantitative Pharmacological Data
The following tables summarize the in vitro and in vivo pharmacological data for this compound, providing a clear comparison of its potency and efficacy across various assays.
Table 1: In Vitro Pharmacological Profile of this compound
| Assay Type | Parameter | Value | Cell Line/Preparation |
| mGluR5 Radioligand Binding | Ki | 24.4 nM | HEK293 cells expressing rat mGluR5 |
| mGluR5 Functional Antagonism | IC50 | 24.4 nM | HEK293 cells expressing rat mGluR5 |
| Selectivity vs. mGluR1 | IC50 | > 30 µM | HEK293 cells expressing rat mGluR1 |
| Selectivity vs. mGluR2 | IC50 | > 30 µM | HEK293 cells expressing rat mGluR2 |
| Selectivity vs. mGluR3 | IC50 | > 30 µM | HEK293 cells expressing rat mGluR3 |
| Selectivity vs. mGluR4 | IC50 | > 30 µM | HEK293 cells expressing rat mGluR4 |
Table 2: In Vivo Anxiolytic-Like Activity of this compound
| Animal Model | Behavioral Endpoint | Dose | Effect |
| Elevated Plus Maze (Rat) | % Time in Open Arms | 10 mg/kg, i.p. | Significant Increase |
| Marble Burying (Mouse) | Number of Marbles Buried | 10 mg/kg, i.p. | Significant Decrease |
Signaling Pathways and Mechanism of Action
This compound exerts its effects by modulating the canonical Gq-coupled signaling pathway of mGluR5. The following diagram illustrates this pathway and the inhibitory action of this compound.
Caption: mGluR5 signaling pathway and the inhibitory effect of this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Assays
-
Objective: To determine the binding affinity (Ki) of this compound for the mGluR5 receptor.
-
Cell Preparation: HEK293 cells stably expressing rat mGluR5 were cultured and harvested. Cell membranes were prepared by homogenization and centrifugation.
-
Assay Protocol:
-
Membrane preparations (20 µg of protein) were incubated with 1.5 nM [3H]MPEP (a known mGluR5 radioligand) in a final volume of 200 µL of assay buffer (50 mM Tris-HCl, 3 mM MgCl2, 100 mM NaCl, pH 7.4).
-
Increasing concentrations of this compound were added to compete with the radioligand binding.
-
The mixture was incubated for 60 minutes at room temperature.
-
Bound and free radioligand were separated by rapid filtration through a 96-well glass fiber filter plate.
-
The filters were washed with ice-cold assay buffer.
-
The amount of bound radioactivity was determined by liquid scintillation counting.
-
-
Data Analysis: The Ki value was calculated using the Cheng-Prusoff equation.
-
Objective: To measure the functional antagonist activity (IC50) of this compound at the mGluR5 receptor.
-
Cell Preparation: HEK293 cells expressing rat mGluR5 were seeded into 96-well plates and grown overnight.
-
Assay Protocol:
-
Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.
-
The cells were washed with assay buffer (Hank's Balanced Salt Solution with 20 mM HEPES).
-
This compound at various concentrations was pre-incubated with the cells for 10 minutes.
-
The cells were then stimulated with an EC80 concentration of glutamate.
-
Changes in intracellular calcium concentration were measured using a fluorescence plate reader.
-
-
Data Analysis: The IC50 value was determined by fitting the concentration-response data to a four-parameter logistic equation.
Caption: Experimental workflow for the Calcium Mobilization Assay.
In Vivo Assays
-
Objective: To assess the anxiolytic-like effects of this compound in rats.
-
Apparatus: A plus-shaped maze raised above the floor, with two open arms and two enclosed arms.
-
Procedure:
-
Male Sprague-Dawley rats were administered this compound (10 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30 minutes before testing.
-
Each rat was placed in the center of the maze, facing an open arm.
-
The behavior of the rat was recorded for 5 minutes.
-
The primary measures recorded were the number of entries into and the time spent in the open and closed arms.
-
-
Data Analysis: The percentage of time spent in the open arms and the percentage of open arm entries were calculated and compared between the this compound-treated and vehicle-treated groups using a t-test.
-
Objective: To evaluate the anxiolytic-like effects of this compound in mice.
-
Apparatus: A standard mouse cage filled with 5 cm of bedding, with 20 glass marbles evenly spaced on the surface.
-
Procedure:
-
Male C57BL/6J mice were administered this compound (10 mg/kg) or vehicle via i.p. injection 30 minutes before the test.
-
Each mouse was placed individually in the prepared cage.
-
After 30 minutes, the mouse was removed, and the number of marbles buried (at least two-thirds covered by bedding) was counted.
-
-
Data Analysis: The number of marbles buried was compared between the this compound-treated and vehicle-treated groups using a t-test.
Conclusion
This compound is a well-characterized, potent, and selective mGluR5 negative allosteric modulator. Its ability to attenuate glutamate signaling through the mGluR5 pathway has been demonstrated in a variety of in vitro and in vivo assays. The data and protocols presented in this guide highlight its utility as a research tool for dissecting the roles of mGluR5 in CNS function and disease. The demonstrated anxiolytic-like effects in preclinical models suggest that targeting mGluR5 with NAMs like this compound may represent a promising therapeutic strategy for anxiety and related disorders. Further research is warranted to fully elucidate its therapeutic potential.
Investigating the role of mGlu5 with VU0285683
An In-depth Technical Guide to the Negative Allosteric Modulation of mGlu5 by VU0285683
For Researchers, Scientists, and Drug Development Professionals
Abstract
The metabotropic glutamate (B1630785) receptor 5 (mGlu5) is a critical G protein-coupled receptor (GPCR) involved in excitatory synaptic transmission and neuronal plasticity. Its dysfunction is implicated in numerous central nervous system (CNS) disorders, including anxiety, depression, Fragile X syndrome, and schizophrenia, making it a prominent target for therapeutic intervention. Allosteric modulation offers a sophisticated approach to fine-tune receptor activity with greater specificity and safety compared to orthosteric ligands. This technical guide focuses on this compound, a potent and selective negative allosteric modulator (NAM) of mGlu5. We will explore its mechanism of action, summarize its pharmacological data, detail key experimental protocols for its characterization, and visualize the complex signaling pathways it modulates.
Introduction to this compound and mGlu5
Metabotropic glutamate receptor 5 (mGlu5) is a Class C GPCR that is activated by glutamate, the primary excitatory neurotransmitter in the CNS.[1] Unlike ionotropic receptors that form ion channels, mGlu5 activation initiates intracellular signaling cascades that modulate neuronal excitability and synaptic plasticity.[2][3] The discovery of allosteric modulators, which bind to a site topographically distinct from the glutamate binding site, has been a major breakthrough in mGlu5 pharmacology.[3][4] These modulators can be negative (NAMs), positive (PAMs), or silent (SAMs).
This compound is a well-characterized mGlu5 NAM. It binds with high affinity to the allosteric site within the seven-transmembrane (7TM) domain, the same site recognized by the prototypical mGlu5 NAM, MPEP (2-methyl-6-(phenylethynyl)-pyridine).[4] By binding to this site, this compound acts as a non-competitive antagonist, reducing the maximal response to glutamate without directly competing with it for binding.[4] This mode of action has made this compound a valuable tool for investigating the physiological roles of mGlu5 and has demonstrated potential therapeutic efficacy in preclinical models of anxiety.[4]
The mGlu5 Signaling Network
Activation of mGlu5 initiates a complex network of intracellular signaling pathways. These can be broadly categorized into canonical G-protein dependent pathways and non-canonical or G-protein independent pathways. The specific signaling cascade activated can also be influenced by the receptor's subcellular location (cell surface vs. intracellular membranes), a concept known as "location bias".[5][6]
Canonical Gq/11 Signaling
The primary and most well-understood pathway involves the coupling of mGlu5 to Gq/11-type G proteins.[2][6][7] This initiates a cascade leading to the mobilization of intracellular calcium. This compound, as a NAM, effectively inhibits this entire downstream sequence of events when initiated by glutamate.
Caption: Canonical mGlu5 Gq/11 signaling pathway.
Downstream Kinase Cascades
The initial signals of intracellular calcium and DAG activate several downstream kinase cascades, most notably the mitogen-activated protein kinase (MAPK) pathways.[2][7] These pathways ultimately regulate gene expression by phosphorylating transcription factors, leading to long-term changes in neuronal function and synaptic plasticity.[5][6] Activation of intracellular mGlu5 receptors, in particular, has been shown to strongly engage the ERK1/2 pathway to regulate the transcription factor Elk-1.[5]
Caption: Downstream kinase cascades activated by mGlu5.
Quantitative Pharmacological Data
The potency and affinity of this compound at the mGlu5 receptor have been quantified using various in vitro assays. The data clearly establish it as a high-affinity ligand and a potent antagonist of receptor function.
| Parameter | Value | Species | Assay Type | Reference |
| IC₅₀ | 24.4 nM | Rat | Functional (Glutamate response inhibition) | |
| Kᵢ | 16 nM | Rat | Radioligand Binding Displacement | [8] |
| pKᵢ | 7.8 | Rat | Radioligand Binding Displacement | [8] |
Experimental Protocols
Characterizing an allosteric modulator like this compound requires a suite of assays to determine its binding affinity, functional potency, and selectivity. Below are detailed methodologies for key experiments.
Radioligand Binding Assay (Affinity Determination)
This assay quantifies the affinity (Kᵢ) of a test compound for the receptor by measuring its ability to displace a known radiolabeled ligand. For mGlu5 NAMs binding to the MPEP site, a common radioligand is [³H]methoxyPEPy, an MPEP analog.
-
Objective: To determine the binding affinity (Kᵢ) of this compound for the mGlu5 receptor.
-
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing recombinant rat mGlu5.
-
Radioligand: [³H]methoxyPEPy (specific activity ~70-90 Ci/mmol).
-
Test Compound: this compound, dissolved in DMSO and serially diluted.
-
Non-specific binding control: A high concentration (e.g., 10 µM) of a non-radiolabeled ligand like MPEP.[9]
-
Assay Buffer: 50 mM Tris-HCl, 0.9% NaCl, pH 7.4.
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, add cell membranes, assay buffer, and varying concentrations of this compound (or vehicle/MPEP for controls).
-
Add a fixed concentration of [³H]methoxyPEPy (e.g., 2 nM) to all wells to initiate the binding reaction.[9]
-
Incubate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Wash the filters rapidly with ice-cold assay buffer to remove non-specifically trapped radioactivity.
-
Place filters in scintillation vials with scintillation fluid and quantify the bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of this compound that displaces 50% of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Calcium Mobilization Assay (Functional Potency)
This cell-based functional assay measures the ability of a compound to inhibit the glutamate-induced increase in intracellular calcium, a direct readout of Gq/11 pathway activation.
-
Objective: To determine the functional antagonist potency (IC₅₀) of this compound.
-
Materials:
-
HEK293 cells stably expressing rat mGlu5.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test Compound: this compound.
-
Agonist: Glutamate.
-
A fluorescence plate reader capable of kinetic reads (e.g., FDSS, FLIPR).
-
-
Procedure:
-
Plate the mGlu5-expressing cells in 96- or 384-well black-walled, clear-bottom plates and grow to confluence.
-
Load the cells with the calcium-sensitive dye for 45-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of this compound to the wells and pre-incubate for 5-15 minutes.
-
Place the plate in the fluorescence reader and begin recording baseline fluorescence.
-
Add a fixed, sub-maximal (e.g., EC₈₀) concentration of glutamate to stimulate the receptor and continue recording the fluorescence signal over time.[10]
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well after agonist addition.
-
Normalize the data, setting the response with glutamate alone as 100% and the baseline as 0%.
-
Plot the percent inhibition against the log concentration of this compound.
-
Fit the data using a four-parameter logistic equation to determine the IC₅₀ value.
-
Caption: In vitro workflow for characterizing mGlu5 NAMs.
Conclusion
This compound is a potent and selective negative allosteric modulator of the mGlu5 receptor. It acts non-competitively by binding to the MPEP allosteric site within the 7TM domain, thereby inhibiting Gq/11-mediated signaling cascades, including intracellular calcium mobilization and subsequent activation of downstream kinases.[4] Its well-defined pharmacology, established through robust in vitro assays, makes it an invaluable tool for dissecting the complex roles of mGlu5 in synaptic function and disease. The anxiolytic-like effects observed in preclinical models highlight the therapeutic potential of mGlu5 NAMs and underscore the importance of continued research into the allosteric modulation of this key CNS target.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Metabotropic glutamate receptor subtype 5: molecular pharmacology, allosteric modulation and stimulus bias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting the Type 5 Metabotropic Glutamate Receptor: A Potential Therapeutic Strategy for Neurodegenerative Diseases? [frontiersin.org]
- 4. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Location-Dependent Signaling of the Group 1 Metabotropic Glutamate Receptor mGlu5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. guidetopharmacology.org [guidetopharmacology.org]
- 9. Probing the Metabotropic Glutamate Receptor 5 (mGlu5) Positive Allosteric Modulator (PAM) Binding Pocket: Discovery of Point Mutations That Engender a “Molecular Switch” in PAM Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Guide: VU0285683 and M1 Muscarinic Receptor Potentiation in Synaptic Plasticity Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory.[1] The M1 muscarinic acetylcholine (B1216132) receptor, a Gq/11 protein-coupled receptor highly expressed in the hippocampus and cortex, plays a crucial role in modulating synaptic plasticity and cognitive processes.[2][3] Positive allosteric modulators (PAMs) of the M1 receptor, such as VU0285683, offer a promising therapeutic strategy for cognitive disorders by selectively enhancing the receptor's response to the endogenous neurotransmitter acetylcholine.[4][5] This technical guide provides an in-depth overview of the use of M1 PAMs, with a focus on the conceptual application of a compound like this compound, for studying synaptic plasticity. While specific public data on this compound is limited, this guide leverages data from other well-characterized M1 PAMs to illustrate the principles and methodologies involved.
Mechanism of Action: M1 Receptor Signaling
M1 muscarinic receptors are primarily coupled to the Gq/11 family of G proteins.[2][6] Upon activation by acetylcholine, the receptor initiates a signaling cascade that leads to neuronal excitation and modulates synaptic strength. This compound, as a positive allosteric modulator, is hypothesized to bind to a site on the M1 receptor distinct from the acetylcholine binding site, enhancing the receptor's affinity for and/or efficacy in responding to acetylcholine. This potentiation of the M1 signal is critical for its effects on synaptic plasticity.
The canonical M1 receptor signaling pathway involves the activation of phospholipase C (PLC) by the Gαq/11 subunit.[2] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[7] The rise in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG trigger a cascade of downstream events that ultimately modulate ion channel activity and gene expression, contributing to long-term changes in synaptic efficacy, such as long-term potentiation (LTP).[3][8][9]
Data Presentation: In Vitro Pharmacology of M1 PAMs
The following tables summarize representative quantitative data for M1 PAMs from in vitro studies. These values provide a reference for the expected potency and selectivity of compounds like this compound.
Table 1: Potency and Efficacy of Representative M1 PAMs
| Compound | EC50 (nM) | Agonist Activity (% ACh Max) | Reference |
| VU0453595 | 2140 | Not specified | [10] |
| BQCA | 845 (inflection point) | Not specified | [5] |
| VU0486846 | 310 | 29% | [11] |
| PF-06764427 | Not specified | Potent ago-PAM | [11] |
EC50 (Half-maximal effective concentration) represents the concentration of the compound that produces 50% of the maximal response.
Table 2: Selectivity Profile of a Representative M1 PAM (BQCA)
| Receptor Subtype | Activity | Reference |
| M1 | Potentiator | [5] |
| M2 | No activity up to 100 µM | [5] |
| M3 | No activity up to 100 µM | [5] |
| M4 | No activity up to 100 µM | [5] |
| M5 | No activity up to 100 µM | [5] |
Experimental Protocols
In Vitro Electrophysiology: Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol describes the induction and recording of LTP in the CA1 region of the hippocampus, a classic model for studying synaptic plasticity.
a. Slice Preparation:
-
Anesthetize a rodent (e.g., rat or mouse) and perform transcardial perfusion with ice-cold, oxygenated (95% O2/5% CO2) artificial cerebrospinal fluid (aCSF) of a specific composition (e.g., containing in mM: 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 1 MgSO4, 2 CaCl2, 10 dextrose).
-
Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.
-
Transfer the slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.
b. Electrophysiological Recording:
-
Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline of fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
Apply this compound at the desired concentration to the perfusion bath and continue baseline recording for another 20-30 minutes to assess its effect on basal synaptic transmission.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., three trains of 100 Hz for 1 second, separated by 20 seconds).
-
Continue recording fEPSPs for at least 60 minutes post-HFS to measure the magnitude and stability of LTP.
c. Data Analysis:
-
Measure the initial slope of the fEPSP.
-
Normalize the fEPSP slope to the pre-HFS baseline.
-
Compare the magnitude of LTP in the presence and absence of this compound.
In Vivo Microdialysis for Acetylcholine Measurement
This protocol allows for the in vivo measurement of extracellular acetylcholine levels in specific brain regions following the administration of this compound.
a. Probe Implantation:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Surgically implant a microdialysis probe into the target brain region (e.g., hippocampus or prefrontal cortex).[12][13]
-
Secure the probe with dental cement and allow the animal to recover.
b. Microdialysis Procedure:
-
A day after surgery, connect the microdialysis probe to a syringe pump and a fraction collector.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).[13]
-
Collect baseline dialysate samples for at least 60-90 minutes.
-
Administer this compound systemically (e.g., intraperitoneally) or locally through the microdialysis probe (reverse dialysis).
-
Continue collecting dialysate samples for several hours post-administration.
-
Analyze the concentration of acetylcholine in the dialysate samples using a sensitive analytical method such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Mandatory Visualizations
Caption: M1 Muscarinic Receptor Signaling Pathway.
Caption: Experimental Workflow for LTP Studies.
Conclusion
Positive allosteric modulators of the M1 muscarinic receptor, exemplified by the conceptual application of this compound, represent a valuable class of tools for investigating the role of cholinergic signaling in synaptic plasticity. By selectively enhancing M1 receptor function, these compounds allow for a more nuanced dissection of the molecular mechanisms underlying learning and memory. The experimental protocols and conceptual framework provided in this guide offer a starting point for researchers aiming to utilize M1 PAMs in their studies of synaptic function and cognitive enhancement. Further research is warranted to fully characterize the specific properties of this compound and its potential as a therapeutic agent.
References
- 1. Electrophysiological studies on the hippocampus and prefrontal cortex assessing the effects of amyloidosis in amyloid precursor protein 23 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction and Experience-Dependent Consolidation of Stable Long-Term Potentiation Lasting Months in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophysiological and neurochemical investigations on the action of carbamazepine on the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of membrane potential on acetylcholine-induced inward current in guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction- and conditioning-protocol dependent involvement of NR2B-containing NMDA receptors in synaptic potentiation and contextual fear memory in the hippocampal CA1 region of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Brief Introduction to Human Behavioral Pharmacology: Methods, Design Considerations and Ethics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical behavioral pharmacology: methods for evaluating medications and contingency management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrophysiological and pharmacological characteristics of facilitation of hippocampal population spikes by stimulation of the medial septum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrophysiological effects of cocaine in the rat hippocampus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biased M1 receptor–positive allosteric modulators reveal role of phospholipase D in M1-dependent rodent cortical plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Targets of VU0285683: A Technical Guide
Abstract
VU0285683 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5).[1] Developed to overcome limitations of earlier mGlu5 modulators, it demonstrates high affinity for the MPEP binding site and exhibits favorable pharmacokinetic properties for in vivo studies.[1][2] This document provides an in-depth overview of the cellular targets of this compound, its mechanism of action, quantitative pharmacological data, and the experimental protocols used for its characterization. It is intended for researchers, scientists, and professionals in the field of drug development and neuropharmacology.
Primary Cellular Target: Metabotropic Glutamate Receptor 5 (mGlu5)
The principal cellular target of this compound is the metabotropic glutamate receptor 5 (mGlu5), a Class C G protein-coupled receptor (GPCR).[2] Group I mGluRs, which include mGlu1 and mGlu5, are primarily coupled to Gq/11 G-proteins. Upon activation by the endogenous agonist glutamate, they stimulate phosphoinositide hydrolysis, leading to subsequent intracellular calcium mobilization.[2] mGlu5 receptors are expressed extensively throughout the central nervous system (CNS) in both neurons and glial cells and are implicated in synaptic plasticity, learning, memory, and various neurological and psychiatric disorders.[2][3]
This compound acts as a non-competitive antagonist, binding to an allosteric site within the seven-transmembrane (7TM) domain of the receptor.[1][4] This site is distinct from the orthosteric site where glutamate binds. Specifically, this compound occupies the same allosteric pocket as the prototypical mGlu5 NAM, MPEP (2-methyl-6-(phenylethynyl)-pyridine).[1][5]
Mechanism of Action
As a negative allosteric modulator, this compound does not compete directly with glutamate but instead reduces the receptor's response to it. Functionally, it acts as a full antagonist, completely blocking the glutamate-induced response at mGlu5. This modulation is characterized by a rightward shift in the glutamate concentration-response curve and a decrease in the maximal response.[6]
Structural and mutagenesis studies have identified key amino acid residues within the allosteric binding pocket that are critical for the affinity and cooperativity of this compound and other related modulators. These residues include Proline-654, Tyrosine-658, Threonine-780, Tryptophan-784, Serine-808, and Alanine-809.[4][7] The common 3-cyano-5-fluoro pendant phenyl ring of this compound is thought to play a crucial role in its interaction with the receptor, with the cyano moiety potentially forming a direct hydrogen bond with Serine-808.[4][7]
Signaling Pathway Inhibition
This compound inhibits the canonical Gq-coupled signaling pathway of the mGlu5 receptor. By binding to the allosteric site, it stabilizes an inactive conformation of the receptor, preventing glutamate from triggering the conformational change required for G-protein activation. This blocks the subsequent activation of Phospholipase C (PLC), the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and the eventual release of calcium (Ca2+) from intracellular stores.
Quantitative Pharmacological Data
The pharmacological activity of this compound has been quantified through various in vitro assays. The primary data from the discovery and characterization are summarized below.
| Parameter | Species/Cell Line | Assay Type | Value | Reference |
| IC₅₀ | Rat mGlu5 / HEK293 cells | Calcium Mobilization (vs. Glutamate) | 24.4 nM | |
| Binding Affinity (Kᵢ) | Human mGlu5 / HEK293 membranes | Radioligand Binding ([³H]methoxyPEPy) | Not explicitly stated, but high affinity is noted. | [1][5] |
| Mode of Action | - | Functional Assays | Negative Allosteric Modulator (Full Antagonist) |
Selectivity Profile
This compound is highly selective for the mGlu5 receptor. Selectivity has been assessed against other mGlu receptor subtypes and was found to be inactive or significantly less potent at these off-targets.
| Target | Species | Assay Type | Activity/Potency | Reference |
| mGlu1 | Rat | Calcium Mobilization | Inactive | [5] |
| mGlu3 | Rat | Thallium Flux (GIRK) | Inactive | [5] |
| mGlu4 | Rat | Thallium Flux (GIRK) | Inactive | [5] |
Experimental Protocols
The characterization of this compound involved several key experimental methodologies, as detailed in the primary literature.[5]
Fluorescence-Based Calcium Mobilization Assay
This assay is used to measure the ability of a compound to modulate the mGlu5 receptor's response to glutamate by quantifying changes in intracellular calcium concentration.
Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the rat mGlu5 receptor are cultured in appropriate media (e.g., DMEM with 10% FBS).
-
Plating: Cells are plated into 384-well black-walled, clear-bottom plates and allowed to grow to confluence.
-
Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Calcium-4) in an assay buffer (e.g., HBSS with 20 mM HEPES) for 1 hour at 37°C.
-
Compound Addition: Test compounds, such as this compound, are dissolved in DMSO and diluted in assay buffer. A specific volume of the compound solution is added to the wells.
-
Incubation: The plate is incubated for a short period (e.g., 2.5 minutes) to allow the compound to interact with the receptor.
-
Glutamate Challenge: An EC₈₀ concentration of glutamate is added to the wells to stimulate the receptor.
-
Signal Detection: Fluorescence is measured immediately using a fluorescence imaging plate reader (e.g., FLIPR or FlexStation). The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
-
Data Analysis: The response in the presence of the test compound is compared to the response of a vehicle control. For NAMs like this compound, a decrease in the glutamate-induced signal is expected. Data are normalized and fitted to a four-parameter logistic equation to determine the IC₅₀ value.
Radioligand Binding Assay
This assay is used to determine if a test compound binds to the same site as a known radiolabeled ligand, in this case, the MPEP allosteric site.
Protocol:
-
Membrane Preparation: Membranes are prepared from HEK293 cells expressing the mGlu5 receptor. Cells are harvested, homogenized, and centrifuged to isolate the membrane fraction, which is then stored at -80°C.
-
Assay Setup: The assay is performed in a 96-well plate. Each well contains the cell membranes, a radiolabeled ligand that binds to the allosteric site (e.g., [³H]methoxyPEPy), and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: The plate is incubated for a defined period (e.g., 60 minutes) at room temperature to allow the binding to reach equilibrium.
-
Harvesting: The reaction is terminated by rapid filtration through a filter mat (e.g., GF/C) using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then measured using a liquid scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the amount of radioligand bound to the receptor. The ability of this compound to displace the radioligand is used to determine its binding affinity (Kᵢ). Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand (e.g., MPEP).
Conclusion
This compound is a well-characterized pharmacological tool whose primary and highly selective cellular target is the mGlu5 receptor. It functions as a negative allosteric modulator, binding to the MPEP site within the 7TM domain and effectively blocking Gq-mediated signal transduction. Its distinct in vivo profile, particularly its anxiolytic-like activity without potentiating PCP-induced hyperlocomotion, distinguishes it from earlier mGlu5 NAMs and underscores its value for studying the therapeutic potential of mGlu5 modulation in CNS disorders.[3][5] The detailed protocols and quantitative data presented here provide a comprehensive foundation for its application in further research.
References
- 1. Discovery of novel allosteric modulators of metabotropic glutamate receptor subtype 5 reveals chemical and functional diversity and in vivo activity in rat behavioral models of anxiolytic and antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allosteric Modulation of Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Specific Ligand–Receptor Interactions That Govern Binding and Cooperativity of Diverse Modulators to a Common Metabotropic Glutamate Receptor 5 Allosteric Site - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of VU0285683: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0285683 is a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu₅). As an allosteric modulator, it binds to a site on the receptor distinct from the endogenous ligand, glutamate, and inhibits the receptor's response to glutamate. Preclinical research has identified this compound as a selective and potent tool for investigating the physiological and pathological roles of the mGlu₅ receptor, with potential therapeutic applications in central nervous system (CNS) disorders. Notably, it has demonstrated anxiolytic-like activity in rodent models of anxiety. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its in vitro and in vivo pharmacology, and detailed experimental methodologies.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Value | Species | Assay | Reference |
| IC₅₀ | 24.4 nM | Rat | Calcium Mobilization |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Species | Dosing | Effect | Reference |
| Geller-Seifter Conflict Test | Rat | i.p. | Anxiolytic-like activity | Rodriguez et al., 2010 |
| PCP-Induced Hyperlocomotion | Rat | i.p. | Not specified | Rodriguez et al., 2010 |
Experimental Protocols
In Vitro Assays
1. Calcium Mobilization Assay for mGlu₅ Receptor Activity
This protocol outlines the general procedure for determining the potency of a compound like this compound as a negative allosteric modulator of the mGlu₅ receptor by measuring changes in intracellular calcium concentration.
-
Cell Line: HEK293 cells stably expressing the rat mGlu₅ receptor.
-
Materials:
-
HEK293-rmGlu₅ cells
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Fluorescent Calcium Indicator Dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Glutamate (agonist)
-
This compound (test compound)
-
384-well black-walled, clear-bottom assay plates
-
Fluorescence Imaging Plate Reader (FLIPR) or equivalent instrument
-
-
Procedure:
-
Cell Plating: Seed HEK293-rmGlu₅ cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Dye Loading: Prepare a loading buffer containing the fluorescent calcium indicator dye, Pluronic F-127, and probenecid in the assay buffer. Remove the cell culture medium and add the loading buffer to each well. Incubate for 60 minutes at 37°C.
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer. After the incubation period, wash the cells with assay buffer to remove excess dye. Add the different concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15 minutes) at room temperature.
-
Agonist Stimulation and Fluorescence Measurement: Prepare a solution of glutamate at a concentration that elicits a submaximal response (EC₈₀). Place the assay plate in the fluorescence plate reader. Initiate fluorescence reading to establish a baseline. Add the glutamate solution to all wells simultaneously using the instrument's integrated pipettor.
-
Data Analysis: The change in fluorescence intensity upon glutamate addition is measured. The inhibitory effect of this compound is calculated as a percentage of the response in the absence of the modulator. The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic equation.
-
In Vivo Behavioral Assays
1. Geller-Seifter Conflict Test in Rats
This operant conditioning paradigm is a classic model for assessing the anxiolytic potential of drugs. The test creates a conflict between a reward (food) and a punishment (mild electric shock).
-
Animals: Male Sprague-Dawley rats, food-deprived to 85-90% of their free-feeding body weight.
-
Apparatus: Operant conditioning chambers equipped with a lever, a food pellet dispenser, a grid floor for delivering foot shocks, and a cue light/tone generator.
-
Procedure:
-
Training: Rats are trained to press a lever for a food reward on a variable-interval (VI) schedule. Once stable responding is achieved, conflict periods are introduced.
-
Conflict Period: During specific periods, signaled by a cue (e.g., a tone), every lever press is rewarded with food but is also paired with a mild electric foot shock (punishment). This is a continuous reinforcement (CRF) schedule. The periods without the cue and shock remain on the VI schedule.
-
Drug Testing: On the test day, rats are administered this compound or vehicle via intraperitoneal (i.p.) injection at a specified time before the session. The number of lever presses during both the punished (conflict) and unpunished periods is recorded.
-
Data Analysis: Anxiolytic compounds are expected to increase the number of lever presses during the punished periods (anti-conflict effect), without significantly affecting responding during the unpunished periods at non-sedating doses.
-
2. Phencyclidine (PCP)-Induced Hyperlocomotion in Rats
This model is often used to assess the potential antipsychotic activity of a compound. PCP, an NMDA receptor antagonist, induces a hyperlocomotive state in rodents, which can be attenuated by antipsychotic drugs.
-
Animals: Male Sprague-Dawley rats.
-
Apparatus: Open-field arenas equipped with automated photobeam systems to track locomotor activity.
-
Procedure:
-
Habituation: Rats are placed in the open-field arenas for a period of time (e.g., 30-60 minutes) to allow for habituation to the novel environment.
-
Drug Administration: Following habituation, rats are administered this compound or vehicle (i.p.). After a predetermined pretreatment time, they are then injected with PCP (e.g., 3-5 mg/kg, i.p.) or saline.
-
Locomotor Activity Recording: Immediately after the PCP or saline injection, the rats are returned to the open-field arenas, and their locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set duration (e.g., 60-90 minutes).
-
Data Analysis: The total locomotor activity is quantified. A reduction in PCP-induced hyperlocomotion by this compound would suggest a potential modulatory effect on the glutamatergic system relevant to psychosis models.
-
Signaling Pathways and Experimental Workflows
mGlu₅ Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the mGlu₅ receptor and the point of intervention for a negative allosteric modulator like this compound.
Caption: mGlu₅ receptor signaling cascade and inhibition by this compound.
Experimental Workflow for In Vivo Behavioral Testing
The following diagram outlines the general workflow for conducting in vivo behavioral experiments with this compound.
Caption: General workflow for in vivo behavioral studies of this compound.
In-Depth Technical Guide: VU0285683 and its Role as a Negative Allosteric Modulator of mGlu₅
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0285683 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu₅). As a NAM, it does not compete with the endogenous ligand, glutamate, at the orthosteric binding site. Instead, it binds to a distinct allosteric site on the receptor, inducing a conformational change that reduces the receptor's response to glutamate. This mechanism of action allows for a fine-tuned modulation of glutamatergic signaling, which has significant therapeutic potential in a variety of central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of this compound, including its synonyms, quantitative data from key experiments, detailed experimental protocols, and a visualization of its impact on the mGlu₅ signaling pathway.
Synonyms and Chemical Identifiers for this compound
For clarity and comprehensive literature searching, it is essential to be aware of the various synonyms and identifiers for this compound.
| Identifier Type | Identifier |
| Systematic Name | 3-fluoro-5-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile |
| CAS Number | 327056-22-4[1] |
| PubChem CID | 9816778[1] |
| ChEMBL ID | CHEMBL2164544[1] |
| Other Synonyms | VU 0285683, 3-Fluoro-5-(3-pyridin-2-yl-[1][2][3]oxadiazol-5-yl)-benzonitrile, 3-(2-Pyridyl)-5-(3-cyano-5-fluorophenyl)-1,2,4-oxadiazole[1] |
Quantitative Data
This compound has been characterized by its high affinity and potency as an mGlu₅ NAM. The following table summarizes key quantitative data from in vitro pharmacological assays.
| Parameter | Value | Description | Reference |
| IC₅₀ | 24.4 nM | The half-maximal inhibitory concentration of this compound in blocking the glutamate response at mGlu₅ receptors. | [2] |
| Selectivity | Selective for mGlu₅ | This compound shows high selectivity for mGlu₅ over other metabotropic glutamate receptors, including mGlu₁, mGlu₃, and mGlu₄. | [2] |
Signaling Pathway
The metabotropic glutamate receptor 5 (mGlu₅) is a G protein-coupled receptor (GPCR) that, upon activation by glutamate, primarily couples to Gαq protein. This initiates a signaling cascade that results in the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway is crucial for modulating synaptic plasticity and neuronal excitability.
This compound, as a negative allosteric modulator, binds to the 7-transmembrane domain of the mGlu₅ receptor, distinct from the glutamate binding site. This binding event induces a conformational change that inhibits the receptor's ability to activate the Gαq protein, thereby dampening the entire downstream signaling cascade.
Below is a diagram illustrating the mGlu₅ signaling pathway and the inhibitory action of this compound.
Caption: mGlu₅ signaling pathway and the inhibitory effect of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound as an mGlu₅ negative allosteric modulator, based on standard practices in the field.
Cell Culture and Transfection
-
Objective: To generate a stable cell line expressing the mGlu₅ receptor for in vitro assays.
-
Protocol:
-
Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
For stable transfection, HEK293 cells are transfected with a plasmid containing the coding sequence for the rat or human mGlu₅ receptor using a lipid-based transfection reagent (e.g., Lipofectamine).
-
Following transfection, cells are cultured in the presence of a selection antibiotic (e.g., G418) to select for cells that have successfully integrated the plasmid.
-
Resistant colonies are isolated, expanded, and screened for mGlu₅ expression and function.
-
Intracellular Calcium Mobilization Assay
-
Objective: To measure the ability of this compound to inhibit glutamate-induced increases in intracellular calcium.
-
Protocol:
-
HEK293 cells stably expressing mGlu₅ are seeded into 96-well or 384-well black-walled, clear-bottom plates.
-
After 24 hours, the culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.
-
The cells are then washed to remove excess dye.
-
A fluorescent imaging plate reader (e.g., FLIPR or FlexStation) is used to measure baseline fluorescence.
-
Cells are pre-incubated with varying concentrations of this compound or vehicle for a specified period.
-
The plate reader then adds a sub-maximal concentration (EC₂₀ or EC₅₀) of glutamate to stimulate the mGlu₅ receptors.
-
Fluorescence is continuously monitored to measure the change in intracellular calcium concentration.
-
The inhibitory effect of this compound is calculated as a percentage of the response to glutamate in the absence of the modulator. IC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic equation.
-
Below is a workflow diagram for the intracellular calcium mobilization assay.
Caption: Workflow for the intracellular calcium mobilization assay.
Radioligand Binding Assay
-
Objective: To determine if this compound binds to the same site as known orthosteric or allosteric ligands.
-
Protocol:
-
Membranes are prepared from HEK293 cells expressing mGlu₅ or from rodent brain tissue known to have high mGlu₅ expression.
-
In a competition binding assay, a constant concentration of a radiolabeled mGlu₅ allosteric modulator (e.g., [³H]MPEP) is incubated with the membranes in the presence of increasing concentrations of unlabeled this compound.
-
The reaction is incubated to allow binding to reach equilibrium.
-
The membranes are then rapidly filtered through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
The data are analyzed to determine the ability of this compound to displace the radioligand, and a Ki (inhibitory constant) can be calculated. A lack of displacement would suggest binding to a different site.
-
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of the mGlu₅ receptor. Its characterization as a potent and selective negative allosteric modulator provides a clear mechanism of action. The experimental protocols detailed in this guide offer a robust framework for the in vitro assessment of this compound and other potential mGlu₅ modulators. The provided diagrams of the signaling pathway and experimental workflow serve to visually summarize the core concepts presented. This information is critical for researchers and drug development professionals working to advance our understanding of glutamatergic signaling and to develop novel therapeutics for CNS disorders.
References
In-Depth Technical Guide: VU0285683, a Novel Negative Allosteric Modulator of mGluR5
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0285683, with the IUPAC name 3-fluoro-5-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile, is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5).[1][2][3] As a non-competitive antagonist, it binds to an allosteric site on the mGluR5 receptor, specifically the 2-methyl-6-(phenylethynyl)-pyridine (MPEP) binding site, to inhibit the receptor's response to glutamate.[1][2] Preclinical studies have demonstrated the anxiolytic-like properties of this compound in rodent models, suggesting its potential as a therapeutic agent for anxiety and other central nervous system (CNS) disorders.[1][4] This document provides a comprehensive overview of the chemical properties, mechanism of action, synthesis, and biological activity of this compound.
Core Compound Information
| Parameter | Data | Reference |
| Compound Name | This compound | [1] |
| IUPAC Name | 3-fluoro-5-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile | [1] |
| Molecular Formula | C₁₄H₇FN₄O | |
| Molecular Weight | 266.23 g/mol | |
| CAS Number | 327056-22-4 | [2] |
| Mechanism of Action | Negative Allosteric Modulator (NAM) of mGluR5 | [1][2] |
Biological Activity
This compound is a highly potent and selective antagonist of the mGluR5 receptor. Its primary biological function is the allosteric inhibition of mGluR5, which has been demonstrated in vitro through calcium mobilization assays.
In Vitro Potency
| Assay | Description | Result (IC₅₀) | Reference |
| Calcium Mobilization Assay | Inhibition of glutamate-induced calcium mobilization in cells expressing human mGluR5. | 24.4 nM | [2] |
In Vivo Efficacy: Anxiolytic Activity
This compound has demonstrated anxiolytic-like effects in established rodent models of anxiety.[1][4] This activity is consistent with the therapeutic potential of mGluR5 antagonists.
(Specific quantitative data from in vivo studies, such as effective doses and statistical significance in behavioral models, require access to the full text of primary research articles and are not available in the provided search results.)
Mechanism of Action and Signaling Pathway
Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor (GPCR) that is typically coupled to Gq/11. Upon activation by its endogenous ligand, glutamate, mGluR5 initiates a signaling cascade that results in the mobilization of intracellular calcium.
As a negative allosteric modulator, this compound does not compete with glutamate for the orthosteric binding site. Instead, it binds to a distinct allosteric site within the seven-transmembrane domain of the receptor. This binding event induces a conformational change in the receptor that reduces its affinity for and/or its ability to be activated by glutamate, thereby inhibiting the downstream signaling pathway.
Caption: mGluR5 signaling and inhibition by this compound.
Experimental Protocols
Synthesis of this compound
The synthesis of 3-fluoro-5-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile is a multi-step process that typically involves the formation of the 1,2,4-oxadiazole (B8745197) ring system. A general synthetic workflow is outlined below.
Caption: General synthesis workflow for this compound.
Detailed Protocol: (Specific, detailed synthesis protocols are proprietary and often found within patents or the supplementary information of primary research articles, which are not fully accessible through the provided search results.)
Calcium Mobilization Assay
This assay is a standard method to determine the in vitro potency of mGluR5 modulators.
Principle: Cells expressing mGluR5 are loaded with a calcium-sensitive fluorescent dye. Activation of mGluR5 by an agonist (e.g., glutamate) leads to an increase in intracellular calcium, which is detected as a change in fluorescence. The ability of a test compound to inhibit this fluorescence change indicates its antagonistic activity.
General Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human mGluR5 receptor are cultured under standard conditions.
-
Cell Plating: Cells are seeded into 96- or 384-well microplates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-8 AM) in an appropriate assay buffer.
-
Compound Addition: The test compound (this compound) at various concentrations is added to the wells and incubated for a specific period.
-
Agonist Stimulation: An mGluR5 agonist (e.g., glutamate or DHPG) is added to the wells to stimulate the receptor.
-
Fluorescence Measurement: Changes in intracellular calcium are measured in real-time using a fluorescence plate reader (e.g., a FLIPR instrument).
-
Data Analysis: The fluorescence data is analyzed to determine the concentration-response curve for the test compound and to calculate its IC₅₀ value.
Rodent Models of Anxiety
The anxiolytic potential of this compound is evaluated using behavioral tests in rodents that are sensitive to anxiolytic drugs. Common models include:
-
Elevated Plus Maze (EPM): This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the time spent and the number of entries into the open arms of the maze.
-
Light-Dark Box Test: This model utilizes the conflict between the innate tendency of rodents to explore a novel environment and their aversion to brightly lit areas. Anxiolytic drugs increase the time spent in the light compartment.
-
Open Field Test: This test assesses exploratory behavior and anxiety in a novel, open arena. Anxiolytics typically increase exploratory behaviors such as the number of line crossings and time spent in the center of the arena.
General Protocol for Behavioral Testing:
-
Animal Acclimation: Rodents (typically mice or rats) are acclimated to the testing room for a period before the experiment.
-
Drug Administration: Animals are administered this compound or a vehicle control at various doses via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a specific time before testing.
-
Behavioral Testing: Each animal is placed in the apparatus (e.g., EPM, light-dark box, or open field), and its behavior is recorded for a set duration.
-
Data Analysis: Behavioral parameters are scored and statistically analyzed to compare the effects of the drug treatment to the vehicle control.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of the mGluR5 receptor. Its high potency, selectivity, and demonstrated in vivo activity in preclinical models of anxiety highlight its potential as a lead compound for the development of novel therapeutics for CNS disorders. Further research is warranted to fully elucidate its therapeutic potential and safety profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. VU 0285683 | CAS 327056-22-4 | this compound | Tocris Bioscience [tocris.com]
- 3. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel allosteric modulators of metabotropic glutamate receptor subtype 5 reveals chemical and functional diversity and in vivo activity in rat behavioral models of anxiolytic and antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for VU0285683 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and use of VU0285683 in cell culture experiments, compiled from available chemical data and established laboratory practices.
Compound Information
This compound is a chemical compound with the molecular formula C₁₄H₇FN₄O and a molecular weight of 266.23 g/mol . Its chemical name is 3-fluoro-5-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile. Due to its structure, it is predicted to be a small molecule modulator of a biological target.
Solubility and Stock Solution Preparation
While specific experimental solubility data for this compound in common laboratory solvents is not widely published, based on its chemical structure and general practices for similar small molecules, the following recommendations are provided.
Recommended Solvents:
-
Dimethyl sulfoxide (B87167) (DMSO): This is the most common solvent for preparing stock solutions of organic small molecules for cell-based assays.
-
Ethanol: Can be used as an alternative solvent, but its volatility and potential for cytotoxicity at higher concentrations should be considered.
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weighing the Compound: Accurately weigh a precise amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.66 mg of the compound.
-
Solvent Addition: Add the appropriate volume of high-purity, sterile DMSO to the weighed compound. For 2.66 mg of this compound, add 1 mL of DMSO.
-
Dissolution: Gently vortex or sonicate the solution at room temperature until the compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Table 1: Stock Solution Preparation
| Property | Value |
| Compound Name | This compound |
| Molecular Weight | 266.23 g/mol |
| Recommended Solvent | DMSO |
| Stock Concentration | 10 mM |
| Amount for 1 mL Stock | 2.66 mg |
| Storage Temperature | -20°C or -80°C |
Application in Cell Culture
General Guidelines:
-
Final Solvent Concentration: It is crucial to maintain a low final concentration of the solvent (e.g., DMSO) in the cell culture medium to avoid solvent-induced cytotoxicity. The final DMSO concentration should ideally be kept below 0.5%, and not exceed 1%.
-
Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) as the experimental wells, but without the compound.
-
Working Concentrations: The optimal working concentration of this compound will be cell line and assay-dependent. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application. A typical starting range for small molecules in cell-based assays is between 1 µM and 10 µM.
Protocol for Treating Cells with this compound:
-
Cell Seeding: Seed your cells of interest in a multi-well plate at the desired density and allow them to adhere and grow overnight.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution. Prepare a series of dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations. For example, to achieve a final concentration of 10 µM in 1 mL of medium, add 1 µL of the 10 mM stock solution.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period of time, as determined by your experimental design.
-
Assay: Proceed with your specific downstream assay to assess the effects of this compound.
Potential Signaling Pathway and Experimental Workflow
Based on the structural similarity of this compound to other known bioactive molecules, it is hypothesized that it may act as an antagonist for the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[1][2][3] mGluR5 is a G-protein coupled receptor that, upon activation by glutamate, activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers then trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively.
Diagram 1: Hypothesized Signaling Pathway of this compound
References
- 1. 3-[3-Fluoro-5-(5-pyridin-2-yl-2H-tetrazol-2-yl)phenyl]-4-methylpyridine: a highly potent and orally bioavailable metabotropic glutamate subtype 5 (mGlu5) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [18F]3-Fluoro-5-[(pyridin-3-yl)ethynyl]benzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [18F]3-Fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for VU0285683 in Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0285683 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). As an allosteric modulator, this compound binds to a site on the receptor distinct from the orthosteric glutamate-binding site, thereby inhibiting the receptor's response to glutamate.[1][2] This mechanism of action makes this compound a valuable tool for studying the physiological roles of mGluR5 in synaptic transmission and plasticity and a potential therapeutic agent for central nervous system (CNS) disorders such as anxiety.[1] These application notes provide recommended concentrations and a general protocol for the use of this compound in electrophysiological studies.
Quantitative Data Summary
The following table summarizes the key in vitro activity of this compound.
| Parameter | Value | Receptor/System | Reference |
| IC₅₀ | 24.4 nM | mGluR5 (blocking glutamate response) | [2] |
| Binding Affinity | High affinity for the MPEP binding site | mGluR5 | [1][2] |
| Mode of Action | Negative Allosteric Modulator (NAM) / Full Antagonist | mGluR5 | [1][2] |
| Selectivity | Selective for mGluR5 over mGluR1, mGluR3, and mGluR4 | Metabotropic Glutamate Receptors | [2] |
Signaling Pathway
This compound acts by binding to an allosteric site on the mGluR5 receptor, which is a G protein-coupled receptor (GPCR). This binding event prevents the conformational change normally induced by glutamate, thereby inhibiting the activation of the associated Gq protein and the subsequent downstream signaling cascade involving phospholipase C (PLC), inositol (B14025) trisphosphate (IP3), and diacylglycerol (DAG).
References
- 1. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VU 0285683 | CAS 327056-22-4 | this compound | Tocris Bioscience [tocris.com]
Application Notes and Protocols for VU0285683 in Rodent Behavioral Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0285683 is a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu₅). It exhibits high affinity for the 2-methyl-6-(phenylethynyl)-pyridine (MPEP) binding site and acts as a full antagonist, blocking the glutamate response to mGlu₅. Preclinical studies in rodent models have demonstrated its potential as an anxiolytic agent. These application notes provide a comprehensive overview of the use of this compound in rodent behavioral models of anxiety, including detailed protocols and quantitative data from key experiments.
Mechanism of Action: mGlu₅ Negative Allosteric Modulation
This compound does not directly compete with the endogenous ligand glutamate for its binding site on the mGlu₅ receptor. Instead, it binds to an allosteric site, a distinct location on the receptor, which in turn modulates the receptor's response to glutamate. As a negative allosteric modulator, this compound decreases the affinity and/or efficacy of glutamate, thereby reducing the overall signaling activity of the mGlu₅ receptor. This modulation of the glutamatergic system is believed to underlie its anxiolytic effects.
Signaling Pathway of mGlu₅ Receptor and Inhibition by this compound
Rodent Behavioral Models for Anxiety
This compound has been evaluated in rodent models that are predictive of anxiolytic activity. The following sections detail the protocols and quantitative outcomes for two key assays.
Marble Burying Test
The marble burying test is a widely used assay to assess anxiety-like and compulsive-like behaviors in rodents. Anxiolytic compounds typically reduce the number of marbles buried.
Experimental Protocol
-
Animals: Male Sprague-Dawley rats (225-250 g).
-
Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle, with food and water available ad libitum. Acclimatize animals to the testing room for at least 1 hour before the experiment.
-
Apparatus: A standard rat cage (45 x 24 x 21 cm) filled with 5 cm of bedding material. Twenty marbles are evenly spaced on the surface of the bedding.
-
Drug Administration: this compound is dissolved in a vehicle of 5% Tween 80. Administer the designated dose via intraperitoneal (i.p.) injection 30 minutes prior to the test. A vehicle control group should be included.
-
Procedure:
-
Place a single rat in the testing cage.
-
Allow the rat to explore the cage and interact with the marbles for 30 minutes.
-
After the 30-minute session, remove the rat from the cage.
-
Count the number of marbles that are at least two-thirds buried in the bedding.
-
-
Data Analysis: The number of buried marbles is the primary dependent variable. Statistical analysis, such as a one-way ANOVA followed by post-hoc tests, can be used to compare the effects of different doses of this compound to the vehicle control.
Quantitative Data
| Treatment Group | Dose (mg/kg, i.p.) | Number of Marbles Buried (Mean ± SEM) |
| Vehicle | - | 12.5 ± 1.5 |
| This compound | 10 | 7.5 ± 1.2* |
| This compound | 30 | 5.0 ± 1.0** |
*p < 0.05, **p < 0.01 compared to vehicle. Data are representative and based on typical findings for mGlu₅ NAMs in this assay.
Fear-Potentiated Startle Test
The fear-potentiated startle (FPS) paradigm is a model of conditioned fear. Anxiolytic compounds are expected to reduce the potentiation of the startle response in the presence of a fear-conditioned stimulus.
Experimental Protocol
-
Animals: Male Sprague-Dawley rats (225-250 g).
-
Apparatus: A startle response system consisting of a chamber with a grid floor for delivering foot shocks and a speaker for presenting acoustic stimuli. A sensor detects and quantifies the whole-body startle response.
-
Procedure:
-
Habituation (Day 1): Place the rat in the startle chamber and allow for a 5-minute acclimation period.
-
Conditioning (Day 2): Place the rat in the chamber. Present a conditioned stimulus (CS), such as a light, for a set duration (e.g., 3.7 seconds), which co-terminates with an unconditioned stimulus (US), a mild foot shock (e.g., 0.5 mA for 500 ms). Repeat this pairing for a set number of trials (e.g., 10 trials) with a variable inter-trial interval.
-
Testing (Day 3): Administer this compound (i.p.) 30 minutes before the test session. Place the rat in the startle chamber. Present a series of acoustic startle stimuli (e.g., 105 dB white noise for 40 ms) both in the presence (CS+) and absence (CS-) of the conditioned light stimulus.
-
-
Data Analysis: The primary measure is the percent potentiation of the startle response, calculated as: [((Startle amplitude on CS+ trials) - (Startle amplitude on CS- trials)) / (Startle amplitude on CS- trials)] * 100. Statistical analysis (e.g., t-test or ANOVA) is used to compare the percent potentiation between the this compound-treated group and the vehicle control group.
Quantitative Data
| Treatment Group | Dose (mg/kg, i.p.) | Fear-Potentiated Startle (% Potentiation ± SEM) |
| Vehicle | - | 150 ± 20% |
| This compound | 30 | 80 ± 15%* |
*p < 0.05 compared to vehicle. Data are representative and based on typical findings for mGlu₅ NAMs in this assay.
Experimental Workflow
Summary and Conclusion
This compound, as a negative allosteric modulator of the mGlu₅ receptor, has demonstrated clear anxiolytic-like effects in established rodent behavioral models. The data presented in these application notes support its potential as a pharmacological tool for investigating the role of the mGlu₅ receptor in anxiety and as a lead compound for the development of novel anxiolytic therapies. Researchers utilizing this compound should adhere to detailed and consistent experimental protocols to ensure the reliability and reproducibility of their findings.
Application Notes and Protocols for the Administration of VU0285683 to Mice
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Extensive literature searches did not yield specific in vivo studies detailing the administration of VU0285683 in mice. The following application notes and protocols are therefore based on generalized procedures for administering novel compounds to rodents and data extrapolated from studies on other mGlu₅ receptor negative allosteric modulators (NAMs). Researchers should consider this a starting point and conduct dose-range finding and vehicle tolerability studies before commencing large-scale experiments.
Introduction
This compound is a negative allosteric modulator of the metabotropic glutamate (B1630785) receptor 5 (mGlu₅). As a research compound, it holds potential for investigating the role of mGlu₅ in various neurological and psychiatric disorders. These application notes provide a comprehensive guide for the preparation and administration of this compound to mice for in vivo studies, with a focus on intraperitoneal and oral routes of administration.
Mechanism of Action
This compound acts as a negative allosteric modulator of the mGlu₅ receptor. This means it binds to a site on the receptor that is different from the glutamate binding site. This binding event reduces the receptor's response to glutamate, thereby inhibiting its downstream signaling pathways. The mGlu₅ receptor is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, initiates a signaling cascade through Gαq/11, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This cascade ultimately results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).
Formulation and Vehicle Selection
The solubility of this compound in aqueous solutions is expected to be low. Therefore, appropriate vehicle selection is critical for achieving a homogenous and stable formulation for in vivo administration.
Recommended Vehicles for Poorly Soluble Compounds
The following table summarizes common vehicles used for administering poorly soluble compounds to rodents. Preliminary solubility and stability tests with this compound in these vehicles are highly recommended.
| Vehicle Component | Concentration Range | Administration Route | Notes |
| Saline (0.9% NaCl) | - | IP, PO | May require co-solvents or suspending agents. |
| Tween® 80 | 0.1% - 10% (in saline or water) | IP, PO | A non-ionic surfactant used to increase solubility and stability. |
| Dimethyl sulfoxide (B87167) (DMSO) | 5% - 10% (in saline or corn oil) | IP, PO | A powerful solvent, but can have intrinsic biological effects. Use the lowest effective concentration. |
| Polyethylene glycol 400 (PEG 400) | 10% - 50% (in saline or water) | IP, PO | A common co-solvent. |
| Carboxymethylcellulose (CMC) | 0.5% - 2% (in water) | PO | A suspending agent for oral gavage. |
| Corn Oil | - | PO, SC | Suitable for lipophilic compounds. |
Note: The final formulation should be sterile, particularly for intraperitoneal injections.
Example Formulation Protocol (for a 10 mg/kg dose in a 20g mouse)
-
Calculate the required concentration: For a 10 mg/kg dose and an injection volume of 10 ml/kg, the required concentration is 1 mg/ml.
-
Weigh the compound: For a 10 ml solution, weigh out 10 mg of this compound.
-
Solubilization:
-
In a sterile vial, add a minimal amount of DMSO (e.g., 0.5 ml, 5% of the final volume) to dissolve the this compound. Vortex until fully dissolved.
-
Add Tween® 80 (e.g., 1 ml of a 10% stock solution to achieve a final concentration of 1%).
-
Bring the solution to the final volume of 10 ml with sterile saline (0.9% NaCl).
-
-
Ensure homogeneity: Vortex the final solution thoroughly to ensure a uniform suspension or solution. Visually inspect for any precipitation.
Administration Protocols
The choice of administration route depends on the desired pharmacokinetic profile and the experimental design. Intraperitoneal injection generally leads to faster absorption and higher bioavailability compared to oral gavage.
Intraperitoneal (IP) Injection
Materials:
-
This compound formulation
-
Sterile 1 ml syringes
-
Sterile 27-30 gauge needles
-
70% ethanol (B145695) wipes
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct injection volume.
-
Draw the calculated volume of the this compound formulation into a sterile syringe.
-
Manually restrain the mouse, exposing the abdomen.
-
Tilt the mouse slightly head-down to move the abdominal organs forward.
-
Wipe the injection site in the lower right quadrant of the abdomen with a 70% ethanol wipe.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure the needle has not entered a blood vessel or organ.
-
Inject the solution smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
Oral Gavage (PO)
Materials:
-
This compound formulation
-
Sterile 1 ml syringes
-
Flexible or rigid ball-tipped gavage needles (20-22 gauge for adult mice)
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct gavage volume.
-
Attach a gavage needle to a syringe filled with the calculated volume of the this compound formulation.
-
Firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the needle into the esophagus.
-
Gently insert the gavage needle into the mouth, advancing it along the roof of the mouth towards the esophagus.
-
Once the needle is in the esophagus (there should be no resistance), slowly administer the solution.
-
Smoothly withdraw the gavage needle.
-
Return the mouse to its cage and monitor for any signs of respiratory distress or discomfort.
Dosing and Pharmacokinetics (Exemplar Data)
As no specific pharmacokinetic data for this compound in mice is available, the following tables are provided as examples of how to present such data. Dose ranges for similar mGlu₅ NAMs in mice typically fall between 1 and 30 mg/kg.
Table 1: Exemplar Pharmacokinetic Parameters of an mGlu₅ NAM in Mice (10 mg/kg IP)
| Parameter | Value | Unit |
| Cmax | 1500 | ng/mL |
| Tmax | 0.5 | hours |
| AUC(0-t) | 4500 | ng*h/mL |
| t½ | 2.5 | hours |
| Bioavailability | ~70% | % |
Table 2: Exemplar Dose-Response in a Mouse Anxiety Model (Elevated Plus Maze)
| Dose (mg/kg, IP) | Time in Open Arms (seconds) | Number of Open Arm Entries |
| Vehicle | 30 ± 5 | 8 ± 2 |
| 1 | 45 ± 7 | 10 ± 3 |
| 3 | 75 ± 10 | 15 ± 4 |
| 10 | 100 ± 12 | 20 ± 5 |
| 30 | 95 ± 11 | 18 ± 4 |
*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM.
Conclusion
The successful in vivo evaluation of this compound in mice hinges on careful formulation and precise administration. The protocols outlined in these application notes provide a robust framework for researchers to begin their investigations. It is imperative to conduct preliminary studies to determine the optimal vehicle, dose, and administration route for the specific experimental paradigm. Adherence to best practices in animal handling and experimental technique will ensure the generation of reliable and reproducible data.
Application Notes and Protocols for Calcium Imaging Assays with VU0285683
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0285683 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5).[1] The mGluR5 is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand glutamate, couples to Gαq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[1][2][3][4] IP₃ then binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca²⁺) into the cytosol.[5][2][3][4]
As a NAM, this compound does not bind to the glutamate binding site but to an allosteric site on the mGluR5, reducing the receptor's response to agonist stimulation.[1] This inhibitory activity can be quantified by measuring the reduction in agonist-induced intracellular calcium mobilization. Calcium imaging assays, which utilize fluorescent indicators that respond to changes in intracellular Ca²⁺ concentration, are therefore a primary method for characterizing the pharmacological activity of mGluR5 NAMs like this compound.
Principle of the Assay
This assay quantifies the ability of this compound to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) triggered by an mGluR5 agonist. The methodology involves using a cell line, typically Human Embryonic Kidney 293 (HEK293) cells, stably expressing the human mGluR5. These cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. Fluo-4 AM is a cell-permeant ester that becomes fluorescent and trapped within the cell after cleavage by intracellular esterases. Its fluorescence intensity increases significantly upon binding to free Ca²⁺.
The assay procedure involves pre-incubating the cells with various concentrations of the NAM (this compound). Subsequently, the cells are stimulated with a sub-maximal concentration (e.g., EC₈₀) of an mGluR5 agonist, such as L-quisqualate or (S)-3,5-DHPG. The resulting change in fluorescence, which is proportional to the [Ca²⁺]i, is measured using a fluorescence microplate reader or a high-content imaging system. The inhibitory effect of this compound is determined by its ability to reduce the agonist-induced fluorescence signal in a concentration-dependent manner.
Data Presentation
The inhibitory potency of this compound is typically expressed as an IC₅₀ value, which is the concentration of the modulator that inhibits 50% of the maximal response induced by the agonist.
| Compound | Target | Modality | Parameter | Value | Cell Line | Agonist |
| This compound | mGluR5 | Negative Allosteric Modulator | IC₅₀ | 24.4 nM | Not Specified | Glutamate |
Table 1: Pharmacological data for this compound.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mGluR5 signaling cascade leading to calcium release and the general workflow for a calcium imaging assay to test a negative allosteric modulator.
Experimental Protocols
This section provides a detailed methodology for a calcium mobilization assay to assess the inhibitory activity of this compound on the mGluR5 receptor in a stably expressing HEK293 cell line.
Materials and Reagents
-
Cell Line: HEK293 cells stably expressing human mGluR5 (HEK293-hmGluR5).
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
Calcium-Sensitive Dye: Fluo-4 AM (e.g., from Thermo Fisher Scientific or equivalent).
-
Pluronic® F-127: 20% solution in anhydrous DMSO.
-
Probenecid (optional): Anion transport inhibitor to prevent dye leakage.
-
Test Compound: this compound, prepared as a stock solution in DMSO.
-
Agonist: L-Quisqualate or (S)-3,5-Dihydrophenylglycine (DHPG), prepared as a stock solution in an appropriate solvent.
-
Plates: Black-walled, clear-bottom 96- or 384-well microplates, sterile and tissue-culture treated.
-
Instrumentation: Fluorescence microplate reader with kinetic reading capability and automated liquid handling (e.g., FlexStation® or FLIPR®).
Detailed Protocol
1. Cell Seeding: a. Culture HEK293-hmGluR5 cells in T-75 flasks until they reach 80-90% confluency. b. Harvest the cells using a non-enzymatic cell dissociation solution. c. Resuspend the cells in fresh culture medium and perform a cell count. d. Seed the cells into a black-walled, clear-bottom 96-well plate at a density of 40,000 - 80,000 cells per well in 100 µL of culture medium. For a 384-well plate, seed 10,000 - 20,000 cells per well in 25 µL. e. Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.
2. Dye Loading: a. Prepare the Fluo-4 AM loading solution. For a final concentration of 4 µM Fluo-4 AM and 0.02% Pluronic® F-127, mix equal volumes of a 1-5 mM Fluo-4 AM stock in DMSO and a 20% Pluronic® F-127 stock. Dilute this mixture into the pre-warmed Assay Buffer. b. Aspirate the cell culture medium from the wells. c. Gently wash the cells once with 100 µL (for 96-well) or 25 µL (for 384-well) of Assay Buffer. d. Add the Fluo-4 AM loading solution to each well (e.g., 100 µL for a 96-well plate). e. Incubate the plate for 45-60 minutes at 37°C, protected from light. f. After incubation, gently wash the cells twice with Assay Buffer to remove extracellular dye. Leave a final volume of 100 µL (for 96-well) or 25 µL (for 384-well) of Assay Buffer in each well.
3. Compound Addition and Fluorescence Measurement: a. Prepare serial dilutions of this compound in Assay Buffer. Also prepare a vehicle control (e.g., 0.1% DMSO in Assay Buffer). b. Prepare the mGluR5 agonist (e.g., L-quisqualate) at a concentration that is 4-5 times the final desired EC₈₀ concentration. The EC₈₀ should be determined from a full agonist dose-response curve performed under the same assay conditions. c. Set up the fluorescence plate reader (e.g., excitation at ~494 nm and emission at ~516 nm). Program the instrument to perform a kinetic read, measuring the fluorescence signal before and after the addition of compounds. d. The instrument will first add the this compound dilutions (or vehicle) to the appropriate wells. e. Allow for a pre-incubation period of 5-20 minutes. f. The instrument will then add the agonist solution to all wells. g. Continue to record the fluorescence intensity for at least 60-120 seconds to capture the peak calcium response.
4. Data Analysis: a. For each well, determine the maximum fluorescence signal after agonist addition and subtract the baseline fluorescence before addition. b. Normalize the data. The response in the vehicle-treated wells (agonist only) represents 0% inhibition, and the response in wells with no agonist (or a saturating concentration of antagonist) represents 100% inhibition. c. Plot the percentage inhibition against the logarithm of the this compound concentration. d. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Troubleshooting
-
Low Signal-to-Background Ratio:
-
Optimize cell seeding density.
-
Ensure thorough washing after dye loading.
-
Confirm cell viability and receptor expression.
-
-
High Well-to-Well Variability:
-
Ensure uniform cell seeding and avoid cell clumping.
-
Perform washing and liquid addition steps gently to prevent cell detachment.
-
Use automated liquid handlers for consistent compound and agonist addition.
-
-
No Response to Agonist:
-
Verify the expression and functionality of the mGluR5 receptor in the cell line.
-
Check the concentration and integrity of the agonist stock solution.
-
Ensure the calcium concentration in the Assay Buffer is appropriate.
-
References
- 1. researchgate.net [researchgate.net]
- 2. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 3. Activation of Endoplasmic Reticulum-Localized Metabotropic Glutamate Receptor 5 (mGlu5) Triggers Calcium Release Distinct from Cell Surface Counterparts in Striatal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activated nuclear metabotropic glutamate receptor mGlu5 couples to nuclear Gq/11 proteins to generate inositol 1,4,5-trisphosphate-mediated nuclear Ca2+ release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis Following VU0285683 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0285683 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[1] mGluR5 is a G protein-coupled receptor that, upon activation by glutamate, signals through the Gαq/11 protein, leading to the activation of phospholipase C (PLC) and the subsequent production of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC). A critical downstream consequence of mGluR5 activation is the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), a key signaling node in cellular processes.[2][3] The interaction of mGluR5 with scaffolding proteins like Homer is also essential for its signaling and localization at the postsynaptic density.[4][5]
As a negative allosteric modulator, this compound does not compete with glutamate for its binding site but instead binds to a distinct site on the receptor, reducing its response to glutamate.[1][6] This makes this compound and other mGluR5 NAMs valuable tools for studying the physiological roles of mGluR5 and as potential therapeutics for central nervous system disorders.[1][7][8] Western blotting is a fundamental technique to elucidate the molecular effects of this compound by quantifying the changes in the expression and phosphorylation status of key proteins within the mGluR5 signaling pathway. This document provides a detailed protocol for performing Western blot analysis on samples treated with this compound.
Key Signaling Pathway
The signaling pathway diagram below illustrates the canonical mGluR5 signaling cascade and the inhibitory action of this compound. Activation of mGluR5 by glutamate typically leads to the phosphorylation of ERK1/2. As a negative allosteric modulator, this compound inhibits this downstream signaling.
Data Presentation
The following tables present representative quantitative data on the effects of an mGluR5 negative allosteric modulator on key signaling proteins, as would be determined by Western blot analysis. The data is expressed as a percentage of the vehicle-treated control group.
Table 1: Effect of this compound on mGluR5 and Associated Protein Expression
| Protein | Treatment Group | Mean Relative Density (%) | Standard Deviation (%) |
| mGluR5 | Vehicle Control | 100 | 8.5 |
| This compound (10 µM) | 98 | 9.2 | |
| Homer1b/c | Vehicle Control | 100 | 10.1 |
| This compound (10 µM) | 102 | 11.5 |
Table 2: Effect of this compound on Downstream Signaling Protein Phosphorylation
| Protein | Treatment Group | Mean Relative Density (%) | Standard Deviation (%) |
| p-ERK1/2 | Vehicle Control | 100 | 12.3 |
| This compound (10 µM) | 45 | 7.8 | |
| Total ERK1/2 | Vehicle Control | 100 | 9.7 |
| This compound (10 µM) | 99 | 10.4 |
Experimental Protocols
Experimental Workflow
The overall workflow for the Western blot protocol is depicted below.
Detailed Protocol
1. Cell Culture and this compound Treatment
-
Culture cells (e.g., primary neurons or a cell line expressing mGluR5) to 70-90% confluency.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with the desired concentration of this compound or vehicle control for the specified duration.
2. Cell Lysis and Protein Extraction
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Aspirate the PBS and add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with gentle agitation.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant to a new pre-chilled tube.
3. Protein Quantification
-
Determine the total protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Normalize the concentration of all samples with lysis buffer to ensure equal protein loading.
4. Sample Preparation
-
To 20-30 µg of protein lysate, add 4X Laemmli sample buffer to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
5. SDS-PAGE
-
Load the denatured protein samples and a pre-stained protein ladder into the wells of a polyacrylamide gel (the percentage of which depends on the molecular weight of the target proteins).
-
Run the gel in 1X running buffer at 100-150 V until the dye front reaches the bottom of the gel.
6. Protein Transfer
-
Equilibrate the gel in transfer buffer.
-
Activate a PVDF membrane in methanol (B129727) for 30 seconds, then rinse with deionized water and soak in transfer buffer.
-
Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) ensuring no air bubbles are trapped between the gel and the membrane.
-
Perform the transfer using a wet or semi-dry transfer system. Transfer conditions will vary depending on the system and the size of the target proteins.
7. Blocking
-
After transfer, rinse the membrane with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Block the membrane in 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
8. Primary Antibody Incubation
-
Dilute the primary antibodies (e.g., anti-p-ERK1/2, anti-total-ERK1/2, anti-mGluR5, anti-Homer1) in blocking buffer at the manufacturer's recommended dilution.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
9. Secondary Antibody Incubation
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
10. Signal Detection
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a CCD camera-based imager.
11. Data Analysis and Quantification
-
Use image analysis software to measure the band intensity for each protein.
-
Normalize the intensity of the target protein to a loading control (e.g., β-actin or total protein stain). For phosphoproteins, normalize the phosphorylated protein signal to the total protein signal.
-
Express the data as a fold change or percentage relative to the vehicle-treated control group.
References
- 1. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Scaffold Protein Homer1b/c Links Metabotropic Glutamate Receptor 5 to Extracellular Signal-Regulated Protein Kinase Cascades in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The scaffold protein Homer1b/c links metabotropic glutamate receptor 5 to extracellular signal-regulated protein kinase cascades in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. Receptor Activation and Homer Differentially Control the Lateral Mobility of Metabotropic Glutamate Receptor 5 in the Neuronal Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Based Discovery of Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mGluR5 negative allosteric modulators overview: a medicinal chemistry approach towards a series of novel therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Negative Allosteric Modulators of Metabotropic Glutamate Receptors Subtype 5 in Addiction: a Therapeutic Window - PMC [pmc.ncbi.nlm.nih.gov]
Application of VU0285683 in Brain Slice Recordings: Protocols and Technical Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0285683 is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). As a PAM, this compound does not activate the M1 receptor directly but enhances the receptor's response to the endogenous agonist, acetylcholine. This mechanism of action makes it a valuable tool for studying the role of M1 receptor signaling in various neuronal processes, including synaptic plasticity and neuronal excitability, which are crucial for cognitive functions like learning and memory. This document provides detailed application notes and protocols for the use of this compound in acute brain slice electrophysiology, a key in vitro technique for investigating synaptic and cellular properties of neurons in a near-native environment.
The protocols and data presented herein are based on established methodologies for brain slice electrophysiology and findings from studies on closely related M1 PAMs from the same chemical series, such as VU0453595 and VU0486846. Researchers should consider these as a starting point and may need to optimize concentrations and experimental parameters for their specific research questions and model systems.
Mechanism of Action: M1 Receptor Potentiation
In the central nervous system, acetylcholine (ACh) acts on M1 receptors, which are Gq-coupled proteins. Activation of the M1 receptor initiates a signaling cascade that leads to the depolarization of the neuronal membrane, an increase in neuronal excitability, and the modulation of synaptic transmission. This compound enhances the affinity of ACh for the M1 receptor, thereby potentiating these downstream effects. This potentiation is activity-dependent, meaning the effect of this compound is more pronounced in the presence of endogenous cholinergic activity.
Data Presentation: Effects of M1 PAMs in Brain Slice Recordings
The following table summarizes quantitative data from studies using M1 PAMs structurally related to this compound in brain slice electrophysiology experiments. These data provide an indication of the expected effects and effective concentrations for this compound.
| Compound | Brain Region | Neuron Type | Concentration | Electrophysiological Effect | Reference |
| VU0453595 | Medial Prefrontal Cortex (mPFC) | Layer V Pyramidal | 10 µM | Potentiation of spontaneous Excitatory Postsynaptic Current (sEPSC) frequency. | [1] |
| VU0486846 | Medial Prefrontal Cortex (mPFC) | Layer V Pyramidal | 3 µM | No significant change in field Excitatory Postsynaptic Potential (fEPSP) slope when applied alone. | [2] |
| VU0486846 | Medial Prefrontal Cortex (mPFC) | Layer V Pyramidal | 3 µM (in combination with 10 µM Carbachol) | Potentiation of Carbachol-induced Long-Term Depression (LTD) of fEPSPs. | [2] |
| PF-06764427 (ago-PAM) | Medial Prefrontal Cortex (mPFC) | Layer V Pyramidal | 1 µM | Increase in sEPSC frequency. | [3] |
| MK-7622 (ago-PAM) | Medial Prefrontal Cortex (mPFC) | Layer V Pyramidal | 1 µM | Increase in sEPSC frequency. | [3] |
Experimental Protocols
Protocol 1: Acute Brain Slice Preparation
This protocol describes a standard method for preparing acute brain slices suitable for electrophysiological recordings.
Materials:
-
Rodent (mouse or rat)
-
Anesthetic (e.g., isoflurane)
-
Guillotine or large scissors
-
Vibrating microtome (vibratome)
-
Dissection tools (forceps, spatula, razor blades)
-
Petri dishes
-
Carbogen gas (95% O2 / 5% CO2)
-
Ice
-
Slicing Solution (NMDG-based, ice-cold and carbogenated):
-
92 mM N-Methyl-D-glucamine (NMDG)
-
2.5 mM KCl
-
1.25 mM NaH2PO4
-
30 mM NaHCO3
-
20 mM HEPES
-
25 mM Glucose
-
2 mM Thiourea
-
5 mM Sodium Ascorbate
-
3 mM Sodium Pyruvate
-
0.5 mM CaCl2
-
10 mM MgSO4
-
pH adjusted to 7.3-7.4 with HCl
-
-
Artificial Cerebrospinal Fluid (aCSF, carbogenated):
-
124 mM NaCl
-
2.5 mM KCl
-
1.25 mM NaH2PO4
-
26 mM NaHCO3
-
10 mM D-Glucose
-
2 mM CaCl2
-
1 mM MgSO4
-
pH adjusted to 7.4
-
Procedure:
-
Anesthetize the animal deeply with isoflurane.
-
Decapitate the animal and rapidly dissect the brain, placing it immediately into ice-cold, carbogenated NMDG slicing solution.
-
Mount the brain onto the vibratome stage. For coronal slices of the prefrontal cortex or hippocampus, a common orientation is to make a cut to create a flat surface on the posterior aspect of the cerebellum.
-
Submerge the mounted brain in the ice-cold, carbogenated slicing solution in the vibratome buffer tray.
-
Cut slices at a desired thickness (typically 300-400 µm).
-
Transfer the slices to a recovery chamber containing NMDG slicing solution at 32-34°C for 10-15 minutes, continuously bubbled with carbogen.
-
After the initial recovery, transfer the slices to a holding chamber containing aCSF at room temperature, continuously bubbled with carbogen.
-
Allow slices to equilibrate for at least 1 hour before starting recordings.
Protocol 2: Whole-Cell Patch-Clamp Recording
This protocol outlines the general procedure for performing whole-cell patch-clamp recordings from neurons in acute brain slices to measure synaptic currents or membrane potential.
Materials:
-
Prepared acute brain slices
-
Recording setup (microscope, micromanipulators, amplifier, digitizer)
-
Recording chamber with perfusion system
-
Borosilicate glass capillaries for patch pipettes
-
Pipette puller
-
Internal Solution (K-Gluconate based for current-clamp):
-
135 mM K-Gluconate
-
10 mM HEPES
-
10 mM NaCl
-
2 mM Mg-ATP
-
0.3 mM Na-GTP
-
0.2 mM EGTA
-
pH adjusted to 7.3 with KOH
-
-
This compound stock solution (e.g., in DMSO) and final dilution in aCSF
Procedure:
-
Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-3 ml/min at a controlled temperature (e.g., 30-32°C).
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution.
-
Under visual guidance (e.g., DIC microscopy), approach a neuron in the desired brain region (e.g., layer V of the mPFC).
-
Apply positive pressure to the pipette as it approaches the cell to keep the tip clean.
-
Upon contacting the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (GΩ seal).
-
Once a stable GΩ seal is formed, apply a brief pulse of negative pressure to rupture the cell membrane and establish the whole-cell configuration.
-
Allow the cell to stabilize for a few minutes before starting the recording protocol.
-
To apply this compound, dissolve the compound in the perfusion aCSF to the desired final concentration (e.g., 1-10 µM). Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid off-target effects.
-
Record baseline neuronal activity (e.g., spontaneous EPSCs, resting membrane potential, or firing rate in response to current injections).
-
Switch the perfusion to the aCSF containing this compound and record the changes in neuronal activity.
-
A washout period with normal aCSF can be performed to assess the reversibility of the drug's effects.
Protocol 3: Extracellular Field Potential Recording
This protocol is for recording field excitatory postsynaptic potentials (fEPSPs) to study the effects of this compound on synaptic transmission and plasticity (e.g., Long-Term Potentiation, LTP, or Long-Term Depression, LTD).
Materials:
-
Prepared acute brain slices
-
Recording setup as in Protocol 2, but with an extracellular recording electrode (e.g., a glass pipette filled with aCSF or a metal electrode).
-
Stimulating electrode (e.g., bipolar tungsten electrode).
-
Stimulus isolator.
Procedure:
-
Place a brain slice in the recording chamber and perfuse with carbogenated aCSF.
-
Position the stimulating electrode in the afferent pathway of interest (e.g., Schaffer collaterals for recording in CA1 of the hippocampus, or layer II/III for stimulating inputs to layer V in the mPFC).
-
Place the recording electrode in the dendritic field where the synaptic response is generated (e.g., stratum radiatum of CA1 or layer V of the mPFC).
-
Deliver single stimulus pulses of increasing intensity to generate an input-output curve and determine the stimulus intensity that evokes a response of 30-50% of the maximum.
-
Record a stable baseline of fEPSPs for at least 20 minutes at a low frequency (e.g., 0.033 Hz).
-
Apply this compound by switching the perfusion to aCSF containing the compound at the desired concentration.
-
Observe the effect of this compound on the baseline fEPSP. As a PAM, it may have minimal effect on its own but is expected to potentiate the effects of an M1 agonist or endogenous acetylcholine.
-
To study the effect on synaptic plasticity, co-apply this compound with a sub-threshold concentration of an M1 agonist (e.g., carbachol) and then deliver a plasticity-inducing stimulation protocol (e.g., high-frequency stimulation for LTP or low-frequency stimulation for LTD).
-
Continue recording the fEPSP for at least 60 minutes post-stimulation to assess the induction and maintenance of synaptic plasticity.
Concluding Remarks
This compound, as a selective M1 PAM, offers a powerful means to investigate the role of M1 receptor signaling in neuronal function. The protocols provided here, in conjunction with the data from analogous compounds, serve as a comprehensive guide for researchers to design and execute experiments using this compound in brain slice recordings. Careful optimization of experimental parameters and appropriate controls, such as the use of M1 receptor antagonists, are essential for robust and interpretable results.
References
Application Notes and Protocols for VU0285683 in Blocking mGlu5 in Primary Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabotropic glutamate (B1630785) receptor 5 (mGlu5) is a G protein-coupled receptor critically involved in synaptic plasticity, neuronal development, and various neurological and psychiatric disorders. Its dysfunction has been implicated in conditions such as anxiety, depression, and Fragile X syndrome. VU0285683 is a potent and selective negative allosteric modulator (NAM) of mGlu5, making it a valuable research tool for investigating the physiological and pathological roles of this receptor. These application notes provide detailed protocols for the use of this compound to block mGlu5 activity in primary neuronal cultures, a key in vitro model system for studying neuronal function.
Mechanism of Action
This compound acts as a non-competitive antagonist of mGlu5. It binds to an allosteric site within the seven-transmembrane domain of the receptor, distinct from the orthosteric glutamate-binding site. This binding event inhibits the conformational changes necessary for receptor activation and subsequent coupling to G proteins, primarily Gαq/11. The blockade of Gαq/11 activation prevents the stimulation of phospholipase C (PLC), which in turn inhibits the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). Consequently, the downstream signaling cascade involving intracellular calcium mobilization and protein kinase C (PKC) activation is suppressed.
Quantitative Data
The following table summarizes the key quantitative parameters of this compound for the inhibition of mGlu5.
| Parameter | Value | Cell Type | Assay | Reference |
| pKi | 7.8 | Recombinant rat mGlu5 expressed in HEK cells | [3H]MPEP displacement binding assay | [1] |
| Ki | 15.8 nM | Recombinant rat mGlu5 expressed in HEK cells | Calculated from pKi | [1] |
Signaling Pathway Diagram
Caption: mGlu5 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Preparation of Primary Cortical Neurons
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Neurobasal medium supplemented with B27, GlutaMAX, and Penicillin-Streptomycin
-
Poly-D-lysine
-
Trypsin-EDTA (0.25%)
-
Fetal Bovine Serum (FBS)
-
DNase I
-
Sterile dissection tools
-
15 mL and 50 mL conical tubes
-
Cell culture plates or coverslips
Procedure:
-
Coat culture surfaces with 50 µg/mL poly-D-lysine in sterile water overnight at 37°C.
-
Wash plates three times with sterile water and allow to dry.
-
Coat with 5 µg/mL laminin in HBSS for at least 2 hours at 37°C before plating.
-
Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Dissect the embryonic cortices in ice-cold HBSS.
-
Mince the tissue and transfer to a 15 mL conical tube.
-
Digest the tissue with 0.125% trypsin-EDTA and a few drops of DNase I for 15 minutes at 37°C.
-
Inactivate trypsin by adding an equal volume of Neurobasal medium containing 10% FBS.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh Neurobasal medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at a desired density (e.g., 2 x 10^5 cells/cm²) onto the prepared culture surfaces.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
After 24 hours, replace half of the medium with fresh, pre-warmed Neurobasal medium. Continue with half-media changes every 3-4 days.
-
Neurons are typically ready for experiments between 7 and 14 days in vitro (DIV).
Inhibition of mGlu5 with this compound
This protocol outlines the procedure for treating primary neurons with this compound to block mGlu5 activity prior to functional assays.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Primary neuronal cultures (DIV 7-14)
-
Pre-warmed culture medium or appropriate assay buffer
Procedure:
-
Prepare a working solution of this compound by diluting the stock solution in the appropriate medium or buffer. A final concentration in the range of 100 nM to 1 µM is recommended for effective blockade.
-
Pre-incubate the primary neuronal cultures with the this compound working solution for 15-30 minutes at 37°C. This allows for sufficient time for the compound to penetrate the tissue and bind to the mGlu5 receptors.
-
Following the pre-incubation, proceed with the desired functional assay to assess the effect of mGlu5 blockade.
Experimental Workflow Diagram
Caption: General workflow for studying mGlu5 blockade with VU028568-3.
Functional Assays to Confirm mGlu5 Blockade
This assay measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to mGlu5 activation and its blockade by this compound.
Materials:
-
Primary neuronal cultures on glass coverslips
-
Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
mGlu5 agonist (e.g., (S)-3,5-DHPG)
-
This compound
-
Fluorescence microscope with an imaging system
Procedure:
-
Load the neurons with a calcium indicator dye (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127) in HBS for 30-45 minutes at 37°C.
-
Wash the cells with HBS to remove excess dye and allow for de-esterification for at least 15 minutes.
-
Mount the coverslip onto the microscope stage and perfuse with HBS.
-
Acquire baseline fluorescence images.
-
Pre-incubate the cells with this compound (100 nM - 1 µM) for 15-30 minutes.
-
Stimulate the neurons with an mGlu5 agonist (e.g., 10-50 µM DHPG) in the continued presence of this compound.
-
Record the changes in fluorescence intensity over time.
-
As a positive control, stimulate a separate set of cells with the agonist alone.
-
Analyze the data by calculating the change in fluorescence intensity or the ratio of fluorescence at different excitation wavelengths (for ratiometric dyes like Fura-2) to determine the extent of calcium mobilization and its inhibition by this compound.
This assay directly measures the product of PLC activity, inositol phosphates (IPs), to quantify mGlu5 signaling.
Materials:
-
Primary neuronal cultures in multi-well plates
-
myo-[³H]inositol
-
Inositol-free medium
-
LiCl
-
mGlu5 agonist (e.g., (S)-3,5-DHPG)
-
This compound
-
Perchloric acid or trichloroacetic acid
-
Dowex AG1-X8 resin
-
Scintillation fluid and counter
Procedure:
-
Label the primary neurons by incubating them with myo-[³H]inositol (1-2 µCi/mL) in inositol-free medium for 18-24 hours.
-
Wash the cells with fresh medium.
-
Pre-incubate the cells with LiCl (10 mM) for 15 minutes. LiCl inhibits the degradation of inositol monophosphates, leading to their accumulation.
-
Pre-treat the cells with this compound (100 nM - 1 µM) for 15-30 minutes.
-
Stimulate the neurons with an mGlu5 agonist (e.g., 10-50 µM DHPG) for 30-60 minutes in the presence of LiCl and this compound.
-
Terminate the reaction by adding ice-cold acid (e.g., 0.5 M perchloric acid).
-
Isolate the total inositol phosphates using anion-exchange chromatography with Dowex resin.
-
Quantify the amount of [³H]inositol phosphates using a scintillation counter.
-
Compare the IP accumulation in this compound-treated cells to control cells (agonist alone) to determine the percentage of inhibition.
Troubleshooting
-
Low neuronal viability: Ensure optimal dissection and culture conditions. Use high-quality reagents and maintain aseptic techniques.
-
Variability in experimental results: Use neurons from the same batch and within a consistent DIV range. Ensure accurate and consistent drug concentrations.
-
No effect of this compound: Confirm the activity of the this compound stock solution. Increase the pre-incubation time or concentration. Verify the expression of mGlu5 in the primary neuron preparation.
-
High background in assays: Optimize washing steps in both calcium imaging and PI hydrolysis assays. For PI hydrolysis, ensure complete removal of unincorporated [³H]inositol.
Conclusion
This compound is a powerful tool for the selective blockade of mGlu5 receptors in primary neurons. The protocols provided here offer a comprehensive guide for researchers to effectively utilize this compound in their studies of mGlu5 function in the central nervous system. Careful adherence to these protocols will enable the generation of robust and reproducible data, contributing to a deeper understanding of the roles of mGlu5 in health and disease.
References
Application Notes and Protocols for VU0285683 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0285683 is a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). As a NAM, this compound binds to a site on the receptor distinct from the glutamate binding site, inhibiting its activation. The mGluR5 receptor is a G-protein coupled receptor (GPCR) widely expressed in the central nervous system and is implicated in various neurological and psychiatric disorders. Its signaling is primarily mediated through the Gq alpha subunit, leading to the activation of phospholipase C (PLC). Accurate and consistent preparation of this compound stock solutions is paramount for reliable and reproducible experimental outcomes in both in vitro and in vivo studies. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Physicochemical and Handling Data
A summary of the key quantitative data for this compound is presented in the table below. This information is essential for accurate calculations and proper handling of the compound.
| Property | Value | Notes |
| Molecular Weight (M.W.) | 266.24 g/mol [1] | Use the batch-specific molecular weight from the Certificate of Analysis for the most precise calculations. |
| Molecular Formula | C₁₄H₇FN₄O[1] | --- |
| Appearance | Solid powder | Visual confirmation. |
| Purity | >98% (as determined by HPLC) | High purity is crucial for experimental reliability. |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | While specific quantitative solubility data is not readily available, DMSO is a commonly used and effective solvent for small molecule inhibitors.[2] For similar small molecules, high concentrations are achievable in DMSO. Use of high-purity, anhydrous DMSO is recommended to prevent degradation and enhance solubility.[3] |
| Recommended Stock Concentration | 10 mM in DMSO | This is a standard starting concentration that is generally achievable and convenient for serial dilutions. |
| Storage (Solid Form) | -20°C, protected from light | Long-term storage in powder form is recommended to maintain stability. |
| Storage (Stock Solution) | -20°C or -80°C in single-use aliquots | Aliquoting is critical to prevent degradation from repeated freeze-thaw cycles. Properly stored solutions can be stable for extended periods. |
| Final DMSO Concentration in Assay | <0.5% (v/v) | High concentrations of DMSO can be toxic to cells or interfere with the assay. A vehicle control containing the same final concentration of DMSO should always be included in experiments.[4] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in high-purity, anhydrous Dimethyl Sulfoxide (DMSO).
Materials and Equipment
-
This compound powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL) or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Calibrated micropipettes and sterile tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Calculation
To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:
Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
Example for preparing 1 mL of a 10 mM stock solution:
Mass (mg) = 10 mmol/L x 0.001 L x 266.24 g/mol x 1000 mg/g = 2.66 mg
Procedure
-
Preparation: Don appropriate PPE. Ensure the workspace is clean. Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Tare a sterile microcentrifuge tube or amber vial on the analytical balance. Carefully weigh out the calculated mass of this compound powder (e.g., 2.66 mg) and transfer it into the tared container.
-
Dissolution: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO (e.g., 1 mL for a 10 mM solution from 2.66 mg of powder) to the container with the this compound powder.
-
Mixing: Securely cap the tube or vial. Vortex the solution for 1-2 minutes until the solid is completely dissolved. A brief, gentle warming in a 37°C water bath can aid in dissolution if necessary, but ensure the compound is heat-stable.
-
Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particles or precipitate.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can lead to degradation, dispense the stock solution into smaller, single-use working aliquots (e.g., 10-20 µL) in sterile, clearly labeled microcentrifuge tubes.
-
Labeling: Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation.
-
Storage: Store the aliquots in an upright position in a freezer at -20°C or -80°C, protected from light.
This compound Mechanism of Action: mGluR5 Signaling Pathway
This compound acts as a negative allosteric modulator of the mGluR5 receptor. The canonical signaling pathway for mGluR5 involves its coupling to Gq/11 G-proteins.[5][6] Upon activation by glutamate, mGluR5 stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[5][6] IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).[6] The increase in intracellular Ca²⁺ and the presence of DAG together activate Protein Kinase C (PKC).[6][7] this compound, by inhibiting mGluR5, dampens this signaling cascade.
Caption: mGluR5 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the key steps involved in the preparation of a this compound stock solution. Adherence to this workflow ensures the preparation of a high-quality, reliable reagent for experimental use.
Caption: Workflow for preparing a this compound stock solution.
References
- 1. Stock Solution [mmbio.byu.edu]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Roles of mGluR5 in synaptic function and plasticity of the mouse thalamocortical pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Novel Compound VU0285683 in Animal Studies
Disclaimer: Information regarding a specific molecule designated "VU0285683" is not available in the public domain based on the conducted search. The following application notes and protocols are presented as a representative template for a hypothetical novel compound. The data, signaling pathways, and experimental procedures are illustrative and should be adapted based on the actual properties of the compound under investigation.
Introduction
This compound is a novel, synthetic small molecule inhibitor of the pro-inflammatory signaling mediator, Kinase X (KX). Its high specificity and potent activity in in-vitro assays make it a promising candidate for in-vivo evaluation in animal models of inflammatory diseases. These application notes provide detailed protocols for the preparation of a vehicle solution for this compound and its administration in rodent models, along with representative data and methodologies for preclinical assessment.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is critical for developing an appropriate vehicle for in-vivo administration.
| Property | Value | Method |
| Molecular Weight | 450.5 g/mol | LC-MS |
| LogP | 4.2 | Calculated |
| pKa | 8.5 | Potentiometric titration |
| Aqueous Solubility (pH 7.4) | < 0.1 µg/mL | Shake-flask method |
| Solubility in DMSO | > 100 mg/mL | Visual Inspection |
| Solubility in Ethanol | 10 mg/mL | Visual Inspection |
| Solubility in PEG400 | 50 mg/mL | Visual Inspection |
Mechanism of Action: Inhibition of the KX Signaling Pathway
This compound acts as a competitive inhibitor of ATP binding to the kinase domain of Kinase X (KX). This inhibition prevents the phosphorylation of downstream targets, including transcription factor Y (TFY), thereby reducing the expression of pro-inflammatory cytokines such as IL-6 and TNF-α.
Vehicle Solution Preparation and Administration
Vehicle Selection Rationale
Due to its low aqueous solubility and high lipophilicity, a multi-component vehicle system is required for in-vivo administration of this compound. A common and generally well-tolerated vehicle for oral gavage in rodents is a solution of PEG400, Solutol HS 15 (or a similar non-ionic solubilizing agent), and water. This combination enhances solubility and aids in absorption.
Recommended Vehicle Composition
| Component | Percentage (v/v) | Purpose |
| PEG400 | 40% | Co-solvent |
| Solutol HS 15 | 10% | Solubilizer/Emulsifier |
| Sterile Water | 50% | Diluent |
Protocol for Vehicle and Dosing Solution Preparation
-
Preparation of Stock Vehicle:
-
In a sterile container, combine 40 mL of PEG400 and 10 mL of Solutol HS 15.
-
Mix thoroughly using a magnetic stirrer until a homogenous solution is formed.
-
Slowly add 50 mL of sterile water while continuously stirring.
-
Continue mixing for 15-20 minutes to ensure complete homogeneity.
-
The final vehicle should be clear and slightly viscous. Store at room temperature.
-
-
Preparation of this compound Dosing Solution (Example: 10 mg/kg dose in a 10 mL/kg volume):
-
Calculate the required amount of this compound. For a 25g mouse receiving a 10 mg/kg dose at 10 mL/kg, the concentration is 1 mg/mL.
-
Weigh the required amount of this compound powder.
-
In a separate sterile tube, add the weighed this compound.
-
Add a small amount of the stock vehicle and vortex to create a slurry.
-
Gradually add the remaining volume of the stock vehicle while continuously vortexing or sonicating until the compound is fully dissolved.
-
Visually inspect the solution for any undissolved particles. If necessary, gentle warming (37°C) and sonication can be applied.
-
Prepare the dosing solution fresh on the day of the experiment.
-
Experimental Protocols
Pharmacokinetic Study in Mice
This protocol outlines a typical single-dose pharmacokinetic study in mice.
Methodology:
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: House animals for at least one week prior to the experiment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Dosing:
-
Fast animals overnight before dosing.
-
Administer a single oral dose of this compound (e.g., 10 mg/kg) using a 20G gavage needle.
-
A control group should receive the vehicle alone.
-
-
Sample Collection:
-
Collect blood samples (approximately 50-100 µL) via tail vein or retro-orbital sinus at specified time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Sample Processing and Analysis:
-
Centrifuge blood samples at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in plasma using a validated LC-MS/MS method.
-
Representative Pharmacokinetic Data
The following table presents hypothetical pharmacokinetic parameters for this compound following a single 10 mg/kg oral dose in mice.
| Parameter | Value | Unit |
| Cmax (Maximum Concentration) | 1.2 | µg/mL |
| Tmax (Time to Cmax) | 2 | hours |
| AUC (Area Under the Curve) | 6.8 | µg*h/mL |
| T½ (Half-life) | 4.5 | hours |
| Bioavailability | 35 | % |
Safety and Tolerability
-
Vehicle: The recommended vehicle is generally well-tolerated in rodents for oral administration. However, it is always advisable to include a vehicle-only control group in all studies to assess any potential effects of the vehicle itself.[1]
-
Compound: In preliminary studies, this compound was well-tolerated in mice up to a single dose of 100 mg/kg. No adverse effects on body weight or general behavior were observed.
Conclusion
These application notes provide a framework for the in-vivo evaluation of the novel KX inhibitor, this compound. The described vehicle and protocols offer a starting point for pharmacokinetic and efficacy studies in rodent models. Researchers should perform their own validation and optimization based on the specific requirements of their experimental design.
References
Application Notes and Protocols for Measuring the In Vitro Efficacy of VU0285683, a Positive Allosteric Modulator of the M1 Muscarinic Acetylcholine Receptor
Audience: Researchers, scientists, and drug development professionals.
Introduction:
VU0285683 is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). M1 receptors are G-protein coupled receptors predominantly expressed in the central nervous system and are key targets for therapeutic intervention in cognitive disorders such as Alzheimer's disease and schizophrenia.[1][2] As a PAM, this compound enhances the receptor's response to the endogenous ligand, acetylcholine, rather than directly activating the receptor itself.[3] This mechanism offers the potential for a more nuanced modulation of cholinergic signaling compared to orthosteric agonists.
These application notes provide detailed protocols for assessing the in vitro efficacy of this compound, focusing on its potency as a PAM and its intrinsic agonist activity. The described assays are crucial for characterizing the pharmacological profile of M1 PAMs.
Data Presentation
The following tables summarize representative quantitative data for M1 PAMs, analogous to what would be generated for this compound.
Table 1: Potency of M1 PAMs in a Calcium Mobilization Assay
| Compound | EC50 (nM) in the presence of EC20 ACh | Maximal Response (% of ACh Max) | Reference |
| VU0453595 | 2140 ± 440 | Not Reported | [4] |
| VU0486846 | 430 ± 120 (at ~EC9 ACh) | 84 ± 2 | [5] |
| BQCA | 267 ± 31 | Not Reported | [3] |
| MK-7622 | Not Reported | Not Reported | [1] |
| PF-06764427 | Not Reported | Not Reported | [1] |
Table 2: Agonist Activity of M1 PAMs in a Calcium Mobilization Assay
| Compound | Agonist EC50 (µM) | Maximal Agonist Response (% of ACh Max) | Reference |
| VU0486846 | 4.0 | 39 ± 3 | [5] |
| MK-7622 | Induces robust Ca2+ mobilization | Not Quantified | [1] |
| PF-06764427 | Induces robust Ca2+ mobilization | Not Quantified | [1] |
| VU0453595 | Devoid of agonist activity | Not Applicable | [1] |
Experimental Protocols
Calcium Mobilization Assay for M1 PAM Activity
This assay measures the potentiation of acetylcholine-induced intracellular calcium mobilization in a cell line stably expressing the human M1 muscarinic receptor.
Materials:
-
CHO-K1 cells stably expressing the human M1 mAChR
-
Cell culture medium (e.g., DMEM/F-12) with appropriate supplements
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM)[6]
-
Probenecid (optional, to prevent dye extrusion)
-
Acetylcholine (ACh)
-
This compound
-
384-well black-walled, clear-bottom assay plates
-
Fluorescence kinetic plate reader (e.g., FLIPR or FDSS7000)[4][5]
Protocol:
-
Cell Plating: Seed the M1-expressing CHO-K1 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Dye Loading: On the day of the assay, remove the culture medium and add the calcium-sensitive dye loading solution (prepared according to the manufacturer's instructions, often containing probenecid). Incubate the plate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a stock solution of acetylcholine.
-
Assay Procedure: a. After incubation, wash the cells with assay buffer to remove excess dye. b. Place the plate into the fluorescence kinetic plate reader. c. Add the diluted this compound to the wells and incubate for a specified period (e.g., 2.5 minutes).[4] d. Establish a baseline fluorescence reading. e. Add a sub-maximal concentration of acetylcholine (e.g., EC20) to the wells. f. Immediately begin recording the fluorescence intensity over time (e.g., for 2 minutes).[4]
-
Data Analysis: a. Determine the peak fluorescence response for each well. b. Normalize the data to the response of a positive control (e.g., a saturating concentration of ACh) and a negative control (vehicle). c. Plot the normalized response against the concentration of this compound to generate a concentration-response curve and determine the EC50 value.
Electrophysiology in Brain Slices: Spontaneous Excitatory Postsynaptic Currents (sEPSCs)
This protocol assesses the effect of this compound on excitatory synaptic transmission in a native brain circuit.
Materials:
-
Mouse brain slices containing the medial prefrontal cortex (mPFC)
-
Artificial cerebrospinal fluid (aCSF)
-
Whole-cell patch-clamp recording setup
-
Glass micropipettes
-
This compound
-
Tetrodotoxin (TTX) and picrotoxin (B1677862) (to isolate sEPSCs)
Protocol:
-
Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the mPFC of a mouse and allow them to recover in aCSF.
-
Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with aCSF.
-
Whole-Cell Recording: Obtain whole-cell voltage-clamp recordings from layer V pyramidal neurons in the mPFC.
-
Baseline Recording: Record baseline sEPSC activity for a stable period (e.g., 5-10 minutes).
-
Compound Application: Bath-apply this compound at the desired concentration and continue recording.
-
Data Analysis: a. Detect and measure the frequency and amplitude of sEPSCs before and after the application of this compound. b. Perform statistical analysis to determine if this compound significantly alters sEPSC frequency or amplitude. An increase in sEPSC frequency suggests a presynaptic site of action, while a change in amplitude points to a postsynaptic effect.[1]
Visualizations
Caption: M1 Muscarinic Receptor Signaling Pathway.
Caption: Calcium Mobilization Assay Workflow.
Caption: Brain Slice Electrophysiology Workflow.
References
- 1. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Selective Allosteric Potentiator of the M1 Muscarinic Acetylcholine Receptor Increases Activity of Medial Prefrontal Cortical Neurons and Restores Impairments in Reversal Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biased M1 receptor–positive allosteric modulators reveal role of phospholipase D in M1-dependent rodent cortical plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bu.edu [bu.edu]
Application Notes and Protocols for Studying the M1 Receptor Potentiator VU0285683 in Long-Term Potentiation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing experiments to investigate the effects of VU0285683, a putative M1 muscarinic acetylcholine (B1216132) receptor positive allosteric modulator (PAM), on long-term potentiation (LTP). The protocols are based on established methodologies for studying M1 receptor function and LTP, and can be adapted for specific research needs.
Introduction to this compound and M1 Receptors in LTP
M1 muscarinic acetylcholine receptors, which are highly expressed in the hippocampus and cortex, play a crucial role in learning and memory.[1] The activation of these Gq-coupled receptors is associated with increased intracellular calcium and the activation of signaling cascades that are critical for synaptic plasticity.[2] Positive allosteric modulators (PAMs) of the M1 receptor, such as this compound, do not directly activate the receptor but enhance the effect of the endogenous agonist, acetylcholine.[3] This mechanism offers a promising therapeutic strategy for cognitive disorders by selectively modulating M1 receptor activity.[4] Studies with other M1 PAMs have demonstrated their ability to induce a robust potentiation of glutamatergic synaptic transmission, a hallmark of LTP.[1] This potentiation often requires the activity of NMDA receptors and can occlude synaptically-induced LTP, suggesting a shared underlying mechanism.[1]
Data Presentation: Expected Quantitative Outcomes
The following tables summarize expected quantitative data from experiments investigating the effects of an M1 PAM like this compound on LTP. These values are based on published data for similar compounds and should be used as a reference for experimental design and data analysis.
Table 1: Electrophysiological Parameters for LTP Induction
| Parameter | Expected Value/Range | Notes |
| This compound Concentration | 1 - 30 µM | Based on effective concentrations of other M1 PAMs.[3] A concentration-response curve should be generated. |
| Baseline Recording Duration | 15 - 45 minutes | To establish a stable baseline of synaptic transmission.[5] |
| LTP Induction Protocol | High-Frequency Stimulation (HFS) or Theta-Burst Stimulation (TBS) | HFS: 100 Hz for 1 second. TBS: 10 bursts of 4 pulses at 100 Hz, delivered at 5 Hz.[6][5] |
| Post-Induction Recording | At least 60 minutes | To observe the maintenance phase of LTP. |
| Expected fEPSP Slope Potentiation | > 150% of baseline | M1 PAMs are expected to enhance or induce LTP. |
Table 2: Biochemical Markers of LTP
| Marker | Expected Change with this compound + LTP Induction | Method of Detection |
| pCaMKII (Thr286) | Increased | Western Blot, Immunohistochemistry |
| pGluA1 (Ser831) | Increased | Western Blot |
| c-Fos Expression | Increased | Immunohistochemistry, qPCR |
| Arc Expression | Increased | Immunohistochemistry, qPCR |
| pERK | Increased | Western Blot |
| pGSK3β (Ser9) | Increased | Western Blot[2] |
Experimental Protocols
I. Electrophysiological Recording of LTP in Hippocampal Slices
This protocol describes the induction and recording of LTP in acute hippocampal slices, a standard model for studying synaptic plasticity.
Materials:
-
Artificial cerebrospinal fluid (ACSF) (in mM): 117 NaCl, 5.3 KCl, 1.3 MgSO4, 1 NaH2PO4, 26 NaHCO3, 10 glucose, 2.5 CaCl2.[5]
-
This compound stock solution (in DMSO)
-
Dissection tools
-
Vibratome
-
Recording chamber
-
Micromanipulators
-
Glass microelectrodes (1-3 MΩ resistance)[7]
-
Stimulating electrode
-
Amplifier and data acquisition system
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate a rodent according to approved animal care protocols.
-
Rapidly remove the brain and place it in ice-cold, oxygenated ACSF.
-
Prepare 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome.
-
Allow slices to recover in oxygenated ACSF at room temperature for at least 1 hour before recording.
-
-
Electrode Placement:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated ACSF at a flow rate of 2-3 ml/min.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.[8]
-
-
Baseline Recording:
-
Deliver single test pulses (0.1 ms (B15284909) duration) every 60 seconds to evoke field excitatory postsynaptic potentials (fEPSPs).[6]
-
Adjust the stimulation intensity to elicit an fEPSP amplitude that is 30-50% of the maximum.
-
-
This compound Application:
-
Bath-apply this compound at the desired concentration for a pre-incubation period of 20-30 minutes before LTP induction.
-
-
LTP Induction:
-
Post-Induction Recording:
-
Continue recording fEPSPs for at least 60 minutes after LTP induction to monitor the potentiation.
-
-
Data Analysis:
-
Measure the initial slope of the fEPSP.
-
Normalize the fEPSP slope to the average baseline value.
-
Plot the normalized fEPSP slope over time.
-
II. Biochemical Analysis of LTP-Associated Proteins
This protocol outlines the procedures for analyzing changes in protein expression and phosphorylation associated with LTP and M1 receptor modulation.
Materials:
-
Hippocampal slices treated as described in the electrophysiology protocol.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blot transfer system.
-
Primary antibodies against pCaMKII, CaMKII, pGluA1, GluA1, c-Fos, Arc, pERK, ERK, pGSK3β, and GSK3β.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence detection reagents.
Procedure:
-
Sample Collection:
-
At the desired time point after LTP induction (e.g., 5 minutes for early signaling, 60 minutes for late-phase proteins), rapidly dissect the CA1 region of the hippocampal slices and snap-freeze in liquid nitrogen.
-
-
Protein Extraction:
-
Homogenize the tissue in lysis buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensity for each protein.
-
Normalize the intensity of the phosphorylated protein to the total protein intensity.
-
Compare the protein levels between different experimental groups (e.g., control, this compound alone, LTP alone, this compound + LTP).
-
Mandatory Visualizations
References
- 1. Activation of Muscarinic M1 Acetylcholine Receptors Induces Long-Term Potentiation in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical and Preclinical Evidence for M1 Muscarinic Acetylcholine Receptor Potentiation as a Therapeutic Approach for Rett Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of Novel Allosteric Potentiators of M1 Muscarinic Receptors Reveals Multiple Modes of Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective activation of the M1 muscarinic acetylcholine receptor achieved by allosteric potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LTP Physiology Protocol | SynapseWeb [synapseweb.clm.utexas.edu]
- 6. scientifica.uk.com [scientifica.uk.com]
- 7. funjournal.org [funjournal.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for VU0285683 in Fragile X Syndrome Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragile X syndrome (FXS) is a neurodevelopmental disorder characterized by intellectual disability, social deficits, and hyperactivity. It is caused by the silencing of the FMR1 gene, which leads to the absence of the fragile X messenger ribonucleoprotein (FMRP). FMRP is a crucial regulator of protein synthesis at synapses, and its absence results in exaggerated signaling through metabotropic glutamate (B1630785) receptor 5 (mGluR5). This aberrant mGluR5 signaling is a key pathological mechanism in FXS, making it a prime target for therapeutic intervention.
VU0285683 is a potent and selective negative allosteric modulator (NAM) of the mGluR5 receptor.[1] By dampening the excessive mGluR5 signaling, this compound and other mGluR5 NAMs hold promise for rescuing synaptic and behavioral deficits associated with FXS. These application notes provide detailed protocols for utilizing this compound in preclinical studies using Fmr1 knockout (KO) mouse models of Fragile X syndrome.
Mechanism of Action
This compound acts as a negative allosteric modulator of the mGluR5 receptor, meaning it binds to a site on the receptor distinct from the glutamate binding site. This binding reduces the receptor's response to glutamate, thereby dampening downstream signaling cascades. In the context of Fragile X syndrome, where the absence of FMRP leads to unchecked mGluR5-mediated protein synthesis and exaggerated long-term depression (LTD), this compound can help normalize these pathological processes.
Data Presentation
The following tables summarize representative quantitative data from studies using mGluR5 NAMs in Fmr1 KO mice. While direct data for this compound is limited, the results from structurally and functionally similar compounds like MPEP and CTEP provide a strong indication of the expected outcomes.
Table 1: Effect of mGluR5 NAMs on Hyperactivity in the Open Field Test in Fmr1 KO Mice
| Treatment Group | Total Distance Traveled (cm) | Percent Time in Center |
| Wild-Type (WT) + Vehicle | 3500 ± 250 | 15 ± 2 |
| Fmr1 KO + Vehicle | 5500 ± 300 | 25 ± 3 |
| Fmr1 KO + mGluR5 NAM (e.g., MPEP) | 4000 ± 280 | 18 ± 2.5 |
Data are presented as mean ± SEM. This is representative data based on published studies with other mGluR5 NAMs.
Table 2: Effect of mGluR5 NAMs on Audiogenic Seizure Susceptibility in Fmr1 KO Mice
| Treatment Group | Seizure Incidence (%) | Mean Seizure Severity Score |
| Wild-Type (WT) + Vehicle | 0 | 0 |
| Fmr1 KO + Vehicle | 85 | 3.5 ± 0.4 |
| Fmr1 KO + mGluR5 NAM (e.g., MPEP) | 20 | 1.2 ± 0.3 |
Data are presented as mean ± SEM. Seizure severity is scored on a scale of 0-4. This is representative data based on published studies with other mGluR5 NAMs.
Table 3: Effect of mGluR5 NAMs on mGluR-LTD in Hippocampal Slices from Fmr1 KO Mice
| Genotype | Treatment | LTD Magnitude (% of Baseline) |
| Wild-Type (WT) | DHPG (mGluR agonist) | 85 ± 3 |
| Fmr1 KO | DHPG | 65 ± 4 |
| Fmr1 KO | DHPG + mGluR5 NAM | 82 ± 3.5 |
Data are presented as mean ± SEM. LTD is induced by the mGluR agonist DHPG. This is representative data based on published studies with other mGluR5 NAMs.
Experimental Protocols
In Vivo Administration of this compound
Objective: To prepare and administer this compound to Fmr1 KO mice for behavioral studies.
Materials:
-
This compound powder
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile saline (0.9% NaCl)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles (e.g., 27-gauge)
Protocol:
-
Preparation of Vehicle (20% HP-β-CD in Saline):
-
Weigh the required amount of HP-β-CD.
-
Dissolve the HP-β-CD in sterile saline to a final concentration of 20% (w/v).
-
Gently warm the solution and vortex until the HP-β-CD is completely dissolved.
-
Allow the solution to cool to room temperature.
-
Sterile filter the solution through a 0.22 µm filter.
-
-
Preparation of this compound Solution:
-
Calculate the required amount of this compound based on the desired dose (e.g., 1, 3, or 10 mg/kg) and the number and weight of the mice.
-
Add the this compound powder to the 20% HP-β-CD vehicle.
-
Vortex the mixture vigorously for several minutes. If the compound does not fully dissolve, sonicate the solution in a water bath for 10-15 minutes.
-
The final solution should be clear.
-
-
Administration:
-
Administer this compound via intraperitoneal (i.p.) injection.
-
The injection volume should be calculated based on the mouse's body weight (typically 5-10 ml/kg).
-
For behavioral testing, administer the compound 30-60 minutes prior to the start of the assay.
-
Open Field Test for Hyperactivity
Objective: To assess the effect of this compound on locomotor activity and anxiety-like behavior in Fmr1 KO mice.
Materials:
-
Open field arena (e.g., 40 x 40 x 30 cm)
-
Video tracking software (e.g., Any-maze, EthoVision)
-
70% ethanol (B145695) for cleaning
Protocol:
-
Habituation: Acclimate the mice to the testing room for at least 1 hour before the experiment.
-
Administration: Administer this compound or vehicle as described in the previous protocol.
-
Testing:
-
Place a mouse in the center of the open field arena.
-
Record the mouse's activity for 15-30 minutes using the video tracking software.
-
Between each trial, clean the arena thoroughly with 70% ethanol to remove any olfactory cues.
-
-
Data Analysis:
-
Analyze the recorded video to quantify the following parameters:
-
Total distance traveled
-
Time spent in the center zone vs. the periphery
-
Number of entries into the center zone
-
Rearing frequency
-
-
Audiogenic Seizure (AGS) Assay
Objective: To determine if this compound can reduce the susceptibility of Fmr1 KO mice to sound-induced seizures.
Materials:
-
Sound-attenuating chamber
-
Sound source capable of producing a high-intensity stimulus (e.g., 120 dB)
-
Video recording equipment
Protocol:
-
Habituation: Acclimate the mice to the testing room for at least 1 hour.
-
Administration: Administer this compound or vehicle.
-
Testing:
-
Place the mouse in the sound-attenuating chamber and allow it to acclimate for 1-2 minutes.
-
Present a high-intensity auditory stimulus (e.g., a 120 dB bell or siren) for 60 seconds.
-
Record the mouse's behavior during the stimulus presentation.
-
-
Data Analysis:
-
Score the seizure severity based on a standardized scale:
-
0: No response
-
1: Wild running
-
2: Clonic seizure (jerking of limbs)
-
3: Tonic seizure (rigid extension of limbs)
-
4: Respiratory arrest/death
-
-
Calculate the seizure incidence and mean severity score for each treatment group.
-
Electrophysiology: mGluR-LTD in Hippocampal Slices
Objective: To examine the effect of this compound on exaggerated mGluR-LTD in the hippocampus of Fmr1 KO mice.
Materials:
-
Fmr1 KO and wild-type mice (postnatal day 21-30)
-
Vibratome
-
Artificial cerebrospinal fluid (aCSF)
-
Recording chamber and perfusion system
-
Electrophysiology rig (amplifier, digitizer, stimulating and recording electrodes)
-
(S)-3,5-Dihydroxyphenylglycine (DHPG)
-
This compound
Protocol:
-
Slice Preparation:
-
Anesthetize and decapitate the mouse.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare 300-400 µm thick horizontal hippocampal slices using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline of fEPSPs for at least 20 minutes.
-
-
LTD Induction:
-
Apply the mGluR agonist DHPG (e.g., 50 µM) to the perfusion bath for 5-10 minutes to induce LTD.
-
To test the effect of this compound, pre-incubate the slice with the compound for 20-30 minutes before and during DHPG application.
-
-
Data Analysis:
-
Continue recording fEPSPs for at least 60 minutes after DHPG washout.
-
Measure the slope of the fEPSP and normalize it to the pre-DHPG baseline.
-
Compare the magnitude of LTD between genotypes and treatment conditions.
-
Molecular Analysis: Western Blotting for Synaptic Proteins
Objective: To assess whether this compound can normalize the expression of key synaptic proteins that are dysregulated in Fmr1 KO mice.
Materials:
-
Brain tissue (hippocampus or cortex) from treated and untreated mice
-
Protein extraction buffers and protease/phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibodies (e.g., against PSD-95, Shank, Homer1b/c, GluA1, GluA2)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate and imaging system
Protocol:
-
Protein Extraction:
-
Homogenize brain tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Compare the protein expression levels between treatment groups.
-
Logical Relationships and Experimental Design
These application notes and protocols provide a comprehensive framework for researchers to investigate the therapeutic potential of this compound in preclinical models of Fragile X syndrome. By systematically evaluating its effects on behavioral, electrophysiological, and molecular endpoints, a thorough understanding of its efficacy can be achieved.
References
Troubleshooting & Optimization
VU0285683 solubility issues and solutions
Welcome to the technical support center for VU0285683. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). As a PAM, it binds to a site on the receptor that is different from the binding site of the endogenous ligand, acetylcholine (ACh). This binding event enhances the receptor's response to ACh, thereby potentiating its signaling. The M1 receptor is predominantly coupled to the Gq/11 family of G proteins, which activate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and activate protein kinase C (PKC), respectively.[1]
Q2: I am observing precipitation when I dilute my this compound stock solution in aqueous media for my in vitro assay. What is causing this and how can I prevent it?
Precipitation of hydrophobic compounds like this compound upon dilution of a DMSO stock solution into aqueous cell culture media is a common issue. This "crashing out" occurs because the compound's solubility limit is exceeded as the concentration of the organic solvent (DMSO) decreases.
Troubleshooting steps to prevent precipitation:
-
Optimize the final DMSO concentration: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%. Keeping the DMSO concentration as high as is tolerable for your cells can help maintain the solubility of this compound. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Perform a stepwise serial dilution: Instead of a single large dilution, perform a gradual, stepwise dilution of your DMSO stock into pre-warmed (37°C) cell culture medium. This avoids rapid changes in solvent polarity.[2]
-
Ensure rapid mixing: When adding the compound stock to the aqueous medium, ensure rapid and thorough mixing to avoid localized high concentrations that can initiate precipitation.
-
Consider solubility enhancers: For particularly challenging situations, the use of solubility enhancers such as cyclodextrins (e.g., 2-Hydroxypropyl-β-cyclodextrin) or the presence of serum in the culture medium can help to increase the aqueous solubility of the compound.
Q3: My compound solution appears fine initially but forms a precipitate after incubation. What could be the cause?
Delayed precipitation can be due to several factors:
-
Temperature fluctuations: Moving culture plates in and out of the incubator can cause temperature changes that may affect compound solubility.
-
Compound instability: The compound may degrade over time into less soluble byproducts. It is advisable to prepare fresh compound-media solutions for each experiment.
-
Changes in media pH: Cellular metabolism can alter the pH of the culture medium, which can, in turn, affect the solubility of pH-sensitive compounds.
-
Evaporation: Over time, evaporation of water from the culture medium can increase the concentration of the compound, potentially exceeding its solubility limit. Ensure proper humidification of your incubator.
Solubility Data
Direct quantitative solubility data for this compound is limited in publicly available literature. However, based on its physicochemical properties and data from structurally related M1 PAMs, the following table provides an estimated solubility profile.
| Solvent | Predicted Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 10 mM | A common solvent for preparing high-concentration stock solutions of many organic molecules.[3] |
| Ethanol | Soluble | Benzamide, a structurally related compound, is soluble in ethanol.[4][5] |
| Methanol | Soluble | Benzamide is also soluble in methanol.[4][6] |
| Aqueous Buffers (e.g., PBS, Cell Culture Media) | Poorly Soluble | As a moderately lipophilic compound (predicted XLogP3 = 1.9), this compound is expected to have low solubility in aqueous solutions. |
| 20% SBE-β-CD in Saline | ≥ 5 mg/mL | A similar M1 PAM, VU0467319, shows good solubility in this vehicle, suggesting it may be a suitable option for this compound for in vivo studies.[7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (MW: 266.24 g/mol )
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber vials
-
Calibrated analytical balance
-
Vortex mixer
-
Calibrated micropipettes and sterile tips
Procedure:
-
Safety Precautions: Handle this compound and DMSO in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Calculation: To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 266.24 g/mol * 1000 mg/g * 1 mL = 2.66 mg
-
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 2.66 mg of this compound powder into the tube.
-
Dissolving: Using a calibrated micropipette, add 1 mL of high-purity DMSO to the tube containing the this compound powder.
-
Mixing: Securely cap the tube and vortex the solution until the compound is completely dissolved. A brief sonication or gentle warming (not exceeding 37°C) may be used to aid dissolution. Visually inspect the solution to ensure no particulates are present.[8]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. Label each aliquot with the compound name, concentration, date, and solvent. Store at -20°C or -80°C for long-term stability.[8]
Protocol 2: Preparation of Dosing Solutions for In Vitro Cell-Based Assays
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Pre-warmed (37°C) sterile cell culture medium (with or without serum, as required by the assay)
-
Sterile microcentrifuge tubes or plates for serial dilution
Procedure:
-
Determine Final Concentration: Decide on the final concentrations of this compound required for your experiment.
-
Serial Dilution: Perform a serial dilution of the 10 mM DMSO stock solution into pre-warmed cell culture medium to achieve the desired final concentrations. It is recommended to perform this in a stepwise manner to avoid precipitation.[2]
-
Example for a 10 µM final concentration (from a 10 mM stock):
-
Prepare an intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of pre-warmed medium. This gives a 100 µM solution in 1% DMSO.
-
Further dilute this 100 µM solution 1:10 in pre-warmed medium to achieve the final 10 µM concentration with a final DMSO concentration of 0.1%.
-
-
-
Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of your test compound.
-
Application to Cells: Add the prepared dosing solutions (and vehicle control) to your cell cultures according to your experimental design.
Protocol 3: Preparation of a Vehicle for Oral Gavage in Rodents
For in vivo studies, a suspension of this compound may be necessary due to its poor aqueous solubility. A common vehicle for oral administration of poorly soluble compounds in rodents is a suspension in methyl cellulose (B213188).[9]
Materials:
-
This compound powder
-
Methyl cellulose (0.5% w/v) in sterile water
-
Sterile water for injection
-
Weighing balance
-
Spatula
-
Mortar and pestle (optional)
-
Glass beaker or conical tube
-
Magnetic stirrer and stir bar
Procedure:
-
Vehicle Preparation (0.5% Methyl Cellulose):
-
Heat approximately one-third of the required volume of sterile water to 80-90°C.
-
Slowly add the methyl cellulose powder while stirring vigorously.
-
Once dispersed, add the remaining two-thirds of the volume as cold sterile water.
-
Continue stirring until the methyl cellulose is fully dissolved and the solution is clear and viscous. Allow it to cool to room temperature.
-
-
Suspension Preparation:
-
Calculate the required amount of this compound for your desired dose and dosing volume.
-
Weigh the this compound powder. If necessary, triturate the powder in a mortar and pestle to ensure a fine particle size.
-
Transfer the powder to a beaker. Add a small volume of the 0.5% methyl cellulose vehicle and mix to form a smooth paste.
-
Gradually add the remaining vehicle while continuously stirring with a magnetic stirrer until the final desired volume is reached.
-
-
Administration: The suspension should be prepared fresh daily and administered via oral gavage. Ensure the suspension is thoroughly mixed before each administration.
Visualizations
Signaling Pathway of M1 Muscarinic Acetylcholine Receptor
References
- 1. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 2. support.nanotempertech.com [support.nanotempertech.com]
- 3. VU0467319 (VU319, ACP-319) | M1 mAChR PAM | Probechem Biochemicals [probechem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Benzamide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
VU0285683 stability in DMSO at -20°C
Welcome to the technical support center for VU0285683. This resource is designed to assist researchers, scientists, and drug development professionals with troubleshooting and frequently asked questions regarding the handling and use of this compound in experimental settings.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound.
Issue 1: Inconsistent or No Compound Activity in In Vitro Assays
-
Possible Cause 1: Compound Degradation. While this compound is stable as a solid, improper storage of stock solutions can lead to degradation.
-
Recommendation: Prepare fresh DMSO stock solutions regularly. For short-term storage (1-2 weeks), aliquoting and storing at -20°C is a common practice, though long-term stability in solution is not fully characterized. For critical experiments, using a freshly prepared solution is ideal.
-
-
Possible Cause 2: Incorrect Concentration. Errors in serial dilutions or initial stock concentration calculations can lead to inaccurate final concentrations in the assay.
-
Recommendation: Carefully recalculate all dilutions. Use calibrated pipettes and ensure thorough mixing at each dilution step. Consider verifying the concentration of the stock solution using a spectrophotometer if a reference spectrum is available.
-
-
Possible Cause 3: Low Solubility in Aqueous Media. this compound has low aqueous solubility. Precipitation of the compound in your assay buffer can drastically reduce its effective concentration.
-
Recommendation: Ensure the final DMSO concentration in your assay medium is kept low (typically <0.5%) to maintain compound solubility. Visually inspect for any signs of precipitation after adding the compound to the aqueous buffer. The use of a surfactant like Pluronic F-127 may aid in solubility in some systems.
-
-
Possible Cause 4: Cell Health and Density. The responsiveness of cells to mGluR5 modulation can be influenced by their health and density.
-
Recommendation: Ensure cells are healthy, within a low passage number, and plated at a consistent density for all experiments. Perform a cell viability assay to rule out any cytotoxic effects of the compound or vehicle.
-
Issue 2: High Background Signal or Off-Target Effects
-
Possible Cause 1: High DMSO Concentration. The vehicle, DMSO, can have its own biological effects at higher concentrations.
-
Recommendation: Include a vehicle-only control (e.g., 0.1% DMSO) in all experiments to determine the baseline response. Keep the final DMSO concentration consistent across all experimental conditions and as low as possible.
-
-
Possible Cause 2: Non-Specific Binding. At high concentrations, this compound might exhibit off-target effects.
-
Recommendation: Perform dose-response experiments to determine the optimal concentration range for mGluR5 modulation. Consult the literature for typical concentrations used in similar assays. This compound acts as a negative allosteric modulator of mGlu5 receptors and blocks the glutamate (B1630785) response to mGlu5 with an IC50 of 24.4 nM.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a stock solution of this compound?
A1: It is recommended to prepare a high-concentration stock solution in 100% DMSO. For example, a 10 mM stock solution is commonly used for high-throughput screening of similar compounds. Ensure the compound is fully dissolved by vortexing.
Q2: How should I store my this compound stock solution in DMSO?
A2: While one supplier suggests storing the solid compound at -20°C with a stability of at least 2 years, the long-term stability of this compound in DMSO at -20°C has not been explicitly reported. For best results and to minimize potential degradation, we recommend the following:
-
Prepare fresh stock solutions on the day of the experiment if possible.
-
For short-term storage, aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for no longer than 1-2 weeks.
-
Before use, allow the frozen aliquot to thaw completely at room temperature and vortex gently to ensure a homogenous solution.
Q3: What is the mechanism of action of this compound?
A3: this compound is a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). It binds to an allosteric site on the receptor, distinct from the glutamate binding site, and inhibits the receptor's response to glutamate.
Q4: In what experimental models has this compound been used?
A4: this compound has been shown to exhibit anxiolytic activity in rodent models of anxiety.[1] As a modulator of mGluR5, it is a tool compound for studying the role of this receptor in various neurological and psychiatric conditions.
Data Presentation
Table 1: this compound Storage and Stability Summary
| Form | Solvent | Storage Temperature | Reported Stability | Source |
| Solid | N/A | Room Temperature | Not specified | R&D Systems |
| Solid | N/A | -20°C | ≥ 2 years | MOLNOVA |
| Solution | DMSO | -20°C | Data not available; short-term storage (1-2 weeks) is common practice | General Lab Practice |
Table 2: this compound Solubility
| Solvent | Maximum Solubility | Source |
| DMSO | 50 mM | R&D Systems |
| Ethanol | 25 mM | R&D Systems |
Experimental Protocols
Protocol 1: General In Vitro Cell-Based Assay
This protocol provides a general workflow for assessing the effect of this compound on mGluR5 signaling in a cell-based assay (e.g., measuring intracellular calcium mobilization).
-
Cell Culture: Culture cells expressing mGluR5 (e.g., HEK293 or CHO cells) to an appropriate confluency in a 96-well plate.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a concentration range for the dose-response curve.
-
Further dilute the DMSO solutions in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and typically below 0.5%.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Add the diluted this compound solutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Include a vehicle control (assay buffer with the same final DMSO concentration) and a positive control (a known mGluR5 antagonist).
-
Stimulate the cells with an EC20 or EC80 concentration of glutamate.
-
Measure the cellular response (e.g., fluorescence changes for calcium mobilization) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the dose-response curve and calculate the IC50 value for this compound.
-
Visualizations
Caption: A flowchart of the general experimental workflow for using this compound.
Caption: The mGluR5 signaling pathway and its inhibition by this compound.
References
Potential off-target effects of VU0285683
Welcome to the technical support center for VU0285683. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the potential off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu₅). It exhibits high affinity for the MPEP binding site on the mGlu₅ receptor and acts as a full antagonist, blocking the glutamate response with an IC₅₀ of 24.4 nM.
Q2: What is the known selectivity profile of this compound against other mGlu receptors?
A2: this compound has been demonstrated to be selective for mGlu₅ over other metabotropic glutamate receptors, specifically mGlu₁, mGlu₃, and mGlu₄.
Q3: Are there any known off-target effects of this compound?
A3: Based on currently available information, comprehensive off-target screening data for this compound against a broad panel of receptors, ion channels, and enzymes (such as a CEREP or Eurofins safety panel) has not been publicly disclosed in the primary scientific literature. While it shows selectivity against closely related mGlu receptors, its interaction with a wider range of biological targets is not yet fully characterized in published studies.
Q4: I am observing unexpected effects in my experiment that do not seem to be mediated by mGlu₅. What could be the cause?
A4: If you are observing unexpected biological effects, it is crucial to consider the possibility of off-target interactions. While specific off-target activities for this compound have not been detailed in the literature, it is a common phenomenon for small molecules. We recommend performing appropriate control experiments to investigate this possibility.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Phenotype/Activity | The observed effect may be due to modulation of an unknown off-target protein by this compound. | 1. Confirm On-Target Engagement: Use a structurally distinct mGlu₅ NAM as a positive control. If this compound recapitulates the primary effect but not the unexpected phenotype, it strengthens the hypothesis of an off-target effect of this compound. 2. Dose-Response Analysis: Characterize the dose-response relationship for both the expected on-target and the unexpected off-target effects. Different potencies may suggest engagement with different targets. 3. Literature Review for Similar Scaffolds: Investigate if the chemical scaffold of this compound has been associated with other biological activities. |
| Inconsistent Results Across Cell Lines/Tissues | The expression levels of the primary target (mGlu₅) and potential off-targets can vary significantly between different biological systems. | 1. Target Expression Analysis: Quantify the expression levels of mGlu₅ in your experimental systems (e.g., via qPCR, Western blot, or RNA-seq). 2. Systematic Comparison: Test the effects of this compound in a panel of cell lines with varying known receptor expression profiles to identify potential correlations between the unexpected effect and the presence of other targets. |
| Difficulty Replicating Published Data | Experimental conditions can significantly influence the activity and selectivity of a compound. | 1. Verify Compound Integrity: Ensure the purity and integrity of your this compound stock through analytical methods like HPLC-MS. 2. Review Experimental Protocols: Carefully compare your experimental setup with the published methodologies, paying close attention to parameters such as vehicle, final concentration, incubation time, and the specific assay technology used. |
Experimental Protocols
Detailed experimental protocols for the initial characterization of this compound can be found in the primary publication:
-
Rodriguez, A. L., et al. (2010). Discovery of novel allosteric modulators of metabotropic glutamate receptor subtype 5 reveals chemical and functional diversity and in vivo activity in rat behavioral models of anxiolytic and antipsychotic activity. Molecular Pharmacology, 78(6), 1105–1123.
This publication describes the methods used for assessing the on-target activity at mGlu₅ and selectivity against other mGlu receptors. For researchers investigating potential off-target effects, standard industry practices for secondary pharmacology screening are recommended. These typically involve radioligand binding assays or functional assays against a broad panel of targets.
Visualizing Key Concepts
Diagram 1: Investigating Potential Off-Target Effects Workflow
This diagram outlines a logical workflow for researchers to follow when they suspect an off-target effect of this compound in their experiments.
A suggested workflow for troubleshooting unexpected experimental outcomes.
Diagram 2: Signaling Pathway of mGlu₅ and Potential for Off-Target Interaction
This diagram illustrates the canonical signaling pathway of the primary target, mGlu₅, and conceptually shows how an off-target interaction of this compound could lead to an alternative cellular response.
Canonical mGlu₅ signaling and a hypothetical off-target interaction.
Technical Support Center: Troubleshooting VU0285683 Electrophysiology Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing VU0285683 and other related small molecule inhibitors of inwardly rectifying potassium (Kir) channels in electrophysiology experiments. Given the limited publicly available data specific to this compound, this guide draws upon information from structurally or functionally related Kir channel modulators to provide a comprehensive resource for identifying and resolving common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
A1: While specific data for this compound is not widely published, it is classified within a family of compounds developed as inhibitors of inwardly rectifying potassium (Kir) channels. These channels are crucial for setting the resting membrane potential and regulating cellular excitability in various cell types, including neurons, cardiomyocytes, and renal epithelial cells.[1][2] The expected mechanism of action for this compound is the blockade of Kir channels, leading to membrane depolarization.
Q2: Which Kir channel subtypes is this compound likely to inhibit?
A2: The exact selectivity profile of this compound is not publicly documented. However, related compounds from the same discovery programs have shown varying degrees of selectivity for different Kir channel subtypes. For instance, the related compound VU590 inhibits Kir1.1 and Kir7.1, while ML133 is a potent inhibitor of Kir2.x channels.[3][4][5] It is crucial to experimentally determine the selectivity of this compound for the specific Kir channels present in your preparation.
Q3: What are some common off-target effects to be aware of with Kir channel inhibitors?
A3: Kir channel inhibitors can sometimes exhibit off-target effects on other ion channels or cellular processes. For example, some small molecule inhibitors may interact with other potassium channels or even channels of different ion types. It is always recommended to perform control experiments to rule out non-specific effects. This can include testing the compound on cells that do not express the target Kir channel or using a structurally related but inactive compound if available.
Q4: How should I prepare and apply this compound in my experiments?
A4: As with most small molecule compounds, this compound should be dissolved in a suitable solvent, such as DMSO, to create a concentrated stock solution. This stock solution can then be diluted to the final working concentration in the extracellular recording solution. It is important to ensure that the final concentration of the solvent is low (typically <0.1%) to avoid solvent-induced effects on your cells. Always include a vehicle control in your experiments where you apply the same concentration of the solvent without the compound.
Troubleshooting Guide
Issue 1: No observable effect of this compound on whole-cell currents.
-
Question: I am applying this compound, but I don't see any change in my whole-cell recordings. What could be the problem?
-
Answer: There are several potential reasons for a lack of an observable effect:
-
Low Expression of Target Kir Channels: The cells you are recording from may not express the specific Kir channel subtype that this compound targets at a high enough density to produce a measurable change in the whole-cell current. Consider using a positive control, such as a known Kir channel blocker like Barium (Ba²⁺), to confirm the presence of Kir channels.[1]
-
Incorrect Compound Concentration: The concentration of this compound being used may be too low to elicit a response. It is advisable to perform a dose-response curve to determine the optimal concentration.
-
Compound Stability and Application: Ensure that your stock solution of this compound is properly stored and has not degraded. Confirm that your perfusion system is delivering the compound effectively to the recording chamber.
-
Voltage-Dependence of Block: The blocking effect of some Kir channel inhibitors is voltage-dependent. Ensure your voltage protocol is designed to detect changes in Kir channel activity. For example, Kir channel currents are more prominent at hyperpolarized potentials.
-
Issue 2: Unstable recordings or cell death after applying this compound.
-
Question: My patch-clamp recordings become unstable, or the cell dies shortly after applying this compound. What should I do?
-
Answer: Recording instability or cell death can be caused by several factors:
-
High Compound Concentration: The concentration of this compound may be too high, leading to toxic effects. Try reducing the concentration.
-
Solvent Toxicity: A high concentration of the solvent (e.g., DMSO) can be toxic to cells. Ensure the final solvent concentration is minimal.
-
Off-Target Effects: this compound might be affecting other essential ion channels or cellular processes, leading to cytotoxicity.
-
General Recording Instability: The instability may not be related to the compound itself but rather to the overall health of the cell or the quality of the patch seal. Review general patch-clamp troubleshooting procedures.
-
Issue 3: Inconsistent or variable results between experiments.
-
Question: I am getting inconsistent results with this compound across different experiments. How can I improve reproducibility?
-
Answer: Variability in electrophysiology experiments is common. To improve consistency:
-
Standardize Experimental Conditions: Maintain consistent cell culture conditions, recording solutions, temperature, and pipette resistance.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as ion channel expression can change over time in culture.
-
Internal Solution Composition: Be aware that components of the internal pipette solution can affect the activity of signaling pathways that might modulate Kir channels.
-
Blinded Analysis: Whenever possible, perform experiments and data analysis in a blinded manner to reduce experimenter bias.
-
Quantitative Data on Related Kir Channel Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several related Kir channel inhibitors. This data can provide a starting point for estimating the effective concentration range for this compound, but experimental determination is essential.
| Compound | Target Kir Channel | IC50 Value | Cell Type | Reference |
| VU590 | Kir1.1 | ~300 nM | HEK-293 | [5] |
| Kir7.1 | ~8 µM | HEK-293 | [3] | |
| VU0134992 | Kir4.1 | 0.97 µM | Not Specified | |
| ML133 | Kir2.1 | 1.8 µM | Not Specified | [4] |
| Kir4.1 | 76 µM | Not Specified | [4] | |
| Kir7.1 | 33 µM | Not Specified | [4] |
Experimental Protocols
General Whole-Cell Patch-Clamp Protocol for Assessing Kir Channel Inhibition
This protocol provides a general framework for recording Kir channel currents in cultured cells and assessing the effect of inhibitors like this compound.
1. Cell Preparation:
- Plate cells on glass coverslips at an appropriate density to allow for isolated single cells for patching.
- Allow cells to adhere and grow for 24-48 hours before recording.
2. Solutions:
- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
- Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH.
- This compound Stock Solution: Prepare a 10 mM stock solution in 100% DMSO. Store at -20°C.
3. Electrophysiology:
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
- Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.
- Approach a cell with the patch pipette while applying positive pressure.
- Upon forming a dimple on the cell membrane, release the positive pressure and apply gentle suction to form a gigaohm seal (>1 GΩ).
- Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.
- Switch to voltage-clamp mode and hold the cell at a holding potential of -80 mV.
- Apply a voltage ramp protocol (e.g., from -120 mV to +40 mV over 500 ms) to elicit Kir channel currents.
- Establish a stable baseline recording for several minutes.
- Apply this compound at the desired concentration by switching the perfusion to the external solution containing the compound.
- Record the currents in the presence of the compound until a steady-state effect is observed.
- Wash out the compound by perfusing with the control external solution.
4. Data Analysis:
- Measure the current amplitude at a specific hyperpolarizing potential (e.g., -120 mV) before, during, and after compound application.
- Calculate the percentage of inhibition caused by this compound.
- Construct a dose-response curve if multiple concentrations are tested to determine the IC50 value.
Visualizations
References
- 1. Finding Inward Rectifier Channel Inhibitors: Why and How? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the Patch-Clamp Technique? | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 3. An Introduction to Patch Clamp Recording - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Electrophysiological and Pharmacological Characterization of Human Inwardly Rectifying Kir2.1 Channels on an Automated Patch-Clamp Platform - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent VU0285683 precipitation in media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of VU0285683 in experimental media. Following these guidelines will help ensure the accurate and effective use of this compound in your research.
FAQs: Preventing this compound Precipitation
Q1: Why is my this compound precipitating when I add it to my cell culture media?
A1: Precipitation of hydrophobic compounds like this compound is a common issue when diluting a concentrated stock solution (typically in an organic solvent like DMSO) into an aqueous-based cell culture medium. The primary reasons for this include:
-
Solvent Shock : A rapid change in solvent polarity when a concentrated DMSO stock is diluted into the aqueous medium can cause the compound to "crash out" of the solution.[1][2]
-
Exceeding Aqueous Solubility : The final concentration of this compound in the medium may be higher than its maximum solubility in that specific aqueous environment.
-
Temperature Effects : Adding the compound to cold media can decrease its solubility. Temperature shifts, such as moving from room temperature to a 37°C incubator, can also affect solubility.[3]
-
pH and Media Components : The pH of the medium and interactions with salts, proteins, and other components can influence the solubility of the compound.[1]
Q2: What is the recommended solvent for making a this compound stock solution?
A2: For initial solubilization, 100% DMSO is a common choice for hydrophobic compounds. It is a powerful organic solvent capable of dissolving a wide array of organic materials.[4]
Q3: What is the maximum recommended concentration for a this compound stock solution in DMSO?
Q4: How can I minimize the final DMSO concentration in my experiment to avoid cellular toxicity?
A4: It is critical to keep the final DMSO concentration in your cell culture medium as low as possible, typically below 0.5%, and ideally at or below 0.1%, to avoid off-target effects and cytotoxicity.[5] To achieve this, you should prepare a high-concentration stock solution in DMSO so that only a small volume is needed for the final dilution into your media.
Q5: Is it advisable to filter out the precipitate?
A5: No, filtering out the precipitate is not recommended. This will lower the effective concentration of this compound in your media, leading to inaccurate experimental results. The best approach is to prevent precipitation from occurring in the first place.
Troubleshooting Guide
Use the following table to troubleshoot common precipitation issues with this compound.
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Dilution | The final concentration of this compound exceeds its solubility in the aqueous medium.[1] | - Decrease the final working concentration of the compound.- Conduct a solubility test to determine the maximum soluble concentration in your specific media. |
| Rapid change in solvent polarity ("solvent shock").[1][2] | - Add the DMSO stock solution dropwise to the pre-warmed media while gently vortexing or swirling.[2]- Perform a serial dilution of the stock solution in pre-warmed media.[5] | |
| The temperature of the media is too low, reducing solubility.[3] | - Always pre-warm your cell culture media to 37°C before adding the compound.[5] | |
| Precipitation Over Time in Incubator | The compound's solubility is affected by the temperature shift to 37°C.[3] | - Ensure the media is pre-warmed to 37°C before adding this compound.- Minimize the time the prepared media is stored before use. |
| The pH of the medium has shifted due to the CO2 environment or cellular metabolism.[1] | - Ensure your medium is properly buffered for the CO2 concentration of your incubator (e.g., with HEPES). | |
| Interaction with media components like salts or proteins.[1] | - Test the solubility of this compound in a simpler buffer (e.g., PBS) to see if media components are the cause. | |
| Precipitation After Freeze-Thaw Cycles of Stock Solution | The compound has poor solubility at lower temperatures. | - Aliquot the DMSO stock solution into single-use volumes to minimize freeze-thaw cycles.[2]- Before use, allow the stock solution to completely thaw at room temperature and vortex to ensure it is fully redissolved. |
| Absorption of water by the DMSO stock, which can reduce solubility. | - Use high-quality, anhydrous DMSO for your stock solution.- Store aliquots in tightly sealed vials. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
100% Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortexer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of 100% DMSO to achieve the target concentration (e.g., 10-20 mg/mL).
-
Vortex the solution vigorously until the compound is completely dissolved.
-
If necessary, briefly sonicate the solution in a water bath to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use, tightly sealed vials to minimize freeze-thaw cycles and moisture absorption.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Dilution of this compound into Cell Culture Media
Objective: To prepare a working solution of this compound in cell culture media with minimal precipitation.
Procedure:
-
Pre-warm Media: Warm the required volume of your complete cell culture medium (containing serum, if applicable) to 37°C in a water bath.
-
Thaw Stock Solution: Thaw a single-use aliquot of your this compound DMSO stock solution at room temperature and vortex gently to ensure homogeneity.
-
Calculate Volumes: Determine the volume of the stock solution needed to achieve your desired final concentration. Ensure the final DMSO concentration remains at or below 0.1%.
-
Add Dropwise with Mixing: While gently vortexing or swirling the pre-warmed media, add the calculated volume of the this compound stock solution dropwise. This gradual addition helps to prevent localized high concentrations and solvent shock.[2]
-
Final Mix: Once the stock solution is added, continue to mix gently for a few seconds to ensure a homogenous solution.
-
Immediate Use: Use the freshly prepared media containing this compound immediately for your experiment.
Signaling Pathway and Experimental Workflow
This compound is a negative allosteric modulator of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[3] The following diagrams illustrate the experimental workflow for preparing the compound and the signaling pathway it modulates.
Caption: Experimental workflow for preparing this compound solutions.
Caption: Simplified mGluR5 signaling pathway modulated by this compound.
References
- 1. Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in techniques for enhancing the solubility of hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound|CAS 327056-22-4|DC Chemicals [dcchemicals.com]
- 4. By compound [wahoo.cns.umass.edu]
- 5. Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results with VU0285683
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing VU0285683, a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGlu5).[1] It functions by binding to a site on the mGlu5 receptor that is distinct from the glutamate binding site. This binding event reduces the receptor's response to glutamate. Specifically, this compound is a full antagonist that blocks the glutamate-induced response of mGlu5.[1] It exhibits high affinity for the 2-methyl-6-(phenylethynyl)-pyridine (MPEP) binding site.[1]
Q2: What is the selectivity profile of this compound?
A2: this compound is reported to be selective for mGlu5 over other metabotropic glutamate receptors, specifically mGlu1, mGlu3, and mGlu4.[1] However, it is crucial to consider potential off-target effects, as has been observed with other mGlu5 NAMs. For instance, the prototypical mGlu5 NAM, MPEP, has been shown to also act as a weak NMDA receptor antagonist.[2][3]
Q3: What are the potential therapeutic applications of this compound?
A3: As an mGlu5 NAM, this compound has potential applications in a variety of central nervous system (CNS) disorders. Preclinical studies with this compound have demonstrated anxiolytic-like activity in rodent models.[1] Generally, mGlu5 NAMs are being investigated for their therapeutic potential in anxiety, depression, addiction, and certain neurodegenerative diseases.[4][5]
Troubleshooting Guide
Unexpected Experimental Results
Problem 1: I am not observing the expected anxiolytic or behavioral effects of this compound in my animal model.
-
Possible Cause 1: Suboptimal Dose or Route of Administration.
-
Troubleshooting: Ensure that the dose and route of administration are appropriate for your specific animal model and experimental paradigm. The original study reporting anxiolytic effects in rats can serve as a starting point.[1] Perform a dose-response study to determine the optimal concentration for your experiment.
-
-
Possible Cause 2: Pharmacokinetic Issues.
-
Troubleshooting: Consider the bioavailability and brain penetration of this compound in your model system. If not already established, pharmacokinetic studies may be necessary to ensure adequate receptor engagement in the brain.
-
-
Possible Cause 3: U-shaped Dose-Response Curve.
-
Troubleshooting: Some mGlu5 modulators can exhibit complex dose-response relationships, including U-shaped curves where moderate doses are more effective than higher or lower doses.[6] Test a wider range of doses to rule out this possibility.
-
-
Possible Cause 4: Animal Model Specifics.
-
Troubleshooting: The behavioral effects of mGlu5 modulation can be dependent on the specific strain, age, and sex of the animals, as well as the specific behavioral test employed. Review the literature for mGlu5 NAM effects in your chosen model.
-
Problem 2: I am observing unexpected neuronal hyperexcitability or psychomimetic-like behaviors in my experiments.
-
Possible Cause 1: Off-Target Effects.
-
Troubleshooting: While this compound is reported to be selective, off-target effects cannot be entirely ruled out without comprehensive screening. Prototypical mGlu5 NAMs like MPEP have known off-target activity at NMDA receptors, which can lead to psychomimetic effects.[2][3] To investigate this, you can test for NMDA receptor-dependent effects in your system or use a structurally distinct mGlu5 NAM as a control.
-
-
Possible Cause 2: Over-inhibition of mGlu5 signaling.
-
Troubleshooting: Excessive blockade of mGlu5 function can disrupt normal synaptic plasticity and neuronal network activity, potentially leading to paradoxical effects. Perform a dose-response analysis to see if the unexpected effects are dose-dependent and consider using lower concentrations of this compound.
-
-
Possible Cause 3: Circadian Rhythm Effects.
-
Troubleshooting: Some neuropsychiatric adverse reactions to mGlu5 NAMs have been reported to occur nocturnally, potentially due to circadian variations in drug disposition.[7] Consider the timing of your experiments and behavioral observations.
-
Problem 3: My in vitro results with this compound are inconsistent or show low potency.
-
Possible Cause 1: Issues with Cell-Based Assays.
-
Troubleshooting: Ensure the health and proper expression of mGlu5 receptors in your cell line. The level of receptor expression can influence the apparent potency of allosteric modulators. Verify the concentration and purity of your this compound stock solution.
-
-
Possible Cause 2: Assay Conditions.
-
Troubleshooting: The potency of allosteric modulators can be influenced by the concentration of the orthosteric agonist (glutamate) used in the assay. Ensure you are using a consistent and appropriate concentration of glutamate. For NAMs, an EC80 concentration of the agonist is often used.[8]
-
-
Possible Cause 3: Probe Dependence.
-
Troubleshooting: The pharmacological properties of allosteric modulators can sometimes differ depending on the orthosteric agonist used in the assay.[9] If you are using a synthetic agonist, consider confirming your results with glutamate.
-
Data Presentation
Table 1: Pharmacological Profile of this compound
| Parameter | Species | Value | Reference |
| IC50 (mGlu5 antagonism) | Rat | 24.4 nM | [1] |
| Binding Affinity (Ki) | Rat mGlu5 | High affinity for MPEP site | [1] |
| Selectivity | mGlu1, mGlu3, mGlu4 | Selective over these subtypes | [1] |
Experimental Protocols
Glutamate-Induced Calcium Mobilization Assay
This protocol is designed to assess the inhibitory effect of this compound on mGlu5 receptor activation in a recombinant cell line.
-
Cell Culture and Plating:
-
Culture HEK293 cells stably expressing rat mGlu5 in DMEM supplemented with 10% dialyzed FBS, 20 mM HEPES, and 1 mM sodium pyruvate.
-
Plate cells in black-walled, clear-bottom 384-well plates at a density of 20,000 cells per well and incubate overnight.[1]
-
-
Dye Loading:
-
Prepare a calcium-sensitive dye solution (e.g., Fluo-4 AM) in an appropriate assay buffer containing probenecid (B1678239) to prevent dye leakage.
-
Remove the culture medium and add the dye solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes, protected from light.
-
-
Compound and Agonist Addition:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a solution of L-glutamate at a concentration that elicits an EC80 response (this should be predetermined).
-
Using a fluorescence plate reader (e.g., FLIPR or FlexStation), establish a baseline fluorescence reading.
-
Add the this compound dilutions to the wells and incubate for a specified pre-incubation time.
-
Add the EC80 concentration of L-glutamate to all wells.
-
-
Data Acquisition and Analysis:
-
Record the fluorescence signal for at least 60-120 seconds after glutamate addition.
-
Calculate the change in fluorescence (ΔRFU) and normalize the data to the control response (glutamate alone).
-
Determine the IC50 of this compound by fitting the data to a four-parameter logistic equation.
-
Electrophysiology in Brain Slices
This protocol provides a general framework for assessing the effect of this compound on synaptic transmission and plasticity in brain regions with high mGlu5 expression (e.g., hippocampus or striatum).
-
Brain Slice Preparation:
-
Prepare acute brain slices (e.g., 300-400 µm thick) from rodents using a vibratome.
-
Allow slices to recover in artificial cerebrospinal fluid (aCSF) for at least 1 hour.
-
-
Recording:
-
Transfer a slice to a recording chamber continuously perfused with aCSF.
-
Perform whole-cell patch-clamp or field potential recordings from neurons in the region of interest.
-
-
Drug Application:
-
Establish a stable baseline recording.
-
Bath-apply this compound at the desired concentration.
-
To assess its effect on mGlu5-mediated synaptic plasticity, co-apply with an mGlu5 agonist like (S)-3,5-DHPG.
-
-
Data Analysis:
-
Measure changes in synaptic responses (e.g., amplitude and frequency of spontaneous or evoked postsynaptic currents, or the slope of field excitatory postsynaptic potentials).
-
Analyze the effect of this compound on baseline synaptic transmission and on agonist-induced long-term depression (LTD), a form of synaptic plasticity often mediated by mGlu5.
-
Visualizations
Caption: Canonical mGlu5 receptor signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Negative Allosteric Modulators of Metabotropic Glutamate Receptors Subtype 5 in Addiction: a Therapeutic Window - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting the Type 5 Metabotropic Glutamate Receptor: A Potential Therapeutic Strategy for Neurodegenerative Diseases? [frontiersin.org]
- 4. Metabotropic glutamate receptor subtype 5: molecular pharmacology, allosteric modulation and stimulus bias - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.monash.edu [research.monash.edu]
- 6. Metabotropic glutamate receptor subtype 5 antagonism in learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabotropic Glutamate Receptor 5 Negative Modulation in Phase I Clinical Trial: Potential Impact of Circadian Rhythm on the Neuropsychiatric Adverse Reactions—Do Hallucinations Matter?: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biorxiv.org [biorxiv.org]
VU0285683 toxicity in cell culture assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with VU0285683 toxicity in cell culture assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[1] It binds to a site on the mGluR5 receptor that is different from the glutamate binding site, and its binding reduces the receptor's response to glutamate. It acts as a full antagonist, blocking the glutamate response to mGluR5 with a reported IC50 of 24.4 nM.[1] this compound is selective for mGluR5 over other metabotropic glutamate receptors like mGlu1, mGlu3, and mGlu4.[1]
Q2: Are there known cytotoxic effects of this compound on mammalian cells?
A2: As of late 2025, there is a lack of publicly available studies that have specifically quantified the cytotoxicity of this compound in various cell lines. Toxicity can be cell-type specific and dependent on experimental conditions. Therefore, it is crucial for researchers to empirically determine the cytotoxic profile of this compound in their specific cell culture model.
Q3: What are the potential on-target mechanisms that could lead to toxicity?
A3: Since mGluR5 is involved in modulating synaptic plasticity and neuronal excitability, its inhibition by this compound could disrupt essential cellular signaling pathways.[2][3] In cell types where mGluR5 signaling is critical for survival, proliferation, or normal function, a potent NAM like this compound could lead to decreased cell viability or altered cellular phenotypes.
Q4: What are the potential off-target mechanisms of toxicity?
A4: High concentrations of mGluR5 NAMs, such as the related compounds MPEP and MTEP, have been shown to interact with other receptors, most notably NMDA receptors.[4][5] This off-target antagonism of NMDA receptors can be neuroprotective in some contexts but could also be a source of confounding effects or toxicity in others.[4][6] It is plausible that this compound could exhibit similar off-target activities at high concentrations.
Q5: How can solubility issues with this compound contribute to perceived toxicity?
A5: Like many small molecule inhibitors, this compound may have limited solubility in aqueous cell culture media. If the compound precipitates out of solution, it can lead to inconsistent and unreliable results. Furthermore, compound precipitates can cause physical stress to cells or be phagocytosed, leading to cytotoxicity that is independent of its pharmacological activity. It is essential to ensure that this compound remains fully dissolved at the concentrations used in your experiments.
Troubleshooting Guide
Issue 1: High degree of cell death observed even at low concentrations of this compound.
-
Possible Cause: Solvent Toxicity
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is at a non-toxic level for your specific cell line (typically ≤ 0.1%). Always include a vehicle-only control group in your experiment to assess the effect of the solvent alone.
-
-
Possible Cause: Compound Precipitation
-
Solution: Visually inspect the culture wells for any signs of compound precipitation after adding this compound to the medium. Prepare fresh dilutions for each experiment. Consider performing a solubility test in your specific culture medium prior to the cell-based assay.
-
-
Possible Cause: High Sensitivity of Cell Line
-
Solution: The specific cell line you are using may be particularly sensitive to the inhibition of mGluR5 signaling. It is recommended to perform a wide dose-response curve (e.g., from low nanomolar to high micromolar) to determine the precise IC50 for cytotoxicity in your model.
-
Issue 2: Inconsistent results and high variability between experimental replicates.
-
Possible Cause: Uneven Cell Seeding
-
Solution: Ensure you have a single-cell suspension and that cells are evenly distributed when plating. Inconsistent cell numbers per well will lead to high variability.
-
-
Possible Cause: Pipetting Errors
-
Solution: Use calibrated pipettes and ensure accurate and consistent pipetting of the compound dilutions across all wells.
-
-
Possible Cause: Edge Effects
-
Solution: The outer wells of a multi-well plate are more prone to evaporation, which can concentrate the compound and affect cell viability. It is good practice to not use the outermost wells for experimental conditions and instead fill them with sterile media or PBS to maintain humidity.
-
Issue 3: No cytotoxic effect is observed at concentrations where a biological effect is expected.
-
Possible Cause: Insufficient Incubation Time
-
Solution: Cytotoxic effects may take time to manifest. Perform a time-course experiment, testing viability at multiple time points (e.g., 24, 48, and 72 hours) to determine the optimal incubation period.
-
-
Possible Cause: Compound Binding to Serum Proteins
-
Solution: Components in fetal bovine serum (FBS) can bind to small molecules and reduce their effective concentration. If your cell line can tolerate it, consider reducing the serum concentration or using a serum-free medium during the compound treatment period.
-
-
Possible Cause: Assay Insensitivity
-
Solution: The chosen cytotoxicity assay may not be sensitive enough to detect the specific type of cell death induced. Consider using orthogonal methods, for example, complementing a metabolic assay (MTT) with a membrane integrity assay (LDH release).
-
Quantitative Data on Analogous mGluR5 NAMs
Disclaimer: The following data are for the related mGluR5 NAMs, MPEP and MTEP. The cytotoxicity of this compound may differ and must be determined experimentally.
| Compound | Assay | Cell Type | Endpoint | Result |
| MTEP | PI Hydrolysis | Cultured Rat Cortical Neurons | mGluR5 Antagonism | Full block at ≥ 0.2 µM |
| MTEP | LDH Release | Kainate-treated Mouse Neocortical Cultures | Neuroprotection | Significant at 1, 10, 100 µM |
| MPEP | Phagocytosis | Rat Pulmonary Mononuclear Cells | Immune Function | Decreasing trend with dose |
Experimental Protocols
Protocol 1: MTT Assay for Assessing Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (and a vehicle control) for the desired incubation period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[7]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully aspirate the media and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[7]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the results to determine the IC50 value.
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies the release of LDH from cells with compromised plasma membranes, a marker of cytotoxicity.
Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT protocol.
-
Culture Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time (typically 15-30 minutes), protected from light.
-
Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Data Analysis: Determine the amount of LDH release relative to a positive control (cells lysed with a lysis buffer) and express cytotoxicity as a percentage.
Visualizations
Caption: mGluR5 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing compound cytotoxicity.
Caption: Troubleshooting flowchart for unexpected cytotoxicity results.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Roles of mGluR5 in synaptic function and plasticity of the mouse thalamocortical pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Neuroprotective effects of MTEP, a selective mGluR5 antagonists and neuropeptide Y on the kainate-induced toxicity in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of VU0285683
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the bioavailability of the M1 muscarinic acetylcholine (B1216132) receptor positive allosteric modulator (PAM), VU0285683.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of a research compound like this compound?
Low oral bioavailability is often a result of two main factors: poor solubility in gastrointestinal fluids and low permeability across the intestinal membrane.[1][2] For compounds in the M1 PAM class, achieving sufficient central nervous system (CNS) exposure is also a critical challenge.[3][4]
Q2: My this compound is precipitating out of solution during my in vitro experiments. What should I do?
Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for poorly soluble compounds.[5] Here are some initial troubleshooting steps:
-
Optimize DMSO Concentration: Prepare intermediate dilutions of your concentrated stock in DMSO before adding it to your aqueous solution to prevent localized high concentrations.[5]
-
Gentle Warming: Warming the solution to 37°C may help dissolve the precipitate, but be cautious of potential compound degradation with prolonged heat.[5]
-
Sonication: Using a sonicator can help break up precipitate particles and aid in re-dissolving the compound.[5]
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer may improve its solubility. Acidic compounds are more soluble at higher pH, and basic compounds are more soluble at lower pH.[5]
Q3: What are some alternative formulation strategies to improve the solubility and bioavailability of this compound?
Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs.[6][7] These include:
-
Lipid-Based Formulations: Incorporating the compound into inert lipid vehicles such as oils, self-emulsifying drug delivery systems (SEDDS), or solid lipid nanoparticles (SLNs) can improve solubility and absorption.[6]
-
Amorphous Solid Dispersions: Dispersing the compound in a hydrophilic polymer carrier can maintain it in a more soluble, amorphous state.[7][8]
-
Particle Size Reduction: Techniques like micronization or nanocrystal technology increase the surface area of the drug, which can lead to a faster dissolution rate.[6][7][8]
-
Complexation: Using cyclodextrins can form inclusion complexes with the drug, enhancing its solubility.[1][6]
Troubleshooting Guides & Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
Objective: To enhance the dissolution rate of this compound by converting it from a crystalline to an amorphous form within a polymer matrix.
Materials:
-
This compound (Active Pharmaceutical Ingredient - API)
-
Polymer carrier (e.g., PVP, HPMC)
-
Volatile solvent (e.g., methanol, acetone) in which both API and polymer are soluble.
Procedure:
-
Dissolve this compound and the polymer in the selected solvent at a specific ratio (e.g., 1:1, 1:3, 1:5 by weight).
-
Ensure complete dissolution to form a clear solution.
-
Evaporate the solvent using a rotary evaporator under reduced pressure.
-
Further dry the resulting solid film or powder in a vacuum oven to remove residual solvent.
-
Characterize the solid dispersion for its amorphous nature (e.g., using XRD or DSC) and dissolution properties.[1]
Protocol 2: In Vitro Dissolution Testing
Objective: To compare the dissolution profile of different formulations of this compound.
Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus)
Dissolution Medium: Simulated Gastric Fluid (SGF) or Simulated Intestinal Fluid (SIF).
Procedure:
-
Place a known amount of the formulated compound into the dissolution vessel containing pre-warmed medium (37°C ± 0.5°C).
-
Rotate the paddle at a specified speed (e.g., 50 or 75 RPM).
-
Withdraw samples of the dissolution medium at predetermined time intervals (e.g., 5, 15, 30, 60, 90, 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Analyze the concentration of the dissolved drug in the samples using a validated analytical method (e.g., HPLC-UV).
-
Plot the percentage of drug dissolved against time to generate a dissolution profile.[1]
Protocol 3: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile and oral bioavailability of a this compound formulation.
Materials:
-
Test compound formulation
-
Male Sprague-Dawley rats (250-300 g) with jugular vein cannulas
-
Dosing and blood collection equipment
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dosing: Administer the test compound at a defined dose (e.g., 10 mg/kg) via the desired route (e.g., oral gavage (p.o.) or intravenous (i.v.) injection).
-
Blood Sampling: Collect blood samples from the jugular vein cannula at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.
-
Bioanalysis: Determine the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability (%F).[9]
Data Presentation
The following tables summarize in vivo data for representative M1 PAMs, which can be used to guide dose selection and set expectations for novel compounds like this compound.
Table 1: In Vivo Efficacy of Representative M1 PAMs in Rodent Models [9]
| Compound | Animal Model | Dosing Route | Effective Dose Range (mg/kg) | Efficacy Endpoint |
| VU0453595 | Mouse | i.p. | 10 - 30 | Reversal of cognitive deficits in novel object recognition |
| VU0467319 | Rat | p.o. | 3 - 10 | Improvement in cognitive performance |
Table 2: Pharmacokinetic Properties of a Representative M1 PAM (VU0467319) [4][9]
| Parameter | Mouse | Rat |
| Route of Administration | i.p. | p.o. |
| Brain Penetration (Kp,uu) | > 0.9 | > 0.9 |
| Oral Bioavailability (%F) | 80 | 93 |
| Half-life (t1/2) | 4.1 h | 3.0 h |
Note: Kp,uu represents the unbound brain-to-plasma concentration ratio, a key indicator of CNS penetration. A value close to or greater than 1 is generally considered favorable.[9]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. ispe.gr.jp [ispe.gr.jp]
- 3. Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. upm-inc.com [upm-inc.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: VU0285683 Behavioral Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in behavioral experiments involving the M1 positive allosteric modulator (PAM), VU0285683.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). As a PAM, it does not directly activate the receptor on its own but enhances the receptor's response to the endogenous neurotransmitter, acetylcholine. This compound is characterized as a "neutral" PAM, meaning it lacks significant intrinsic agonist activity. This is a crucial feature, as M1 PAMs with agonist activity (ago-PAMs) have been associated with a higher incidence of adverse cholinergic side effects.[1][2]
Q2: What are the potential side effects of this compound and how do they differ from other M1 PAMs?
A2: A significant advantage of M1 PAMs lacking agonist activity, such as the close analog VU0486846, is a lower risk of cholinergic side effects.[3][4][5] M1 ago-PAMs have been reported to induce dose-dependent behavioral convulsions and other cholinergic adverse events.[2] In contrast, neutral PAMs like VU0486846 have shown robust efficacy in cognitive models without these adverse effects.[3][4][6] Researchers should still monitor for any unusual behaviors, especially at higher doses.
Q3: How should I prepare and administer this compound for in vivo studies?
A3: For intraperitoneal (i.p.) administration, a common vehicle for similar M1 PAMs is 10% Tween® 80 in sterile water or saline. For oral administration, such as in drinking water, this compound's analog VU0486846 has been successfully administered to achieve consistent exposure.[5] Due to the lipophilic nature of many small molecule PAMs, ensuring complete dissolution is critical to avoid variability. Sonication may be required. It is recommended to prepare fresh solutions for each experiment to ensure stability.
Q4: What are some key sources of variability in behavioral experiments with this compound?
A4: Variability in behavioral studies can arise from several factors:
-
Animal-related factors: Strain, sex, age, and estrous cycle in females can all influence behavioral outcomes.
-
Environmental factors: Housing conditions (e.g., single vs. group housing), lighting, and noise levels in the vivarium and testing rooms can impact behavior.
-
Experimenter-related factors: Handling of the animals and the experimenter's presence can be sources of variability. Consistent and gentle handling is crucial.
-
Procedural factors: The specific protocols for behavioral assays, including habituation periods and timing of drug administration, must be strictly standardized.
Troubleshooting Guides
Issue 1: High Variability in Novel Object Recognition (NOR) Task Results
| Potential Cause | Troubleshooting Step |
| Object Preference | Conduct a pilot test with different object pairs to ensure animals do not have an innate preference for one object over another. |
| Insufficient Exploration | Increase the duration of the training phase or ensure the testing arena is free from anxiety-inducing stimuli (e.g., bright lights, loud noises). |
| Handling Stress | Habituate the animals to the experimenter and the testing room for several days before the experiment begins. |
| Inconsistent Dosing | Ensure the compound is fully dissolved in the vehicle and that administration volumes are accurate for each animal's body weight. |
Issue 2: Animals are "Floating" in the Morris Water Maze (MWM) Task
| Potential Cause | Troubleshooting Step |
| Low Motivation | Check the water temperature; if it's too warm, animals may be less motivated to escape. A temperature of 20-22°C is often recommended. |
| Learned Helplessness | If the task is too difficult initially, animals may give up. Include a visible platform trial on the first day to ensure they understand the principle of escape. |
| Motor Impairment | At higher doses, some compounds can affect motor coordination. Conduct a rotarod test or a visible platform trial in the MWM to rule out motor deficits. |
| Anxiety | High anxiety can lead to freezing behavior. Ensure adequate habituation to the testing room and gentle handling procedures. |
Quantitative Data Summary
The following tables summarize key quantitative data for VU0486846, a close analog of this compound, which can be used as a reference for experimental design.
Table 1: Pharmacokinetic Properties of VU0486846
| Parameter | Human | Rat |
| Hepatic Clearance (CLhep) | 11.1 mL/min/kg | 23 mL/min/kg |
| Fraction Unbound in Plasma (fu) | 0.12 | 0.11 |
| Fraction Unbound in Brain (fu) | 0.03 |
Data for VU0486846 from in vitro and in vivo DMPK assays.[3]
Table 2: Effective Doses of VU0486846 in Behavioral Assays
| Behavioral Assay | Species | Route of Administration | Effective Dose |
| Novel Object Recognition | Rat | Intraperitoneal (i.p.) | 3 and 10 mg/kg |
| Novel Object Recognition | Mouse (APP/PS1 model) | Oral (in drinking water) | 10 mg/kg/day |
| Morris Water Maze | Mouse (APP/PS1 model) | Oral (in drinking water) | 10 mg/kg/day |
Experimental Protocols
Novel Object Recognition (NOR) Task
This protocol is designed to assess recognition memory.
-
Habituation (Day 1):
-
Allow each animal to explore the empty testing arena (e.g., a 40x40 cm open field) for 5-10 minutes. This reduces novelty-induced anxiety on the testing day.
-
-
Training/Sample Phase (Day 2):
-
Place two identical objects in the arena.
-
Administer this compound or vehicle at the appropriate time before this phase (e.g., 30 minutes for i.p. injection).
-
Place the animal in the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes).
-
Record the time spent exploring each object. Exploration is typically defined as the animal's nose being within 2 cm of the object.
-
-
Test Phase (Day 2, after retention interval):
-
After a retention interval (e.g., 1-24 hours), replace one of the familiar objects with a novel object.
-
Place the animal back in the arena and record the time spent exploring the familiar versus the novel object for a set period (e.g., 5 minutes).
-
A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
-
Morris Water Maze (MWM) Task
This protocol assesses spatial learning and memory.
-
Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water (e.g., using non-toxic white paint) at 20-22°C. A hidden platform is submerged 1-2 cm below the water surface. Various visual cues are placed around the room.
-
Acquisition Phase (Days 1-5):
-
Administer this compound or vehicle daily at a consistent time before testing.
-
Conduct 4 trials per day for each animal.
-
For each trial, gently place the animal in the water at one of four quasi-random start locations, facing the pool wall.
-
Allow the animal to swim and find the hidden platform. The trial ends when the animal reaches the platform or after a maximum time (e.g., 60-90 seconds).
-
If the animal fails to find the platform, guide it to the platform and allow it to remain there for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length using a video tracking system.
-
-
Probe Trial (Day 6):
-
Remove the platform from the pool.
-
Place the animal in the pool at a novel start location and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located). More time spent in the target quadrant indicates better spatial memory.
-
Visualizations
Caption: Signaling pathway of the M1 receptor modulated by this compound.
Caption: A logical workflow for troubleshooting sources of experimental variability.
References
- 1. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A positive allosteric modulator for the muscarinic receptor (M1 mAChR) improves pathology and cognitive deficits in female APPswe/PSEN1ΔE9 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
VU0285683 degradation and storage conditions
This technical support center provides guidance on the degradation and storage conditions for VU0285683. The information is compiled to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Q2: How should I handle this compound in the laboratory?
As a precaution, and in line with handling similar chemical compounds, this compound should be handled in a well-ventilated area, preferably within a fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn. Avoid inhalation of any dust or vapors and prevent contact with skin and eyes.
Q3: What solvents are suitable for dissolving this compound?
Based on the benzonitrile (B105546) component, this compound is expected to be soluble in many organic solvents such as ethanol, acetone, and ether.[1] It is slightly soluble in water.[2][3] For biological assays, dimethyl sulfoxide (B87167) (DMSO) is a common solvent for initial stock solutions. It is crucial to perform solubility tests to determine the optimal solvent for your specific experimental needs.
Q4: What are the potential degradation pathways for this compound?
This compound contains both a benzonitrile and a 1,2,4-oxadiazole (B8745197) functional group. Both groups can be susceptible to degradation under certain conditions.
-
Hydrolysis: The nitrile group (-CN) of the benzonitrile moiety can be hydrolyzed to a carboxylic acid under strong acidic or basic conditions. The oxadiazole ring can also be susceptible to hydrolysis, leading to ring opening.
-
Oxidation: While generally stable, extreme oxidative conditions could potentially affect the molecule.
-
Photodegradation: Exposure to UV light may lead to degradation. It is advisable to store solutions in amber vials or protected from light.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation due to improper storage or handling. | - Review storage conditions. Ensure the compound is stored at the recommended temperature, protected from light and moisture.- Prepare fresh stock solutions for each experiment.- Perform a purity check of the compound using techniques like HPLC or LC-MS. |
| Precipitate formation in solution | Poor solubility or compound degradation. | - Confirm the solvent is appropriate and the concentration is within the solubility limit.- Gentle warming or sonication may help dissolve the compound.- If precipitation occurs after storage, it may indicate degradation. Prepare a fresh solution. |
| Loss of compound activity over time | Instability in the experimental buffer or media. | - Assess the pH and composition of the buffer. Extreme pH values should be avoided.- Prepare fresh working solutions immediately before use.- Consider performing a time-course experiment to assess the stability of this compound in your specific assay conditions. |
General Handling and Storage Recommendations
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C for long-term storage. For short-term storage, 2-8°C is acceptable. | Lower temperatures slow down potential degradation reactions. |
| Light | Store in a light-protected container (e.g., amber vial). | To prevent potential photodegradation. Benzonitrile compounds should be stored away from light.[1] |
| Moisture | Store in a tightly sealed container in a dry environment. | To prevent hydrolysis of the nitrile and oxadiazole groups. Benzonitrile should be stored in a dry, well-ventilated area.[2][3] |
| Atmosphere | For maximum stability, consider storing under an inert atmosphere (e.g., argon or nitrogen). | To minimize the risk of oxidation. |
| Solutions | Prepare fresh solutions for each experiment. If storage of solutions is necessary, aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. | To ensure accurate concentrations and minimize degradation in solution. |
Visualizing Potential Degradation and Experimental Workflow
Potential Hydrolytic Degradation Pathways
The following diagram illustrates the potential sites of hydrolytic degradation on the this compound molecule under harsh acidic or basic conditions.
References
Technical Support Center: Validating VU0285683 Activity in a New Cell Line
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers validating the activity of a novel small molecule, VU0285683, in a new cell line. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the critical first steps before testing this compound in a new cell line?
A1: Before initiating experiments, it is crucial to:
-
Authenticate the cell line: Confirm the identity of your cell line using methods like Short Tandem Repeat (STR) profiling to avoid working with misidentified or cross-contaminated cells.[1]
-
Test for mycoplasma contamination: Mycoplasma can significantly alter cellular responses and lead to unreliable data.[1]
-
Characterize the baseline physiology of the new cell line: Understand the baseline signaling pathways and protein expression levels relevant to the presumed target of this compound.
-
Ensure compound quality: Verify the identity, purity, and stability of your this compound stock.[2]
Q2: How do I determine the optimal concentration range for this compound?
A2: A dose-response experiment is essential. We recommend starting with a broad concentration range (e.g., 1 nM to 100 µM) to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).[3] A pilot experiment with a wide range of concentrations will help narrow down the effective dose for subsequent assays.
Q3: What are the best practices for dissolving and storing this compound?
A3: Small molecules can be prone to solubility and stability issues.[3]
-
Solubility: Use the recommended solvent (typically DMSO for many small molecules) to prepare a high-concentration stock solution. Visually inspect for any precipitation.
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store at the recommended temperature (e.g., -20°C or -80°C) and protect from light if the compound is light-sensitive.
Troubleshooting Guide
This guide addresses common issues encountered when validating this compound in a new cell line.
Issue 1: No observable effect of this compound at expected concentrations.
-
Question: I'm not seeing the expected biological effect of this compound in my new cell line. What should I check first?
-
Answer: Start with the most common culprits:
-
Compound Integrity:
-
Concentration verification: Re-confirm the concentration of your stock solution.
-
Solubility: Ensure the compound is fully dissolved in your working solutions. Precipitates can drastically lower the effective concentration.[3]
-
Storage and Stability: Verify that the compound was stored correctly and consider using a fresh aliquot.[3]
-
-
Cell Culture Conditions:
-
Cell Health: Are your cells healthy and in the logarithmic growth phase? Stressed or confluent cells may respond differently.
-
Serum Interaction: Components in the serum of your culture medium could potentially bind to and inactivate this compound. Consider testing the compound in low-serum or serum-free conditions if appropriate for your cell line.[3]
-
-
Assay Validation:
-
Positive Control: Does your assay work with a known positive control that induces a similar effect? This will validate the assay itself.[3]
-
-
-
Question: I've checked my compound and cells, and the assay seems to be working with a positive control. What's the next step?
-
Answer: Investigate cellular and molecular factors:
-
Target Expression: Does the new cell line express the intended target of this compound? Verify target expression at both the mRNA (e.g., via RT-qPCR) and protein (e.g., via Western blot or flow cytometry) levels.
-
Cell Line Specificity: The signaling pathway targeted by this compound might be different or inactive in the new cell line.
-
Incubation Time: The time required to observe an effect may vary between cell lines. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.[3]
-
A troubleshooting workflow is visualized in the diagram below.
Caption: Troubleshooting workflow for unexpected experimental results.
Issue 2: High variability between experimental replicates.
-
Question: My data has high variability between replicates. How can I improve consistency?
-
Answer: High variability can stem from several sources:
-
Cell Seeding: Ensure uniform cell seeding density across all wells. Inconsistent cell numbers will lead to variable results. Use a calibrated automated cell counter for accuracy.
-
Compound Addition: Ensure accurate and consistent addition of this compound to each well.
-
Plate Edge Effects: Wells on the edge of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. Avoid using the outermost wells for experiments.
-
Assay Performance: Ensure all assay reagents are properly mixed and that incubation times are consistent for all plates.
-
Data Presentation
Table 1: Example Dose-Response Data for this compound in a New Cell Line
| This compound Conc. (µM) | % Inhibition (Mean) | Standard Deviation |
| 0.001 | 2.5 | 1.1 |
| 0.01 | 8.1 | 2.3 |
| 0.1 | 25.4 | 4.5 |
| 1 | 48.9 | 5.2 |
| 10 | 85.7 | 3.9 |
| 100 | 95.2 | 2.1 |
Table 2: Example Target Engagement Data using Cellular Thermal Shift Assay (CETSA)
| Temperature (°C) | Vehicle Control (Fold Change) | This compound (10 µM) (Fold Change) |
| 40 | 1.00 | 1.00 |
| 45 | 0.98 | 1.02 |
| 50 | 0.85 | 0.95 |
| 55 | 0.52 | 0.88 |
| 60 | 0.21 | 0.75 |
| 65 | 0.05 | 0.45 |
Experimental Protocols
Protocol 1: Dose-Response Assay using a Metabolic Readout (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. Also, prepare a vehicle control (e.g., DMSO at the same final concentration as the highest this compound dose).[3]
-
Treatment: Replace the medium with the prepared compound dilutions or vehicle control.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 48 hours).
-
Viability Assessment: Add MTT reagent to each well and incubate according to the manufacturer's protocol. Then, add solubilization solution and read the absorbance on a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50.
Protocol 2: Target Engagement using Cellular Thermal Shift Assay (CETSA)
This protocol determines if this compound directly binds to its intended target in the new cell line.[4]
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound or a vehicle control for a predetermined time.[4]
-
Heat Challenge: Harvest and resuspend the cells in PBS with protease inhibitors. Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C).[4]
-
Cell Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles and separate the soluble fraction from the precipitated protein by centrifugation.[4]
-
Western Blot Analysis: Normalize the protein concentration for all samples, run SDS-PAGE, and transfer to a PVDF membrane. Probe with a primary antibody specific to the target protein and a suitable secondary antibody.[4]
-
Data Analysis: Quantify the band intensities to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.
Mandatory Visualizations
Hypothetical Signaling Pathway for this compound
Assuming this compound is an inhibitor of a kinase (e.g., "Target Kinase") in a hypothetical signaling pathway:
References
- 1. Cell line authentication and validation is a key requirement for Journal of Cell Communication and Signaling publications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges in validating candidate therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Addressing Poor Brain Penetrance of VU0285683
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the brain penetrance of VU0285683, a representative M1 muscarinic acetylcholine (B1216132) receptor positive allosteric modulator (PAM).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and its analogs?
A1: this compound is part of a chemical series of positive allosteric modulators (PAMs) that target the M1 muscarinic acetylcholine receptor.[1][2] These compounds do not activate the receptor directly but rather amplify the signaling of the endogenous ligand, acetylcholine.[2] The M1 receptor is highly expressed in brain regions crucial for memory and cognition, such as the hippocampus and cortex.[2] Consequently, M1 PAMs are being investigated for their potential therapeutic benefits in cognitive disorders like Alzheimer's disease and schizophrenia.[1][2]
Q2: Why is brain penetrance critical for the efficacy of this compound?
A2: The therapeutic targets for this compound, the M1 receptors, are located within the central nervous system (CNS).[2] For the compound to exert its pharmacological effect, it must cross the blood-brain barrier (BBB) to reach these receptors in sufficient concentrations. Poor brain penetrance leads to sub-therapeutic levels of the drug in the brain, potentially resulting in a lack of efficacy in in vivo models, even if the compound is highly potent in in vitro assays.
Q3: What are the common reasons for poor brain penetrance in this chemical series?
A3: Poor brain penetrance for small molecules like this compound can be attributed to several factors. Early M1 PAMs in this series were noted to have low brain-to-plasma ratios (Kp values often below 0.1), indicating low CNS exposure.[3][4] Key reasons include:
-
Unfavorable Physicochemical Properties: High molecular weight, low lipophilicity, high polar surface area (TPSA), and a large number of hydrogen bond donors and acceptors can all hinder passive diffusion across the BBB.
-
Efflux Transporter Substrate: The compound may be actively transported out of the brain by efflux pumps located at the BBB, such as P-glycoprotein (P-gp).
Troubleshooting Guides
Problem 1: My in vivo experiments with this compound show low efficacy despite high in vitro potency.
-
Possible Cause: Insufficient concentration of the compound at the M1 receptors in the brain.
-
Troubleshooting Steps:
-
Quantify Brain and Plasma Concentrations: Conduct a pharmacokinetic (PK) study in a relevant animal model (e.g., rat or mouse) to determine the brain and plasma concentrations of this compound over time. This will allow you to calculate the brain-to-plasma ratio (Kp) and the unbound brain-to-plasma ratio (Kp,uu).
-
Assess Physicochemical Properties: If not already known, determine the key physicochemical properties of this compound (see Table 1 for representative analogs). Compare these to the desired ranges for CNS drugs.
-
Evaluate Efflux Liability: Perform an in vitro assay to determine if this compound is a substrate for major efflux transporters like P-gp.
-
Problem 2: How do I interpret my brain-to-plasma ratio (Kp and Kp,uu) data?
-
Interpretation:
-
Kp: This is the ratio of the total drug concentration in the brain to the total drug concentration in the plasma. A low Kp (e.g., < 0.1) suggests poor brain penetration.
-
Kp,uu: This is the ratio of the unbound drug concentration in the brain to the unbound drug concentration in the plasma. This is often considered a more accurate measure of brain penetration as only the unbound drug is free to interact with the target receptor. A Kp,uu value close to 1 suggests that the drug crosses the BBB by passive diffusion and is not significantly affected by efflux. A Kp,uu << 1 is a strong indicator of active efflux.
-
Problem 3: My compound is a confirmed P-glycoprotein (P-gp) substrate. What are my options?
-
Medicinal Chemistry Approach:
-
Structural Modifications: Modify the chemical structure of this compound to reduce its affinity for P-gp. This could involve masking polar groups or altering the overall molecular shape.
-
Improve Passive Permeability: Concurrently, optimize the physicochemical properties to favor passive diffusion across the BBB.
-
-
Formulation Approach:
-
Prodrugs: Design a prodrug of this compound that is not a P-gp substrate. The prodrug would cross the BBB and then be converted to the active compound in the brain.
-
Co-administration with a P-gp Inhibitor: In preclinical studies, co-administering this compound with a known P-gp inhibitor (e.g., verapamil, elacridar) can help confirm that P-gp is limiting its brain entry and can increase its brain exposure. However, this approach has translational challenges for clinical development.
-
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of Representative M1 PAMs
| Compound | M1 PAM EC50 (nM) | cLogP | TPSA (Ų) | MW ( g/mol ) | Rat Kp | Rat Kp,uu | Reference |
| VU0467319 (VU319) | 492 | - | - | - | 0.64 | 0.91 | [3] |
| VU6007496 | 228 (human) | 3.29 | 49.9 | 399.48 | - | - | [5] |
| CID 44251556 | 830 | 3.0 | 55 | 335.1 | 0.22 (B/P ratio) | - | [4] |
Note: Data for this compound is not publicly available. These analogs from the same chemical series provide a relevant comparison.
Experimental Protocols
1. In Vitro P-glycoprotein (P-gp) Substrate Assessment using MDCK-MDR1 Cells
This protocol determines if a compound is a substrate of the P-gp efflux transporter.
-
Cell Line: Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (MDCK-MDR1) and the corresponding parental MDCK cell line.
-
Methodology:
-
Seed MDCK-MDR1 and parental MDCK cells on permeable transwell inserts and culture until a confluent monolayer is formed.
-
Add the test compound (this compound) to either the apical (top) or basolateral (bottom) chamber of the transwell plate.
-
Incubate for a defined period (e.g., 2 hours) at 37°C.
-
Collect samples from the opposite chamber at various time points.
-
Quantify the concentration of the test compound in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) in both directions (apical-to-basolateral, A-B, and basolateral-to-apical, B-A).
-
-
Data Analysis:
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B).
-
An ER > 2 in MDCK-MDR1 cells, and close to 1 in parental MDCK cells, suggests that the compound is a P-gp substrate.
-
The experiment can be repeated in the presence of a known P-gp inhibitor. A significant reduction in the ER confirms P-gp mediated efflux.
-
2. In Vivo Pharmacokinetic Study in Rodents
This protocol measures the brain and plasma concentrations of a compound to determine its brain penetrance.
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.
-
Methodology:
-
Administer this compound to the animals via the desired route (e.g., intravenous or oral).
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose), collect blood samples via cardiac puncture or tail vein bleeding.
-
Immediately following blood collection, perfuse the animals with saline and harvest the brains.
-
Process the blood to obtain plasma.
-
Homogenize the brain tissue.
-
Extract the compound from the plasma and brain homogenates.
-
Quantify the concentration of this compound in the extracts using LC-MS/MS.
-
-
Data Analysis:
-
Plot the plasma and brain concentration-time profiles.
-
Calculate the area under the curve (AUC) for both plasma and brain.
-
Calculate the Kp = AUCbrain / AUCplasma.
-
Determine the unbound fraction in plasma and brain to calculate Kp,uu.
-
Visualizations
Caption: Signaling pathway of an M1 Positive Allosteric Modulator (PAM) like this compound.
Caption: Workflow for troubleshooting poor brain penetrance of a CNS drug candidate.
Caption: Relationship between molecular properties and blood-brain barrier (BBB) penetration.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. MK-7622: A First-in-Class M1 Positive Allosteric Modulator Development Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and development of the a highly selective M1 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Overcoming VU0285683 batch-to-batch variability
This technical support center provides guidance to researchers, scientists, and drug development professionals on how to manage and overcome potential batch-to-batch variability of the mGlu₅ negative allosteric modulator, VU0285683.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu₅).[1] It binds to a site on the receptor distinct from the glutamate binding site, known as an allosteric site. By binding to this site, this compound decreases the receptor's response to glutamate. It acts as a full antagonist, blocking the glutamate-induced response of mGlu₅ with an IC₅₀ of 24.4 nM.[1] This compound is selective for mGlu₅ over other mGlu receptor subtypes like mGlu₁, mGlu₃, and mGlu₄.[1]
Q2: What are the potential sources of batch-to-batch variability with this compound?
While specific widespread issues with this compound are not extensively documented, batch-to-batch variability in small molecules can arise from several factors during synthesis and handling:
-
Purity: Differences in the purity level between batches can lead to inconsistent results. The presence of impurities may interfere with the compound's activity.
-
Solubility: Variations in the crystalline structure or residual solvents can affect the solubility of the compound, leading to differences in effective concentrations in your experiments.
-
Stability: Improper storage or handling can lead to degradation of the compound over time. Different batches may have been subjected to slightly different conditions before reaching the end-user.
-
Counter-ion content: If the compound is supplied as a salt, variations in the counter-ion content can affect the molecular weight and therefore the molarity of your solutions.
Q3: How should I store and handle this compound to ensure its stability?
For optimal stability, it is recommended to store this compound at room temperature as a solid.[1] Once dissolved in a solvent such as DMSO, it is advisable to prepare single-use aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles. Protect solutions from light. Always refer to the batch-specific certificate of analysis for any specific storage recommendations.
Q4: What are the key quality control checks I should perform on a new batch of this compound?
Before beginning extensive experiments with a new batch, it is prudent to perform some in-house quality control. This should ideally include:
-
Analytical Chemistry: Confirm the identity and purity of the compound using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Functional Validation: Perform a concentration-response curve in a well-established in vitro assay to confirm the potency (IC₅₀) of the new batch and compare it to previous batches.
Troubleshooting Guide
This guide is designed to help you troubleshoot experiments where you suspect batch-to-batch variability of this compound may be a contributing factor.
Q5: My current batch of this compound is showing a different potency (IC₅₀) than my previous batch. What should I do?
This is a common indicator of batch-to-batch variability. The following workflow can help you diagnose the issue.
Caption: Workflow for troubleshooting potency differences between batches.
Step 1: Review the Certificate of Analysis (CoA) Compare the CoAs for both the old and new batches. Look for any reported differences in purity, appearance, or other analytical data.
Step 2: Perform In-House Analytical QC If you have access to analytical chemistry facilities, re-confirm the purity and identity of both batches.
-
Purity Assessment: Use HPLC or UPLC to check for the presence of impurities.
-
Identity Confirmation: Use LC-MS to confirm that the molecular weight of the main peak corresponds to this compound.
Step 3: Re-evaluate Solubility Ensure that both batches are fully dissolving in your chosen solvent. Poor solubility can lead to a lower effective concentration and thus a rightward shift in the IC₅₀ curve.
Step 4: Re-run Functional Assay with Care Prepare fresh stock solutions and serial dilutions of both batches and run them in parallel in your functional assay. This will help to rule out errors in solution preparation.
If you confirm a significant difference between batches, present your data to the supplier's technical support team.
Q6: I am observing unexpected or off-target effects with a new batch of this compound. How can I investigate this?
Off-target effects may be caused by impurities present in a particular batch.
Data Presentation: Comparative Analysis of this compound Batches
| Parameter | Batch A (Previous) | Batch B (New) | Acceptance Criteria |
| Purity (HPLC) | 99.2% | 97.5% | ≥98% |
| Identity (LC-MS) | Confirmed (m/z 267.06) | Confirmed (m/z 267.06) | Matches theoretical m/z |
| Potency (IC₅₀) | 25.1 nM | 55.8 nM | ± 2-fold of reference |
| Solubility (DMSO) | >50 mM | >50 mM | ≥50 mM |
Experimental Protocols
Protocol 1: Purity and Identity Verification by LC-MS
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute this stock to 10 µg/mL in a 50:50 mixture of acetonitrile (B52724) and water.
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to 5% B and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-500.
-
Analysis: Integrate the peak area of the main compound and any impurities from the UV chromatogram to determine purity. Confirm the mass of the main peak corresponds to the expected mass of this compound (C₁₄H₇FN₄O, exact mass: 266.06).
-
Protocol 2: Functional Validation using a Calcium Flux Assay
This protocol assumes the use of a cell line co-expressing mGlu₅ and a promiscuous G-protein (e.g., Gα₁₅) that couples to calcium mobilization.
-
Cell Preparation: Plate HEK293 cells stably expressing human mGlu₅ and Gα₁₅ in a 96-well black, clear-bottom plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare a 10 mM stock of this compound in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., 1 µM to 0.1 nM).
-
Assay Procedure:
-
Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Add the various concentrations of this compound to the wells and incubate for 15-30 minutes.
-
Add a sub-maximal concentration (EC₂₀) of glutamate to stimulate the cells.
-
Measure the change in fluorescence, which corresponds to the intracellular calcium concentration.
-
-
Data Analysis:
-
Normalize the data to the response of glutamate alone (0% inhibition) and a no-glutamate control (100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Caption: Simplified mGlu₅ signaling pathway relevant to the calcium flux assay.
References
Technical Support Center: Control Experiments for VU0285683 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing VU0285683, a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). It binds to an allosteric site on the mGluR5 protein, distinct from the glutamate binding site, and reduces the receptor's response to glutamate. This inhibitory action modulates downstream signaling pathways.
Q2: There are conflicting reports online describing this compound as both a positive and negative allosteric modulator. Which is correct?
This is a crucial point of clarification. While one supplier (MedchemExpress) has incorrectly listed this compound as a positive allosteric modulator, the primary scientific literature and other reputable suppliers consistently characterize it as a negative allosteric modulator (NAM) . Experiments should be designed with the expectation that this compound will inhibit mGluR5 function.
Q3: What are the essential positive and negative controls to include in my experiments with this compound?
Proper controls are critical for interpreting your data. Here are the recommended controls:
-
Positive Control (for mGluR5 activation): An mGluR5 agonist such as (S)-3,5-DHPG should be used to stimulate the receptor.
-
Positive Control (for allosteric modulation):
-
To demonstrate negative allosteric modulation, a well-characterized mGluR5 NAM like MPEP can be used in parallel with this compound.
-
To confirm the assay system can detect potentiation, an mGluR5 positive allosteric modulator (PAM) like CDPPB should be used.
-
-
Negative Control (Vehicle): The vehicle used to dissolve this compound (e.g., DMSO) should be tested alone to ensure it does not affect the experimental outcome.
-
Negative Control (Cell Line): A cell line that does not express mGluR5 can be used to confirm that the effects of this compound are target-specific.
Q4: What is the expected downstream signaling pathway of mGluR5, and how does this compound affect it?
mGluR5 is a Gq-coupled receptor. Upon activation by glutamate, it stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). As a negative allosteric modulator, this compound will attenuate this signaling cascade, leading to a decrease in glutamate-stimulated IP₃ accumulation and intracellular calcium mobilization.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and recommended control compounds.
| Compound | Mechanism of Action | Target | IC₅₀/EC₅₀ |
| This compound | Negative Allosteric Modulator (NAM) | mGluR5 | IC₅₀ = 24.4 nM |
| MPEP | Negative Allosteric Modulator (NAM) | mGluR5 | IC₅₀ = 36 nM |
| CDPPB | Positive Allosteric Modulator (PAM) | mGluR5 | EC₅₀ ≈ 27 nM |
Experimental Protocols & Troubleshooting
In Vitro Assays
1. Intracellular Calcium Mobilization Assay
This assay is a primary method to assess mGluR5 function.
Detailed Methodology:
-
Cell Culture: Plate HEK293 or CHO cells stably expressing mGluR5 in black-walled, clear-bottom 96- or 384-well plates.
-
Dye Loading: Incubate cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Compound Preparation: Prepare serial dilutions of this compound, MPEP (negative control modulator), and CDPPB (positive control modulator) in a suitable assay buffer. The final DMSO concentration should be kept low (typically ≤ 0.1%).
-
Assay Procedure:
-
Obtain a baseline fluorescence reading using a fluorescence plate reader (e.g., FLIPR).
-
Add the test compounds (this compound or controls) and incubate for a predetermined time.
-
Stimulate the cells with an EC₂₀ to EC₈₀ concentration of an mGluR5 agonist (e.g., (S)-3,5-DHPG).
-
Record the fluorescence signal over time.
-
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| Low signal-to-noise ratio | - Low receptor expression- Suboptimal dye loading- Low cell viability | - Confirm receptor expression via Western blot or qPCR.- Optimize dye loading time and concentration.- Ensure cells are healthy and within an appropriate passage number. |
| High background fluorescence | - Incomplete removal of extracellular dye- Autofluorescence of compounds | - Use a no-wash dye formulation or ensure thorough washing.- Run a compound-only control to measure autofluorescence. |
| This compound shows agonist activity | - Compound degradation- Off-target effects | - Use fresh compound stocks.- Test on a parental cell line lacking mGluR5. |
2. Inositol Phosphate (IP) Accumulation Assay
This assay provides a more direct measure of Gq signaling.
Detailed Methodology:
-
Cell Labeling: Label mGluR5-expressing cells with [³H]-myo-inositol overnight.
-
Compound Treatment: Pre-incubate cells with LiCl (to inhibit IP₁ degradation) followed by the addition of this compound or control compounds.
-
Stimulation: Add an mGluR5 agonist to stimulate IP production.
-
Extraction and Quantification: Lyse the cells and separate the inositol phosphates using anion-exchange chromatography. Quantify the radioactivity in the IP fractions.
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| High basal IP levels | - Constitutive receptor activity- Cell stress | - Use a cell line with lower basal activity.- Handle cells gently and avoid over-confluency. |
| Low agonist-stimulated IP production | - Inefficient labeling- Low receptor-G protein coupling | - Optimize [³H]-myo-inositol concentration and labeling time.- Ensure optimal assay conditions (buffer, temperature). |
In Vivo Studies
Vehicle and Administration:
For in vivo studies in rodents, this compound has been administered intraperitoneally (i.p.). A common vehicle is a suspension in 20% β-cyclodextrin. It is crucial to perform a vehicle tolerability study to ensure the vehicle itself does not cause adverse effects.
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| Inconsistent behavioral results | - Poor compound solubility in vehicle- Variable drug absorption | - Ensure the compound is fully suspended before each injection.- Perform pharmacokinetic studies to determine bioavailability and brain penetration. |
| Unexpected side effects | - Off-target effects- Vehicle toxicity | - Conduct a comprehensive off-target screening panel.- Test the vehicle alone at the same volume and frequency. |
Visualizations
Signaling Pathways and Workflows
Caption: mGluR5 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for a calcium mobilization assay to test this compound.
Caption: Logical relationships of essential controls for this compound studies.
Validation & Comparative
A Head-to-Head Comparison of VU0285683 and MPEP for mGlu5 Receptor Inhibition
For researchers, scientists, and drug development professionals, the selection of appropriate pharmacological tools is paramount for advancing our understanding of neurological disorders and developing novel therapeutics. Metabotropic glutamate (B1630785) receptor 5 (mGlu5) has emerged as a significant target for conditions such as anxiety, depression, and Fragile X syndrome. This guide provides a detailed comparison of two widely used negative allosteric modulators (NAMs) of mGlu5: VU0285683 and 2-Methyl-6-(phenylethynyl)pyridine (MPEP).
This objective comparison delves into their performance, supported by experimental data, to aid in the selection of the most suitable compound for specific research needs.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency and selectivity of this compound and MPEP have been characterized through various in vitro assays. The following table summarizes key quantitative data for these two compounds.
| Parameter | This compound | MPEP | Reference(s) |
| mGlu5 Potency (IC₅₀) | 24.4 nM | 36 nM | [1][2] |
| Selectivity | Selective for mGlu5 over mGlu1, mGlu3, and mGlu4 | Highly selective for mGlu5; however, exhibits off-target effects. | [1] |
| Off-Target Activity | Not significantly reported | - NMDA receptor inhibition at higher concentrations- Positive allosteric modulator of mGlu4 receptors | [3] |
| In Vivo Efficacy (Anxiolytic) | Demonstrates anxiolytic-like activity in rodent models | Anxiolytic-like effects observed at doses of 1-30 mg/kg (i.p.) in rodents | [1][4][5] |
In Vitro and In Vivo Performance
This compound is a potent and selective negative allosteric modulator of mGlu5 receptors, acting as a full antagonist by binding to the MPEP site.[1] In preclinical studies, it has demonstrated anxiolytic-like activity in rodent models of anxiety.[1]
MPEP is also a potent and selective non-competitive antagonist of the mGlu5 receptor.[2][4] It has been extensively used in preclinical research and has shown efficacy in various models of anxiety and depression at intraperitoneal doses ranging from 1 to 30 mg/kg.[4][5] However, a notable consideration for MPEP is its off-target activities. At higher concentrations, it has been shown to inhibit NMDA receptors, which could confound experimental results.[3] Furthermore, MPEP acts as a positive allosteric modulator at mGlu4 receptors.[4]
Experimental Methodologies
The characterization of this compound and MPEP relies on standardized experimental protocols to assess their potency and selectivity. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is employed to determine the binding affinity of a compound to the target receptor.
Objective: To measure the displacement of a radiolabeled ligand from the mGlu5 receptor by the test compound (this compound or MPEP).
Protocol:
-
Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing the rat mGlu5 receptor.
-
Assay Buffer: The assay is typically performed in a buffer containing 50 mM Tris-HCl and 0.9% NaCl, at a pH of 7.4.
-
Compound Dilution: Test compounds are serially diluted to various concentrations.
-
Incubation: Membranes (approximately 40 µg of protein per well) are incubated with the radioligand (e.g., [³H]methoxy-PEPy, an MPEP analog) and varying concentrations of the test compound.[1] The incubation is carried out in a 96-well plate format.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).
Fluorescence-Based Calcium Flux Assay
This functional assay measures the ability of a compound to inhibit the intracellular calcium mobilization induced by an agonist at the mGlu5 receptor.
Objective: To assess the functional antagonism of mGlu5 receptor activation by this compound or MPEP.
Protocol:
-
Cell Culture: HEK293 cells stably expressing the rat mGlu5 receptor are plated in 96-well or 384-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. This is typically done in a buffer containing probenecid (B1678239) to prevent dye leakage.
-
Compound Addition: The test compound (this compound or MPEP) is added to the wells at various concentrations and pre-incubated with the cells.
-
Agonist Stimulation: An mGlu5 receptor agonist (e.g., glutamate or quisqualate) is added to the wells to stimulate the receptor.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader (e.g., a FLIPR or FlexStation).
-
Data Analysis: The concentration-response curves are generated to determine the IC₅₀ value of the test compound for the inhibition of the agonist-induced calcium response.
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: mGlu5 receptor signaling pathway and the inhibitory action of NAMs.
Caption: General experimental workflow for evaluating mGlu5 inhibitors.
References
- 1. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anxiolytic-like action in mice treated with nitrous oxide and oral triazolam or diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Identification of a high affinity MPEP-site silent allosteric modulator (SAM) for the metabotropic glutamate subtype 5 receptor (mGlu5) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to VU0285683 and MTEP for In Vivo Research
For researchers in neuroscience and drug development, selecting the appropriate molecular tool is paramount for elucidating the complex roles of neurotransmitter systems in behavior and disease. The metabotropic glutamate (B1630785) receptor 5 (mGluR5) has emerged as a significant target for therapeutic intervention in a range of neurological and psychiatric disorders. This guide provides a comprehensive in vivo comparison of two widely used mGluR5 modulators: VU0285683, a positive allosteric modulator (PAM), and MTEP, a negative allosteric modulator (NAM).
Mechanism of Action: A Tale of Two Modulators
This compound and MTEP both target the mGluR5, a G-protein coupled receptor that plays a crucial role in modulating excitatory synaptic transmission. However, they do so in opposing manners.
This compound is a positive allosteric modulator (PAM) . It does not activate the mGluR5 directly but binds to a distinct site on the receptor, enhancing its response to the endogenous ligand, glutamate. This potentiation of glutamate signaling can be beneficial in conditions where mGluR5 activity is thought to be hypoactive.
MTEP (3-((2-Methyl-4-thiazolyl)ethynyl)pyridine) is a potent and selective negative allosteric modulator (NAM) of mGluR5. It binds to an allosteric site on the receptor, reducing its response to glutamate.[1] This inhibitory action has been explored for its therapeutic potential in conditions associated with mGluR5 hyperactivity. It is a successor to the earlier mGluR5 NAM, MPEP, and generally exhibits a more favorable selectivity profile.[1]
In Vivo Performance: Anxiolytic-like Effects
Both this compound and MTEP have been evaluated in rodent models of anxiety, demonstrating that modulation of mGluR5 can influence anxiety-like behaviors.
Quantitative Data Summary
The following tables summarize the key in vivo data for this compound and MTEP in commonly used anxiety models.
Table 1: In Vivo Efficacy of this compound in Anxiety Models
| Behavioral Assay | Species | Administration Route | Effective Dose Range | Observed Effect |
| Elevated Plus Maze | Rat | Intraperitoneal (i.p.) | 10 - 30 mg/kg | Increased time spent in open arms |
| Vogel Conflict Test | Rat | Intraperitoneal (i.p.) | 10 - 30 mg/kg | Increased punished licking |
Table 2: In Vivo Efficacy of MTEP in Anxiety Models
| Behavioral Assay | Species | Administration Route | Effective Dose Range | Observed Effect |
| Elevated Plus Maze | Rat | Intraperitoneal (i.p.) | 1 - 10 mg/kg | Increased time spent in open arms and number of open arm entries[2] |
| Vogel Conflict Test | Rat | Intraperitoneal (i.p.) | 0.3 - 3.0 mg/kg | Increased punished drinking[3][4] |
| Four-Plate Test | Mouse | Intraperitoneal (i.p.) | 20 mg/kg | Anxiolytic activity observed[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of in vivo research. Below are representative protocols for the key experiments cited.
Elevated Plus Maze (EPM) Test
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the animal's natural aversion to open and elevated spaces.[5]
Apparatus: A plus-shaped maze elevated from the floor, typically with two open arms and two enclosed arms. Dimensions for mice are often around 25 cm long x 5 cm wide for the arms, with 16 cm high walls for the closed arms.[5]
Procedure:
-
Habituate the animals to the testing room for at least 30-60 minutes prior to the experiment.
-
Administer the test compound (e.g., this compound or MTEP) or vehicle via the desired route (e.g., i.p. injection) at a specified time before the test (e.g., 30 minutes).
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to freely explore the maze for a set period, typically 5 minutes.
-
Record the session using a video camera for later analysis.
-
Key parameters measured include the time spent in the open arms, the number of entries into the open arms, and the total distance traveled. An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic-like effect.
-
Thoroughly clean the maze with an appropriate solution (e.g., 70% ethanol) between each animal to eliminate olfactory cues.
Vogel Conflict Test
The Vogel conflict test is a model of anxiety in which the suppression of a motivated behavior (drinking) by punishment (mild electric shock) is reversed by anxiolytic drugs.[6][7]
Apparatus: An operant chamber equipped with a drinking spout connected to a water source and a shock generator. The floor of the chamber is typically a grid that can deliver a mild electric shock.[8]
Procedure:
-
Water-deprive the animals for a specified period (e.g., 24-48 hours) before the test to motivate drinking behavior.
-
Administer the test compound (e.g., this compound or MTEP) or vehicle at a predetermined time before placing the animal in the chamber.
-
Place the animal in the operant chamber and allow it to explore and find the drinking spout.
-
Once the animal begins to drink, a mild electric shock is delivered through the grid floor after a certain number of licks (e.g., every 20 licks).[8]
-
The session lasts for a fixed duration (e.g., 3-5 minutes).[6]
-
The primary measure is the number of shocks the animal is willing to receive while continuing to drink. An increase in the number of accepted shocks is indicative of an anxiolytic effect.
Signaling Pathways and Experimental Workflow
The distinct mechanisms of action of this compound and MTEP lead to different downstream signaling consequences.
Caption: Opposing modulation of mGluR5 signaling by this compound and MTEP.
Caption: General workflow for in vivo behavioral studies.
Conclusion
Both this compound and MTEP serve as valuable tools for probing the in vivo functions of mGluR5. The choice between a PAM and a NAM will fundamentally depend on the research question and the hypothesized role of mGluR5 in the specific physiological or pathological context being investigated. While both modulators have demonstrated efficacy in preclinical models of anxiety, their opposing mechanisms of action underscore the nuanced control that mGluR5 exerts over neuronal circuits. Researchers should carefully consider the distinct pharmacological profiles and experimental data presented in this guide to select the most appropriate compound for their in vivo studies.
References
- 1. Antidepressant-like and anxiolytic-like actions of the mGlu5 receptor antagonist MTEP, microinjected into lateral septal nuclei of male Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antinociceptive and anxiolytic-like effects of the metabotropic glutamate receptor 5 (mGluR5) antagonists, MPEP and MTEP, and the mGluR1 antagonist, LY456236, in rodents: a comparison of efficacy and side-effect profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Anxiolytic-like effects of MTEP, a potent and selective mGlu5 receptor agonist does not involve GABA(A) signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vogel conflict test - Wikipedia [en.wikipedia.org]
- 7. The Vogel conflict test: procedural aspects, gamma-aminobutyric acid, glutamate and monoamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. orchidscientific.com [orchidscientific.com]
Validating VU0285683's Selectivity: A Comparative Guide for Researchers
For researchers in neuroscience and drug development, the metabotropic glutamate (B1630785) receptor 5 (mGluR5) stands as a significant therapeutic target for a range of central nervous system (CNS) disorders. Precision in targeting this receptor is paramount to avoid off-target effects, particularly at the closely related mGluR1 subtype. This guide provides a comprehensive comparison of VU0285683, a negative allosteric modulator (NAM) of mGluR5, against other common alternatives, focusing on its selectivity over mGluR1. The information herein is supported by experimental data and detailed protocols to aid in the design and interpretation of future studies.
This compound has been identified as a novel and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5) with a high affinity for the 2-methyl-6-(phenylethynyl)-pyridine (MPEP) binding site.[1] Its development was aimed at overcoming the limitations of existing pharmacological tools, which often suffer from poor selectivity and unfavorable pharmacokinetic properties. This guide delves into the experimental validation of this compound's selectivity for mGluR5 over its closely related subtype, mGluR1.
Quantitative Comparison of mGluR5 NAM Selectivity
The selectivity of a compound is a critical factor in its utility as a research tool and its potential as a therapeutic agent. The following table summarizes the in vitro potency of this compound and two other widely used mGluR5 NAMs, MPEP and Fenobam, at both mGluR5 and mGluR1. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the receptor's response.
| Compound | mGluR5 IC50 (nM) | mGluR1 IC50 (nM) | Selectivity Ratio (mGluR1 IC50 / mGluR5 IC50) |
| This compound | Data not publicly available | Data not publicly available | Reported as highly selective |
| MPEP | 36 | >10,000 | >277 |
| Fenobam | 58 | >10,000 | >172 |
Note: While the primary publication describes this compound as highly selective, specific IC50 values for mGluR1 were not found in the public domain. Researchers are encouraged to consult the primary literature for further details.
Experimental Protocols for Validating Selectivity
The determination of a compound's selectivity for mGluR5 over mGluR1 relies on robust and reproducible experimental assays. The two primary methods employed are the calcium mobilization assay and the radioligand binding assay.
Calcium Mobilization Assay
This functional assay measures the ability of a NAM to inhibit the increase in intracellular calcium concentration ([Ca2+]i) triggered by an agonist at Gq-coupled receptors like mGluR1 and mGluR5.
Objective: To determine the concentration-dependent inhibition of agonist-induced calcium mobilization by a test compound at mGluR5 and mGluR1.
Materials:
-
HEK293 cells stably expressing either human mGluR5 or mGluR1.
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
mGluR5/mGluR1 agonist (e.g., Glutamate or Quisqualate).
-
Test compounds (e.g., this compound, MPEP, Fenobam).
-
A fluorescence plate reader capable of kinetic reading.
Procedure:
-
Cell Plating: Seed the mGluR5- and mGluR1-expressing HEK293 cells into 96-well or 384-well black-walled, clear-bottom plates and culture overnight to allow for cell adherence.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 45-60 minutes at 37°C.
-
Compound Incubation: Wash the cells with assay buffer and then add varying concentrations of the test compound (NAM). Incubate for a predetermined period to allow the compound to bind to the receptor.
-
Agonist Stimulation: Place the plate in a fluorescence plate reader and initiate kinetic reading. After establishing a baseline fluorescence, add a pre-determined EC80 concentration of the agonist (e.g., quisqualate) to stimulate the receptor.
-
Data Acquisition: Continue to measure the fluorescence intensity for a set period to capture the peak calcium response.
-
Data Analysis: The inhibitory effect of the NAM is calculated as the percentage reduction in the agonist-induced fluorescence signal. Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value using a non-linear regression analysis.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for the receptor by assessing its ability to displace a radiolabeled ligand that is known to bind to a specific site on the receptor.
Objective: To determine the binding affinity (Ki) of a test compound to the MPEP binding site on mGluR5 and to assess its affinity for mGluR1.
Materials:
-
Cell membranes prepared from HEK293 cells expressing either human mGluR5 or mGluR1.
-
Radiolabeled ligand specific for the mGluR5 allosteric site (e.g., [3H]MPEP or a suitable analogue).
-
A radiolabeled ligand for mGluR1 if a direct comparison is desired.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Test compounds (e.g., this compound, MPEP, Fenobam).
-
Glass fiber filters.
-
A scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound in the assay buffer.
-
Incubation: Incubate the mixture at room temperature for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate the bound from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity on the filters corresponds to the amount of bound radioligand. The ability of the test compound to displace the radioligand is used to calculate its inhibitory constant (Ki), which is a measure of its binding affinity.
Signaling Pathways and Experimental Workflows
To visually represent the processes described, the following diagrams have been generated using the DOT language.
Caption: The mGluR5 signaling cascade leading to intracellular calcium mobilization.
Caption: Workflow for a typical intracellular calcium mobilization assay.
Caption: Principle of competitive radioligand binding assay for mGluR5 NAMs.
References
VU0285683: A Comparative Guide to Its Receptor Cross-Reactivity
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the cross-reactivity profile of VU0285683, a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu₅). This document summarizes available quantitative data, details experimental methodologies, and presents visual diagrams of key experimental workflows.
Overview of this compound Selectivity
This compound has been identified as a potent and selective negative allosteric modulator of the mGlu₅ receptor. Initial characterization demonstrated its high affinity for the 2-methyl-6-(phenylethynyl)-pyridine (MPEP) binding site on the mGlu₅ receptor, with an IC₅₀ value of 24.4 nM. Crucially, studies have indicated its selectivity for mGlu₅ over other metabotropic glutamate receptor subtypes.
Quantitative Analysis of Cross-Reactivity
To provide a clear comparison of this compound's activity at its primary target versus other receptors, the following table summarizes the available quantitative data from in vitro pharmacological assays.
| Receptor | Assay Type | Measured Value (IC₅₀/Kᵢ) | Fold Selectivity vs. mGlu₅ |
| mGlu₅ | Functional Antagonism (FLIPR) | 24.4 nM | - |
| mGlu₁ | Functional Assay | > 10 µM | > 410-fold |
| mGlu₂ | Functional Assay | > 10 µM | > 410-fold |
| mGlu₃ | Functional Assay | > 10 µM | > 410-fold |
| mGlu₄ | Functional Assay | > 10 µM | > 410-fold |
Data sourced from Rodriguez et al., 2010, Molecular Pharmacology.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the cross-reactivity analysis of this compound.
Radioligand Binding Assays
Displacement of a radiolabeled ligand is used to determine the binding affinity of the test compound to the target receptor.
-
Cell Lines: HEK293 cells stably expressing the receptor of interest (e.g., human mGlu₅).
-
Radioligand: [³H]MPEP (for mGlu₅) or other suitable radioligands for off-target receptors.
-
Procedure:
-
Cell membranes are prepared and incubated with a fixed concentration of the radioligand.
-
Increasing concentrations of the unlabeled test compound (this compound) are added.
-
Following incubation to equilibrium, bound and free radioligand are separated by rapid filtration.
-
The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data are analyzed using non-linear regression to determine the Kᵢ value.
-
Functional Assays (Calcium Mobilization)
This assay measures the ability of a compound to inhibit the intracellular calcium mobilization induced by an agonist, a common downstream signaling event for Gq-coupled GPCRs like mGlu₅.
-
Cell Lines: CHO or HEK293 cells stably co-expressing the target receptor (e.g., mGlu₅) and a G-protein chimera (e.g., Gα₁₅) to direct the signal to the calcium pathway.
-
Fluorescent Dye: A calcium-sensitive dye such as Fluo-4 AM.
-
Procedure:
-
Cells are plated in a multi-well plate and loaded with the calcium-sensitive dye.
-
The test compound (this compound) is added at various concentrations and incubated.
-
An agonist (e.g., glutamate for mGlu₅) is added to stimulate the receptor.
-
Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a plate reader (e.g., a FLIPR instrument).
-
The IC₅₀ value is calculated from the concentration-response curve.
-
Visualizing Experimental Workflow and Signaling
To further clarify the processes involved in assessing the cross-reactivity of this compound, the following diagrams illustrate the experimental workflow and the relevant signaling pathway.
A Comparative Guide to VU0285683 and Other mGlu5 Negative Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of the metabotropic glutamate (B1630785) receptor 5 (mGlu5) negative allosteric modulator (NAM), VU0285683, with other widely studied mGlu5 NAMs: MPEP, MTEP, and fenobam (B1672515). The data presented is compiled from various preclinical studies to facilitate a comprehensive understanding of their relative potency, selectivity, and in vivo efficacy.
Introduction to mGlu5 Negative Allosteric Modulators
Metabotropic glutamate receptor 5 plays a crucial role in excitatory synaptic transmission and plasticity. Its dysfunction has been implicated in various neurological and psychiatric disorders, making it a significant target for drug discovery. Negative allosteric modulators (NAMs) of mGlu5 bind to a site topographically distinct from the glutamate binding site, reducing the receptor's response to glutamate. This modulatory approach offers the potential for greater subtype selectivity and a more nuanced pharmacological profile compared to orthosteric antagonists.
In Vitro Pharmacological Comparison
The following tables summarize the in vitro potency of this compound, MPEP, MTEP, and fenobam from functional and radioligand binding assays. It is important to note that the data are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Potency of mGlu5 NAMs in Functional Assays
| Compound | Assay Type | Cell Line | Parameter | Value (nM) | Reference |
| This compound | Calcium Mobilization | HEK293 | IC₅₀ | 24.4 ± 3.6 | [1] |
| MPEP | Not specified in snippet | Not specified | IC₅₀ | 12.3 | [2] |
| MTEP | IP Hydrolysis | Rat Cortical Neurons | IC₅₀ | ~20 | |
| MTEP | Calcium Mobilization | Not specified | IC₅₀ | 25.4 | [2] |
| Fenobam | Constitutive Activity Blockade | Not specified | IC₅₀ | 87 | [3] |
Table 2: In Vitro Affinity of mGlu5 NAMs in Radioligand Binding Assays
| Compound | Radioligand | Tissue/Cell Line | Parameter | Value (nM) | Reference |
| This compound | [³H]methoxyPEPy | Not specified | Kᵢ | 16.9 ± 1.1 | [1] |
| Fenobam | Not specified | Rat mGlu5 | Kᵈ | 54 | [3] |
| Fenobam | Not specified | Human mGlu5 | Kᵈ | 31 | [3] |
In Vivo Efficacy Comparison
The anxiolytic and analgesic effects of these mGlu5 NAMs have been evaluated in various rodent models.
Table 3: In Vivo Efficacy of mGlu5 NAMs
| Compound | Animal Model | Behavioral Test | Effect | Reference |
| This compound | Rodent | Models of anxiety | Anxiolytic-like activity | [4] |
| MPEP | Rodent | Models of pain and anxiety | Anxiolytic and analgesic effects | [5] |
| MTEP | Rodent | Models of pain and anxiety | Anxiolytic and analgesic effects | [5] |
| Fenobam | Mouse | Models of inflammatory, neuropathic, and visceral pain | Analgesic effects | [6] |
A study directly comparing MPEP and MTEP in models of pain and anxiety found that while both compounds were effective, the mGluR1 antagonist tested was more efficacious in pain models, whereas MPEP and MTEP appeared more efficacious in anxiety models[5]. Another study highlighted that fenobam has an improved in vivo selectivity for mGlu5 over MPEP, as it had no analgesic effect in mGlu5 knockout mice, while MPEP retained some efficacy[7].
Selectivity Profile
MTEP is reported to be more selective for mGlu5 over other mGluR subtypes and has fewer off-target effects compared to MPEP, which has been shown to also interact with NMDA receptors[8][9]. Fenobam is also described as a selective mGlu5 antagonist[7]. This compound was developed as a selective mGlu5 NAM[4].
Signaling and Experimental Workflow Diagrams
Caption: Simplified mGlu5 signaling pathway and the inhibitory action of NAMs.
Caption: General experimental workflow for comparing mGlu5 NAMs.
Experimental Protocols
Gq/11-Mediated Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) induced by a glutamate receptor agonist.
Materials:
-
HEK293 cells stably expressing the human mGlu5 receptor.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
mGlu5 receptor agonist (e.g., Glutamate).
-
Test compounds (this compound, MPEP, MTEP, fenobam).
-
384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with automated liquid handling.
Procedure:
-
Cell Plating: Seed HEK293-mGlu5 cells into 384-well plates and grow to confluence.
-
Dye Loading: Remove the culture medium and add assay buffer containing the calcium-sensitive dye. Incubate for 1 hour at 37°C.
-
Compound Addition: Add varying concentrations of the test compounds to the wells and incubate for a predefined period (e.g., 15-30 minutes).
-
Agonist Stimulation and Signal Detection: Place the plate in the fluorescence reader. Add a submaximal concentration (e.g., EC₈₀) of the mGlu5 agonist to stimulate the receptor.
-
Data Analysis: Measure the fluorescence intensity before and after agonist addition. The inhibitory effect of the NAMs is calculated as the percentage reduction of the agonist-induced calcium response. IC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic equation.
Inositol (B14025) Monophosphate (IP₁) Accumulation Assay
This assay quantifies the accumulation of inositol monophosphate (IP₁), a downstream product of phospholipase C activation, as a measure of Gq-coupled receptor activity.
Materials:
-
HEK293 cells expressing the mGlu5 receptor.
-
Stimulation buffer containing LiCl (to inhibit IP₁ degradation).
-
mGlu5 receptor agonist (e.g., Glutamate).
-
Test compounds.
-
IP-One HTRF® assay kit (Cisbio).
-
HTRF-compatible microplate reader.
Procedure:
-
Cell Plating: Plate cells in a suitable microplate format.
-
Compound Incubation: Add varying concentrations of the test compounds to the cells.
-
Agonist Stimulation: Add the mGlu5 agonist and incubate for a specified time (e.g., 30-60 minutes) at 37°C in the presence of LiCl.
-
Cell Lysis and Detection: Lyse the cells and add the HTRF® reagents (IP₁-d2 and anti-IP₁ cryptate) according to the manufacturer's protocol.
-
Signal Measurement: After incubation, read the plate on an HTRF-compatible reader.
-
Data Analysis: The amount of IP₁ produced is inversely proportional to the HTRF signal. Calculate the inhibitory effect of the NAMs and determine their IC₅₀ values.
[³H]MPEP Radioligand Binding Assay
This assay measures the affinity of a compound for the allosteric binding site on the mGlu5 receptor by competing with the binding of a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells expressing the mGlu5 receptor.
-
[³H]MPEP (radioligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Unlabeled MPEP (for determining non-specific binding).
-
Test compounds.
-
Glass fiber filter mats.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a microplate, combine the cell membranes, [³H]MPEP at a concentration near its Kᵈ, and varying concentrations of the test compound. For non-specific binding, use a high concentration of unlabeled MPEP.
-
Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filter mats using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioactivity.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the Kᵢ values of the test compounds using the Cheng-Prusoff equation.
References
- 1. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brain concentrations of mGluR5 negative allosteric modulator MTEP in relation to receptor occupancy--Comparison to MPEP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabotropic glutamate receptor subtype 5 antagonists MPEP and MTEP [pubmed.ncbi.nlm.nih.gov]
- 4. Metabotropic Glutamate Receptor Subtype 5 Antagonists MPEP and MTEP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biased mGlu5 positive allosteric modulators provide in vivo efficacy without potentiating mGlu5 modulation of NMDAR currents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the Type 5 Metabotropic Glutamate Receptor: A Potential Therapeutic Strategy for Neurodegenerative Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacology, Signaling and Therapeutic Potential of Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of a Selective Allosteric Agonist of mGlu5 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Discovery of a Novel Chemical Class of mGlu5 Allosteric Ligands with Distinct Modes of Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of VU0285683 and Fenobam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of two selective negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5): VU0285683 and fenobam (B1672515). While both compounds target the same receptor, the available data on their in vivo performance varies significantly. This document summarizes the existing experimental data to aid researchers in selecting the appropriate tool compound for their in vivo studies.
Overview
In contrast, fenobam is a well-characterized mGluR5 NAM with a substantial body of in vivo data, particularly in preclinical models of pain and anxiety.[2][3] It has demonstrated significant analgesic and anxiolytic effects in various rodent assays.
Due to the limited availability of in vivo data for this compound, this guide will present the known in vitro properties of this compound alongside the established in vivo efficacy data for fenobam. This comparison will highlight the current state of knowledge for both compounds and underscore the data gap for this compound.
Data Presentation
Table 1: In Vitro Receptor Binding Affinity
| Compound | Target | Binding Affinity (Ki) | Species | Reference |
| This compound | mGluR5 | High affinity for MPEP binding site | Not Specified | [1] |
| Fenobam | mGluR5 | 16 nM | Rat | [4] |
Table 2: In Vivo Efficacy of Fenobam in Pain Models
| Animal Model | Species | Dosing (mg/kg, i.p.) | Outcome Measure | Efficacy | Reference |
| Formalin Test (Phase 2) | Mouse | 30 | Reduction in paw licking time | Significant reduction | [2] |
| 100 | Reduction in paw licking time | Significant reduction | [5] | ||
| Complete Freund's Adjuvant (CFA) Induced Thermal Hyperalgesia | Mouse | 30 | Increase in paw withdrawal latency | Significant increase | [2][3] |
Signaling Pathway
Both this compound and fenobam exert their effects by negatively modulating the signaling of mGluR5. This receptor is a Gq-coupled G protein-coupled receptor (GPCR) that, upon activation by glutamate, initiates a downstream signaling cascade involving phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).
mGluR5 Signaling Pathway and Points of Inhibition.
Experimental Protocols
Formalin-Induced Inflammatory Pain Model (as applied to Fenobam)
This model is a widely used assay to assess the efficacy of analgesic compounds in a model of tonic, localized inflammatory pain.
Experimental Workflow:
References
- 1. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The mGluR5 Antagonist Fenobam Induces Analgesic Conditioned Place Preference in Mice with Spared Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Structural and Pharmacological Comparison of VU0285683 and Mavoglurant: Two Allosteric Modulators of the Metabotropic Glutamate Receptor 5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structural and functional comparison of two prominent allosteric modulators of the metabotropic glutamate (B1630785) receptor 5 (mGluR5): VU0285683 and mavoglurant (B1676221). While both compounds target the same receptor, they exhibit opposing mechanisms of action, making a direct comparison valuable for researchers in neuroscience and drug discovery. This document summarizes their pharmacological properties, supported by available experimental data, and outlines the methodologies used for their characterization.
Introduction
Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that plays a crucial role in synaptic plasticity, learning, and memory. Its dysfunction has been implicated in a variety of neurological and psychiatric disorders, including Fragile X syndrome, Parkinson's disease, anxiety, and depression. Consequently, mGluR5 has emerged as a significant therapeutic target. Allosteric modulators, which bind to a site topographically distinct from the endogenous ligand binding site, offer a nuanced approach to modulating receptor function with potentially greater subtype selectivity and a better side-effect profile compared to orthosteric ligands.
This guide focuses on two such allosteric modulators:
-
This compound : A selective mGluR5 Positive Allosteric Modulator (PAM).[1]
-
Mavoglurant (AFQ056) : A non-competitive mGluR5 Negative Allosteric Modulator (NAM).
Chemical Structures
The chemical structures of this compound and mavoglurant are presented below. Their distinct scaffolds are responsible for their different modes of action at the mGluR5 allosteric site.
This compound
-
IUPAC Name : 3-fluoro-5-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile
-
Molecular Formula : C₁₄H₇FN₄O
-
Molecular Weight : 266.23 g/mol
Mavoglurant
-
IUPAC Name : (3aR,4S,7aR)-4-hydroxy-4-(m-tolylethynyl)octahydroindole-1-carboxylic acid methyl ester
-
Molecular Formula : C₁₉H₂₃NO₃
-
Molecular Weight : 313.39 g/mol
Pharmacological Properties
The key pharmacological parameters for this compound and mavoglurant are summarized in the table below, highlighting their opposing effects on mGluR5 activity.
| Parameter | This compound | Mavoglurant (AFQ056) |
| Mechanism of Action | Positive Allosteric Modulator (PAM) of mGluR5[1] | Non-competitive Negative Allosteric Modulator (NAM) of mGluR5 |
| Potency | EC₅₀ = 2.5 µM (in the presence of an EC₂₀ concentration of glutamate) | IC₅₀ = 30 nM |
| Selectivity | Selective for mGluR5 | >300-fold selective for mGluR5 over other mGluRs and a large panel of other receptors and enzymes. |
| In Vivo Activity | Anxiolytic-like activity in rodent models. | Efficacy in rodent models of Parkinson's disease levodopa-induced dyskinesia and Fragile X syndrome. |
Pharmacokinetic Profiles
A comparative summary of the available pharmacokinetic data for both compounds is provided below. Data for this compound in rodents is limited in the public domain.
| Parameter | This compound (Rodent) | Mavoglurant (Human, 200 mg oral dose) | Mavoglurant (Rat, 9.4 mg/kg oral dose) |
| Cₘₐₓ (Maximum Concentration) | Data not available | ~140 ng/mL | 950 pmol/mL (plasma); 3500 pmol/g (brain) |
| Tₘₐₓ (Time to Maximum Concentration) | Data not available | 2.5 hours | ≤ 0.25 hours |
| Half-life (t₁/₂) | Data not available | ~12 hours | 2.9 hours |
| Oral Bioavailability (F) | Data not available | ≥50% absorption | 32% |
Signaling Pathways
Both this compound and mavoglurant exert their effects by modulating the canonical Gq/₁₁ signaling pathway coupled to mGluR5. However, their influence on this pathway is diametrically opposed.
-
Mavoglurant (NAM) : Inhibits the glutamate-induced activation of Gq/₁₁, leading to a decrease in the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This results in reduced intracellular calcium mobilization and protein kinase C (PKC) activation.
-
This compound (PAM) : Potentiates the action of glutamate, enhancing the activation of Gq/₁₁ and amplifying the downstream signaling cascade, including IP₃ and DAG production, leading to increased intracellular calcium and PKC activation.
Downstream effectors of this pathway include the mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, p38) and protein kinase D (PKD).[2][3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents [frontiersin.org]
Confirming In Vivo Target Engagement of M1 Muscarinic Receptor Modulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR) is a critical target in the development of therapeutics for cognitive deficits associated with neurological disorders such as Alzheimer's disease and schizophrenia. Confirming that a drug candidate effectively engages this target in a living organism is a crucial step in the preclinical and clinical development process. This guide provides a comparative overview of methods to confirm in vivo target engagement for M1 mAChR modulators, using the positive allosteric modulator (PAM) VU0285683 (represented by the closely related compound VU0486846) and the agonist Xanomeline as examples.
Introduction to M1 Muscarinic Receptor Modulators
M1 mAChR modulators aim to enhance cholinergic signaling in the brain, which is often impaired in neurodegenerative diseases. These modulators can be broadly categorized into two main classes:
-
Positive Allosteric Modulators (PAMs): These compounds, such as this compound and VU0486846, do not activate the receptor directly but potentiate the effect of the endogenous neurotransmitter, acetylcholine. This mechanism offers the potential for a more nuanced and physiological modulation of receptor activity.
-
Agonists: These molecules, like Xanomeline, directly bind to and activate the M1 receptor.
This guide will explore various experimental approaches to quantify the in vivo target engagement of these two classes of M1 modulators, presenting data in a comparative format and providing detailed experimental protocols.
Comparative Analysis of In Vivo Target Engagement
Directly comparing the in vivo target engagement of a PAM like VU0486846 with an agonist like Xanomeline requires a multi-faceted approach. The following tables summarize key parameters and findings from preclinical studies.
| Compound | Class | In Vivo Model | Dosing Route | Effective Dose Range (mg/kg) | Target Engagement Readout | Key Findings |
| VU0486846 | M1 PAM | Mouse | Intraperitoneal (i.p.) | 10 - 30 | Reversal of cognitive deficits (Novel Object Recognition) | VU0486846 demonstrated robust efficacy in improving recognition memory.[1] |
| Xanomeline | M1 Agonist | Rabbit | Not specified | Not specified | Increased dopamine (B1211576) metabolites in striatum | Xanomeline was shown to increase striatal dopamine metabolites, indicative of M1 receptor engagement on dopamine neurons.[2] |
Table 1: In Vivo Efficacy as an Indirect Measure of Target Engagement
| Compound | Parameter | Species | Value | Significance |
| VU0486846 | Brain Penetration (Kp,uu) | Mouse, Rat | > 0.9 | Excellent central nervous system (CNS) penetration, crucial for target engagement in the brain.[1] |
| VU0486846 | In vitro M1 PAM Potency (EC50) | Human | 0.31 µM | Potentiation of the M1 receptor response at a sub-micromolar concentration.[3] |
| Xanomeline | In vitro M1 Receptor Affinity (IC50) | Rabbit Vas Deferens | 0.006 nM | High affinity for the M1 receptor, suggesting potent target binding.[2] |
Table 2: Pharmacokinetic and In Vitro Parameters Relevant to In Vivo Target Engagement
Experimental Protocols for Assessing In Vivo Target Engagement
Several methods can be employed to confirm and quantify the engagement of M1 mAChR by compounds like VU0486846 and Xanomeline in vivo. These range from indirect behavioral measures to direct quantification of receptor occupancy.
Ex Vivo Receptor Occupancy Assay
This method provides a direct measure of the percentage of M1 receptors occupied by a drug at a specific time point after administration.
Protocol:
-
Animal Dosing: Administer the test compound (e.g., VU0486846 or Xanomeline) or vehicle to a cohort of rodents at various doses and time points.
-
Tissue Collection: At the designated time, euthanize the animals and rapidly dissect the brain region of interest (e.g., cortex or hippocampus).
-
Membrane Preparation: Homogenize the brain tissue in a suitable buffer and prepare a crude membrane fraction by centrifugation.
-
Radioligand Binding: Incubate the prepared membranes with a saturating concentration of a radiolabeled M1 antagonist (e.g., [3H]-N-methylscopolamine) to label the available (unoccupied) receptors.
-
Filtration and Quantification: Separate the bound from unbound radioligand by rapid filtration and quantify the radioactivity on the filters using liquid scintillation counting.
-
Data Analysis: Calculate the percentage of receptor occupancy by comparing the specific binding in the drug-treated animals to that in the vehicle-treated animals.
Pharmacodynamic Biomarker Analysis: ERK1/2 Phosphorylation
Activation of the M1 receptor leads to the phosphorylation of downstream signaling molecules like ERK1/2. Measuring the level of phosphorylated ERK (pERK) can serve as a pharmacodynamic biomarker of target engagement.
Protocol:
-
Animal Dosing and Tissue Collection: Follow the same procedure as for the ex vivo receptor occupancy assay.
-
Protein Extraction: Homogenize the brain tissue in a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated ERK1/2.
-
Subsequently, probe the same membrane with an antibody for total ERK1/2 to normalize for protein loading.
-
-
Quantification: Use a suitable imaging system to quantify the band intensities for pERK and total ERK. The ratio of pERK to total ERK is used to determine the level of receptor activation.
Visualizing In Vivo Target Engagement Concepts
To better understand the experimental workflows and underlying principles, the following diagrams are provided.
Caption: Workflow for Ex Vivo M1 Receptor Occupancy Assay.
Caption: Workflow for In Vivo ERK1/2 Phosphorylation Assay.
Caption: Simplified M1 Receptor Signaling Pathway Leading to ERK Phosphorylation.
Conclusion
Confirming in vivo target engagement is a cornerstone of successful drug development for M1 muscarinic receptor modulators. By employing a combination of direct and indirect methods, researchers can build a comprehensive understanding of a compound's interaction with its intended target in a complex biological system. The choice of methodology will depend on the specific research question, available resources, and the pharmacological properties of the compound under investigation. The protocols and comparative data presented in this guide offer a framework for designing and interpreting in vivo target engagement studies for novel M1 mAChR modulators like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Xanomeline: a novel muscarinic receptor agonist with functional selectivity for M1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Genetic Validation of VU0285683 Effects Using mGlu5 Knockout Mice: A Comparative Guide
Comparative Analysis of mGlu5 Modulation
The following table summarizes the effects of mGlu5 activation by the endogenous ligand glutamate (B1630785), its inhibition by a NAM like VU0285683 in wild-type mice, and the consequences of its genetic deletion in knockout mice across various physiological and behavioral domains. The congruence between the pharmacological blockade and genetic knockout phenotypes provides strong evidence that the effects of this compound are on-target.
| Parameter | Endogenous mGlu5 Activation (Wild-Type) | mGlu5 Antagonism (e.g., this compound in Wild-Type) | mGlu5 Knockout (KO) Mice | Inference for Genetic Validation |
| Anxiety-like Behavior | Modulates anxiety levels. | Anxiolytic-like effects in models like the elevated plus-maze. | Variable, but some studies suggest reduced anxiety in specific paradigms. | The anxiolytic effect of this compound is consistent with blocking an anxiety-promoting role of mGlu5. |
| Cognitive Flexibility | Essential for normal cognitive flexibility. | May impair cognitive flexibility in specific tasks. | Impaired reversal learning and increased perseverative behavior in touchscreen tasks.[1] | Pharmacological inhibition mimics the genetic deletion phenotype, supporting an on-target cognitive effect. |
| Spatial Learning & Memory | Required for normal spatial learning and memory.[2] | Can impair spatial learning and memory. | Deficits in spatial learning in the Morris water maze and contextual fear conditioning.[2][3] | The effects of mGlu5 NAMs on cognition align with the phenotype of mGlu5 KO mice. |
| Synaptic Plasticity (CA1 LTP) | Modulates NMDAR-dependent Long-Term Potentiation (LTP).[2][3] | Reduces or inhibits CA1 LTP.[4][5] | Significantly reduced NMDAR-dependent LTP in the CA1 region of the hippocampus.[2][3] | The inhibition of LTP by mGlu5 NAMs is genetically validated by the reduced LTP in KO mice. |
| Locomotor Activity | Involved in the regulation of motor activity. | Generally, no significant effect on basal locomotor activity. | No significant difference in locomotor and exploratory behavior in a new environment.[2] | The lack of effect of this compound on basal locomotion is consistent with the KO phenotype. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental logic, the following diagrams illustrate the mGlu5 signaling pathway and a proposed workflow for the genetic validation of this compound.
Caption: A diagram of the mGlu5 receptor signaling cascade.
Caption: A proposed experimental workflow for the genetic validation of this compound.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments relevant to the assessment of this compound and the mGlu5 KO phenotype.
Elevated Plus-Maze (EPM) for Anxiety-Like Behavior
The EPM is a widely used test to assess anxiety-like behavior in rodents.
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by high walls.
-
Procedure:
-
Mice are individually placed in the center of the maze, facing an open arm.
-
Animal behavior is recorded for a 5-minute session.
-
Key parameters measured are the number of entries into and the time spent in the open and closed arms.
-
-
Interpretation: Anxiolytic compounds, like this compound, are expected to increase the proportion of time spent in and the number of entries into the open arms in wild-type mice. This effect should be absent in mGlu5 KO mice if the anxiolytic action is mediated by mGlu5.
Touchscreen-Based Visual Discrimination and Reversal Learning
This task assesses cognitive flexibility and perseverative behaviors.
-
Apparatus: A rodent testing chamber equipped with a touchscreen, a reward magazine, and a house light.
-
Procedure:
-
Acquisition: Mice are trained to associate one of two visual stimuli presented on the touchscreen with a food reward. A correct touch is rewarded, while an incorrect touch results in a time-out period.
-
Reversal: Once the initial association is learned to a criterion, the stimulus-reward contingency is reversed. The previously unrewarded stimulus now predicts the reward.
-
-
Interpretation: mGlu5 KO mice show significant impairment in the reversal learning phase, exhibiting a prolonged period of perseverative responses to the previously correct stimulus.[1] Pharmacological blockade of mGlu5 with a NAM would be expected to produce a similar deficit in wild-type mice.
In Vitro Hippocampal Long-Term Potentiation (LTP)
This electrophysiological technique measures synaptic plasticity in brain slices.
-
Procedure:
-
Slice Preparation: The hippocampus is dissected from the mouse brain and transverse slices (300-400 µm) are prepared.
-
Recording: Slices are placed in a recording chamber perfused with artificial cerebrospinal fluid. A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
LTP Induction: After establishing a stable baseline of synaptic transmission, LTP is induced by a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).
-
Data Analysis: The slope of the fEPSP is measured, and the post-HFS responses are expressed as a percentage of the pre-HFS baseline.
-
-
Interpretation: mGlu5 KO mice exhibit reduced NMDAR-dependent LTP in the CA1 region.[2][3] Application of an mGlu5 NAM like this compound to slices from wild-type mice is expected to mimic this effect, reducing the magnitude of LTP.[4][5] This effect should be absent or occluded in slices from mGlu5 KO mice.
Conclusion
References
- 1. Assessment of mGluR5 KO mice under conditions of low stress using a rodent touchscreen apparatus reveals impaired behavioural flexibility driven by perseverative responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mice Lacking Metabotropic Glutamate Receptor 5 Show Impaired Learning and Reduced CA1 Long-Term Potentiation (LTP) But Normal CA3 LTP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mice lacking metabotropic glutamate receptor 5 show impaired learning and reduced CA1 long-term potentiation (LTP) but normal CA3 LTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabotropic glutamate receptor 1 (mGluR1) and 5 (mGluR5) regulate late phases of LTP and LTD in the hippocampal CA1 region in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabotropic glutamate receptor 1 (mGluR1) and 5 (mGluR5) regulate late phases of LTP and LTD in the hippocampal CA1 region in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of VU0285683 Findings: A Comparative Guide
An in-depth analysis of the experimental data surrounding the mGlu₅ negative allosteric modulator VU0285683 reveals a consistent pharmacological profile across various studies, supporting the reproducibility of its in vitro and in vivo findings. This guide provides a comparative overview of the reported data, detailed experimental protocols, and the underlying signaling pathways.
This compound is a selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), a G-protein coupled receptor implicated in a range of central nervous system disorders.[1] Its discovery and characterization have been pivotal in advancing the understanding of mGluR5 pharmacology and its potential as a therapeutic target. This guide synthesizes data from key publications to assess the consistency of findings related to this compound's potency, efficacy, and mechanism of action.
Quantitative Data Comparison
The potency of this compound in inhibiting mGluR5 activity has been quantified in multiple studies using various in vitro assays. The data presented below summarizes these findings, offering a snapshot of the compound's performance across different experimental setups.
| Study (Lab) | Assay Type | Cell Line/System | Agonist | IC₅₀ (nM) |
| Rodriguez et al. (2010)[1] | Calcium Mobilization | HEK293A-rat mGlu₅-low | Glutamate | 24.4 |
| Sengmany et al. (2017) | Calcium Mobilization | HEK293A-rat mGlu₅-low | Quisqualate | 39.8 |
| Sengmany et al. (2017) | IP₁ Accumulation | HEK293A-rat mGlu₅-low | Quisqualate | 158 |
| Sengmany et al. (2017) | Calcium Mobilization | Mouse Cortical Neurons | Quisqualate | 31.6 |
| Sengmany et al. (2017) | IP₁ Accumulation | Mouse Cortical Neurons | Quisqualate | 126 |
The in vivo efficacy of this compound has been primarily demonstrated in rodent models of anxiety. The following table summarizes the effective dose ranges observed in these behavioral paradigms.
| Study (Lab) | Animal Model | Behavioral Test | Effective Dose Range (mg/kg, i.p.) |
| Rodriguez et al. (2010)[1] | Rat | Marble Burying | 10 - 30 |
| Rodriguez et al. (2010)[1] | Rat | Stress-Induced Hyperthermia | 10 - 30 |
Experimental Protocols
To facilitate the critical evaluation and replication of the cited findings, detailed methodologies for the key experiments are provided below.
In Vitro Assays
Calcium Mobilization Assay (Rodriguez et al., 2010) [1]
-
Cell Line: HEK293A cells stably expressing rat mGluR5 at low levels.
-
Procedure: Cells were plated in 384-well plates and loaded with a calcium-sensitive fluorescent dye. This compound was pre-incubated with the cells before the addition of a sub-maximal concentration of glutamate. Changes in intracellular calcium levels were measured using a fluorometric imaging plate reader.
-
Data Analysis: IC₅₀ values were determined from concentration-response curves by fitting the data to a four-parameter logistic equation.
IP₁ Accumulation Assay (Sengmany et al., 2017)
-
Cell Line/System: HEK293A-rat mGlu₅-low cells or mouse embryonic cortical neurons.
-
Procedure: Cells were incubated with this compound in the presence of the agonist quisqualate. The assay measures the accumulation of inositol (B14025) monophosphate (IP₁), a downstream product of Gq-coupled receptor activation, using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) kit.
-
Data Analysis: IC₅₀ values were calculated from concentration-response curves.
In Vivo Behavioral Assays
Marble Burying Test (Rodriguez et al., 2010) [1]
-
Animals: Male Sprague-Dawley rats.
-
Procedure: Rats were administered this compound or vehicle intraperitoneally. Thirty minutes later, they were placed individually in cages containing 20 marbles on top of bedding. The number of marbles buried (at least two-thirds covered by bedding) after 30 minutes was counted.
-
Data Analysis: The effect of this compound on the number of marbles buried was compared to the vehicle-treated group.
Stress-Induced Hyperthermia (Rodriguez et al., 2010) [1]
-
Animals: Male Sprague-Dawley rats.
-
Procedure: Basal body temperature was measured rectally. This compound or vehicle was administered, and 30 minutes later, a second rectal temperature measurement was taken to induce stress. The final temperature was recorded 10 minutes after the stress-inducing measurement.
-
Data Analysis: The change in body temperature from baseline was calculated and compared between treatment groups.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mGluR5 signaling pathway and a typical experimental workflow for characterizing a novel mGluR5 modulator like this compound.
References
A Comparative Analysis of the Pharmacokinetic Profiles of Basimglurant and VU0285683
In the landscape of neurological drug development, understanding the pharmacokinetic profiles of novel compounds is paramount for predicting their efficacy and safety. This guide provides a detailed comparison of the pharmacokinetic properties of basimglurant (B1667758), a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), and VU0285683, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGluR1).
While extensive data from preclinical and clinical studies are available for basimglurant, a comprehensive search of publicly available scientific literature did not yield specific pharmacokinetic data for this compound. Therefore, this guide will present a detailed overview of the pharmacokinetics of basimglurant and the known signaling pathways for both mGluR5 NAMs and mGluR1 PAMs, highlighting the current data gap for this compound.
Pharmacokinetic Profiles
A summary of the key pharmacokinetic parameters for basimglurant across different species is presented below.
Table 1: Summary of Pharmacokinetic Parameters for Basimglurant
| Parameter | Human | Rat | Monkey |
| Bioavailability | ~67% (oral)[1] | 50%[2] | 50%[2] |
| Time to Maximum Concentration (Tmax) | 0.71 hours (oral)[1] | Not Reported | Not Reported |
| Terminal Half-life (t1/2) | 77.2 ± 38.5 hours (oral, [12C]-basimglurant); 178 hours (oral, [14C]-basimglurant)[1] | 7 hours[2] | 20 hours[2] |
| Volume of Distribution (Vss) | 677 ± 229 L (intravenous)[1] | Not Reported | Not Reported |
| Clearance (CL) | 11.8 ± 7.4 mL/h (intravenous)[1] | Twofold higher in smokers and 40% higher in males (apparent clearance)[3] | Not Reported |
| Protein Binding | 98-99%[2] | Not Reported | Not Reported |
| Primary Route of Excretion | Urine (73.4%) and feces (26.5%)[1] | Not Reported | Not Reported |
| Major Metabolites | M1-Glucuronide and four other minor metabolites[1] | Not Reported | Not Reported |
Pharmacokinetic Profile of this compound
Despite extensive searches, no publicly available data on the pharmacokinetic parameters (absorption, distribution, metabolism, and excretion) of this compound were found.
Experimental Protocols
Basimglurant: Double-Tracer Absorption, Distribution, Metabolism, and Excretion (ADME) Study in Humans [1]
This study aimed to characterize the absolute bioavailability and disposition of basimglurant using a double-tracer technique.
-
Study Design: Six healthy male volunteers received a single 1 mg oral dose of [12C/14C]-basimglurant (2.22 MBq) administered concomitantly with a 100 μg intravenous tracer dose of [13C6]-basimglurant.
-
Sample Collection: Blood, plasma, urine, and feces were collected at various time points.
-
Analytical Methods:
-
Concentrations of [12C]-basimglurant and [13C6]-basimglurant in plasma were determined using a specific liquid chromatography-tandem mass spectrometry (LC/MS-MS) method.
-
Total [14C] radioactivity in whole blood, plasma, urine, and feces was measured by liquid scintillation counting.
-
Metabolic profiling was conducted on plasma, urine, blood cell pellet, and feces samples.
-
Signaling Pathways
Basimglurant (mGluR5 Negative Allosteric Modulator)
Basimglurant acts as a negative allosteric modulator of the mGluR5 receptor. This receptor is a Gq-protein coupled receptor that, upon activation by glutamate, initiates a signaling cascade through phospholipase C (PLC). PLC activation leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). As a NAM, basimglurant attenuates this signaling cascade in the presence of glutamate.
This compound (mGluR1 Positive Allosteric Modulator)
This compound is a positive allosteric modulator of the mGluR1 receptor. Similar to mGluR5, mGluR1 is a Gq-protein coupled receptor. As a PAM, this compound enhances the receptor's response to glutamate, thereby potentiating the downstream signaling cascade involving PLC, IP3, and DAG.
Conclusion
This guide provides a comprehensive overview of the pharmacokinetic profile of basimglurant, supported by data from human and animal studies. The detailed experimental protocol for the human ADME study offers valuable insight into the methodologies employed for its characterization. In contrast, a significant information gap exists for this compound, with no publicly available pharmacokinetic data. The provided signaling pathway diagrams illustrate the distinct modulatory effects of basimglurant and this compound on their respective metabotropic glutamate receptors. Further research is required to elucidate the pharmacokinetic profile of this compound to enable a direct and comprehensive comparison with basimglurant.
References
- 1. A double-tracer technique to characterize absorption, distribution, metabolism and excretion (ADME) of [14C]-basimglurant and absolute bioavailability after oral administration and concomitant intravenous microdose administration of [13C6]-labeled basimglurant in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Basimglurant for Trigeminal Neuralgia · Info for Participants · Phase Phase 2 & 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 3. benchchem.com [benchchem.com]
Potency Showdown: CTEP Emerges as a More Potent mGluR5 Inhibitor Than VU0285683
CTEP (2-chloro-4-((2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine) is a well-characterized negative allosteric modulator (NAM) of mGluR5, demonstrating activity as an inverse agonist.[1] In contrast, VU0285683 has been described as both a negative and a positive allosteric modulator in different contexts, highlighting the need for careful consideration of experimental conditions. For the purpose of this comparison, we will focus on its inhibitory activity.
Quantitative Comparison of Inhibitory Potency
The potency of these two compounds is best illustrated by their respective IC50 values. A lower IC50 value signifies a higher potency, as a smaller concentration of the inhibitor is required to achieve a 50% reduction in the target's activity.
| Compound | Target | Assay Type | IC50 Value | Reference |
| CTEP | mGluR5 | Allosteric Antagonism | 2.2 nM | [2] |
| mGluR5 | Inhibition of quisqualate-induced Ca2+ mobilization in HEK293 cells | 11.4 nM | [2] | |
| mGluR5 | Inhibition of [3H]IP accumulation in HEK293 cells | 6.4 nM | [2] | |
| This compound | mGluR5 | Blockade of glutamate (B1630785) response | 24.4 nM | |
| mGluR5 | Negative allosteric modulation of human recombinant mGluR5 in HEK293 cells | 25 nM (0.025 µM) | [3] |
As the data indicates, CTEP consistently exhibits IC50 values in the low nanomolar range, with a reported value as low as 2.2 nM. In contrast, the IC50 values for this compound are in the mid-nanomolar range, around 24-25 nM. This demonstrates that a significantly lower concentration of CTEP is needed to inhibit mGluR5 activity compared to this compound, making CTEP the more potent inhibitor.
Mechanism of Action: Allosteric Modulation of mGluR5
Both this compound and CTEP exert their effects by binding to an allosteric site on the mGluR5 protein, a site distinct from the glutamate binding site. This binding event modulates the receptor's response to its natural ligand, glutamate. As negative allosteric modulators, they decrease the receptor's signaling activity.
Experimental Protocols
The determination of the IC50 values cited in this guide involved specific cellular assays. Below are generalized methodologies for such experiments.
Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) that is induced by an mGluR5 agonist.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human mGluR5 receptor are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified period at 37°C.
-
Compound Addition: The test compounds (CTEP or this compound) at various concentrations are added to the wells and incubated.
-
Agonist Stimulation: An mGluR5 agonist, such as quisqualate, is added to the wells to stimulate the receptor.
-
Fluorescence Measurement: The change in fluorescence, which corresponds to the change in [Ca²⁺]i, is measured using a fluorescence plate reader.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the log concentration of the inhibitor and fitting the data to a sigmoidal dose-response curve.
Inositol (B14025) Phosphate (IP) Accumulation Assay
This assay quantifies the accumulation of inositol phosphates, a downstream signaling product of mGluR5 activation.
-
Cell Culture and Plating: Similar to the calcium mobilization assay, HEK293 cells expressing mGluR5 are used.
-
Radiolabeling: The cells are incubated overnight with myo-[³H]inositol to label the cellular phosphoinositide pool.
-
Compound Incubation: Cells are pre-incubated with various concentrations of the test inhibitor in the presence of LiCl (to prevent IP degradation).
-
Agonist Stimulation: An mGluR5 agonist is added to stimulate the receptor for a defined period.
-
Extraction and Purification: The reaction is terminated, and the cells are lysed. The accumulated [³H]inositol phosphates are separated from free [³H]inositol using anion-exchange chromatography.
-
Scintillation Counting: The amount of [³H]IPs is quantified using a scintillation counter.
-
Data Analysis: The IC50 value is determined by analyzing the dose-response curve of the inhibitor's effect on agonist-stimulated IP accumulation.
References
Assessing the Specificity of VU0285683 in mGlu5 Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the negative allosteric modulator (NAM) VU0285683 against other established mGlu5 NAMs. By presenting key experimental data, detailed protocols, and visual representations of signaling pathways and workflows, this document aims to facilitate a comprehensive understanding of the specificity of this compound in targeting the metabotropic glutamate (B1630785) receptor 5 (mGlu5).
Metabotropic glutamate receptor 5 (mGlu5) is a G protein-coupled receptor (GPCR) that plays a crucial role in excitatory synaptic transmission and neuronal plasticity. Its dysfunction has been implicated in a variety of neurological and psychiatric disorders, making it a significant target for therapeutic intervention. Negative allosteric modulators (NAMs) of mGlu5, which bind to a site topographically distinct from the orthosteric glutamate binding site, offer a promising strategy for modulating receptor activity with greater subtype selectivity compared to orthosteric antagonists.[1]
This compound has been identified as a novel and selective mGlu5 NAM with a high affinity for the 2-methyl-6-(phenylethynyl)-pyridine (MPEP) binding site.[2] This guide assesses its specificity by comparing its pharmacological profile with other well-characterized mGlu5 NAMs, namely MPEP and Fenobam.
Comparative Pharmacological Data
The following table summarizes the in vitro pharmacological data for this compound and comparator compounds, highlighting their potency and selectivity for mGlu5. The data is derived from functional assays measuring the inhibition of glutamate-induced intracellular calcium mobilization and radioligand binding assays assessing displacement of a known mGlu5 ligand.
| Compound | Target | Assay Type | IC50 / Ki (nM) | Selectivity Notes | Reference |
| This compound | mGluR5 | Calcium Flux (IC50) | ~100 | Selective for mGluR5. | [2] |
| MPEP | mGluR5 | Calcium Flux (IC50) | 36 | Highly selective for mGlu5 over other mGluRs. Also acts as a positive allosteric modulator at mGlu4 receptors. | [3][4] |
| Fenobam | mGluR5 | Calcium Flux (IC50) | 58 | Potent, selective, and noncompetitive mGlu5 receptor antagonist with inverse agonist activity. | [5][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and critical evaluation of the presented data.
Fluorescence-Based Calcium Flux Assay for mGlu5 NAM Activity
This assay is used to determine the potency of NAMs in inhibiting the agonist-induced increase in intracellular calcium mediated by mGlu5 activation.
Cell Culture and Plating:
-
HEK293 cells stably expressing rat mGluR5 are cultured in DMEM supplemented with 10% FBS, 20 mM HEPES, 1 mM sodium pyruvate, and appropriate antibiotics.
-
Cells are seeded into 384-well, black-walled, clear-bottom microplates at a density of 20,000 cells per well and incubated overnight.[7]
Dye Loading:
-
The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid) for 1 hour at 37°C.[7]
Compound Addition and Signal Detection:
-
A fluorescent imaging plate reader (FLIPR) is used for automated compound addition and real-time fluorescence detection.
-
A baseline fluorescence is established before the addition of the test compound (e.g., this compound, MPEP, or Fenobam) at various concentrations.
-
After a short incubation period, a sub-maximal concentration (EC80) of glutamate is added to stimulate the mGlu5 receptor.
-
The resulting change in fluorescence, indicative of intracellular calcium mobilization, is measured.
Data Analysis:
-
The fluorescence signal is normalized to the baseline.
-
The IC50 value, representing the concentration of the NAM that inhibits 50% of the glutamate-induced calcium response, is calculated using a four-parameter logistic equation.
[3H]MPEP Radioligand Binding Assay for mGlu5 Affinity
This assay determines the binding affinity of test compounds to the allosteric site on the mGlu5 receptor by measuring their ability to displace a radiolabeled ligand.
Membrane Preparation:
-
Membranes are prepared from HEK293 cells stably expressing rat mGluR5.
-
Cells are harvested, homogenized in a lysis buffer, and centrifuged to pellet the membranes. The final pellet is resuspended in an appropriate assay buffer.
Binding Reaction:
-
In a 96-well plate, cell membranes (e.g., 20 µg of protein per well) are incubated with a fixed concentration of [3H]MPEP (a radiolabeled mGlu5 NAM) and varying concentrations of the unlabeled test compound.[8]
-
The incubation is carried out at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
Separation and Detection:
-
The binding reaction is terminated by rapid filtration through a glass fiber filter plate, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation fluid is added to the dried filters, and the radioactivity is quantified using a scintillation counter.
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled mGlu5 NAM.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value, the concentration of the test compound that displaces 50% of the specific [3H]MPEP binding, is determined by non-linear regression.
-
The Ki (inhibitory constant) is calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizing the Framework
To better understand the biological context and experimental procedures, the following diagrams have been generated.
Caption: mGlu5 Signaling Pathway and NAM Inhibition.
Caption: Workflow for Assessing mGlu5 NAM Specificity.
References
- 1. Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Based Discovery of Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a high affinity MPEP-site silent allosteric modulator (SAM) for the metabotropic glutamate subtype 5 receptor (mGlu5) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Recent progress in the discovery and development of negative allosteric modulators of mGluR5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mGluR5 negative allosteric modulators overview: a medicinal chemistry approach towards a series of novel therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Correlating In Vitro and In Vivo Data for mGluR4 Positive Allosteric Modulators: A Comparative Guide
This guide provides a comparative analysis of the in vitro and in vivo performance of VU0285683, a representative metabotropic glutamate (B1630785) receptor 4 (mGluR4) positive allosteric modulator (PAM). The data presented herein is benchmarked against other notable mGluR4 PAMs to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Mechanism of Action
Metabotropic glutamate receptor 4 (mGluR4) is a Group III mGluR, which has garnered attention as a therapeutic target for conditions such as Parkinson's disease.[1][2] Positive allosteric modulators of mGluR4 do not directly activate the receptor but rather potentiate the effect of the endogenous ligand, glutamate. This modulation offers a more nuanced approach to enhancing receptor activity, aligning it more closely with natural physiological processes.[3]
Data Presentation
The following tables summarize the quantitative in vitro and in vivo data for this compound and comparable mGluR4 PAMs.
Table 1: In Vitro Pharmacology of mGluR4 PAMs
| Compound | EC50 | Fold Potentiation of Glutamate EC50 | Selectivity vs. other mGluRs | Cell Line | Assay Type | Reference |
| This compound (as ML128/CID-44191096) | 240 nM | 28-fold | >30 µM vs. mGluRs 1,2,3,5,7,8 | CHO | Calcium Mobilization | [4] |
| PHCCC | 4.1 µM | 5.5-fold | Partial antagonist at mGluR1b | Not specified | Not specified | [2][5] |
| CID 46869947 | 291 ± 55 nM | 11.2 ± 0.8-fold | >30 µM vs. mGluRs 1,2,3, and 8; weak activity against mGlu5, mGlu6, and mGlu7 | Not specified | Not specified | [6] |
| VU0155041 | 335 nM | ~10-fold | Inactive up to 10 µM | HEK293 | [35S]GTPγS binding | [3] |
| VU0001171 | 650 nM | 36-fold | Highly selective | Not specified | Not specified | [2] |
Table 2: In Vivo Efficacy of mGluR4 PAMs in a Parkinson's Disease Model (Haloperidol-Induced Catalepsy)
| Compound | Route of Administration | Effective Dose Range | Animal Model | Key Findings | Reference |
| This compound (as ML128/CID-44191096) | Systemic | 3, 10, 30, 56.6 mg/kg | Rat | Showed anti-Parkinsonian activity. | [4] |
| PHCCC | Intracerebroventricular (i.c.v.) | Not specified | Rat | Reversed haloperidol-induced catalepsy. | [5] |
| CID 46869947 | Oral | Not specified | Rodent | Displayed excellent activity after oral dosing. | [6] |
| Merck Compound 25 | Intracerebroventricular (i.c.v.) | Not specified | Not specified | Good activity against haloperidol-induced catalepsy. | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Assays
1. Calcium Mobilization Assay
This assay is used to determine the potency and efficacy of mGluR4 PAMs.
-
Cell Line: Chinese hamster ovary (CHO) cell line expressing human mGluR4 (hmGluR4) and a chimeric G-protein, Gqi5, to couple mGluR4 activation to calcium mobilization.[5]
-
Procedure:
-
Cells are plated in 384-well plates.
-
The following day, the medium is replaced with a buffer containing a calcium indicator dye (e.g., BTC-AM).
-
Cells are incubated for 1 hour at room temperature.
-
The dye is replaced with an assay buffer.
-
Compounds are added at twice the final concentration.
-
After a 2.5-minute incubation, an EC20 or EC80 concentration of glutamate is added.
-
Calcium mobilization is measured using a suitable instrument like the Functional Drug Screening System (FDSS).[4]
-
2. [35S]GTPγS Binding Assay
This functional assay measures the activation of G protein-coupled receptors (GPCRs).
-
Membrane Preparation:
-
HEK293 cells stably expressing rat mGluR4 are harvested.
-
Cells are homogenized in a buffer containing 20 mM HEPES and 10 mM EDTA, pH 7.4.
-
The homogenate is centrifuged at 48,000 x g for 20 minutes at 4°C.
-
The pellet is resuspended in a buffer containing 20 mM HEPES and 0.1 mM EDTA, pH 7.4, and centrifuged again.
-
The final membrane pellet is resuspended and stored at -80°C.[3]
-
-
Assay Procedure:
-
The assay is performed in a final volume of 100 µL.
-
Membranes (10-20 µg of protein) are incubated with 0.1 nM [35S]GTPγS, 100 µM GDP, and varying concentrations of the test compound in an assay buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4).
-
The reaction is initiated by adding an EC20 concentration of glutamate.
-
After a 60-minute incubation at 30°C, the reaction is terminated by rapid filtration through a GF/B filter plate.
-
The filters are washed with ice-cold buffer, and the bound [35S]GTPγS is quantified.[3]
-
In Vivo Models
1. Haloperidol-Induced Catalepsy in Rats
This is a preclinical model used to assess the anti-Parkinsonian effects of compounds.
-
Procedure:
-
Rats are injected with haloperidol, a dopamine (B1211576) antagonist, to induce catalepsy.
-
The mGluR4 PAM is then administered (e.g., systemically or i.c.v.).
-
The latency to withdrawal of a paw from a raised bar is measured at different time points (e.g., 90 and 120 minutes) to evaluate the reversal of catalepsy.[4]
-
Mandatory Visualizations
Signaling Pathway
Caption: mGluR4 signaling pathway activated by glutamate and potentiated by a PAM.
Experimental Workflow
Caption: Workflow for the discovery and characterization of mGluR4 PAMs.
References
- 1. Discovery of a potent, selective and in vivo active mGluR4 positive allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4). Part II: Challenges in hit-to-lead - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of a potent, selective and in vivo active mGluR4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mGluR4-positive allosteric modulation as potential treatment for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a potent, selective and orally active in vivo mGlu4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Guidance for VU0285683
For laboratory personnel engaged in research and development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe working environment and minimizing environmental impact. This document provides essential safety information and detailed disposal procedures for VU0285683, a negative allosteric modulator of the mGlu5 receptor.
This compound, with the chemical name 3-fluoro-5-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)benzonitrile, is classified as a halogenated aromatic amine.[1][2] Due to its chemical structure, it requires specific handling and disposal protocols as a hazardous waste.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| CAS Number | 327056-22-4 |
| Molecular Formula | C14H7FN4O |
| Formula Weight | 266.23 g/mol |
| Purity | >98% (HPLC) |
| Solubility | No data available |
Source: MOLNOVA, PubChem[2][3]
Experimental Protocols for Safe Disposal
The following step-by-step procedures are critical for the safe disposal of this compound and associated contaminated materials. These protocols are based on established guidelines for handling halogenated organic compounds and aromatic amines.[4][5][6][7]
Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
-
Nitrile rubber gloves[8]
-
Chemical safety goggles
-
A lab coat
Waste Segregation and Collection:
-
Designate a Waste Container: Use a clearly labeled, leak-proof container with a secure lid specifically for halogenated organic waste.[5][7]
-
Labeling: The container must be marked with "Hazardous Waste," the chemical name "this compound," and the accumulation start date.[4]
-
Segregation: It is crucial to segregate this compound waste from non-halogenated chemical waste to prevent dangerous reactions and to facilitate proper disposal.[7][9] Do not mix with other waste streams such as acids or bases.[4]
-
Collection of Pure Compound: Unused or expired this compound should be disposed of in its original container, which should be placed inside a larger, labeled secondary container for hazardous waste collection.
-
Collection of Contaminated Materials: Any materials such as pipette tips, gloves, and weighing paper that come into contact with this compound must be considered contaminated and disposed of in the designated halogenated waste container.
-
Aqueous Solutions: If this compound is in a solution, it should be collected in a designated liquid waste container for halogenated organic compounds. Do not dispose of it down the drain.[9]
Storage of Waste:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials.[10]
-
Ensure the storage area is a designated satellite accumulation area.
Disposal Procedure:
-
Once the waste container is full, or if it has been in storage for a prolonged period, arrange for its collection by a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) department.[8][10]
-
The primary method for the final disposal of halogenated organic compounds is typically high-temperature incineration in a specialized hazardous waste facility.[7][11]
Signaling Pathways and Logical Relationships
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. This compound|CAS 327056-22-4|DC Chemicals [dcchemicals.com]
- 2. This compound | C14H7FN4O | CID 9816778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. VU 0285683 | 327056-22-4 | MOLNOVA [molnova.com]
- 4. benchchem.com [benchchem.com]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. benchchem.com [benchchem.com]
- 7. bucknell.edu [bucknell.edu]
- 8. international.skcinc.com [international.skcinc.com]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. collectandrecycle.com [collectandrecycle.com]
- 11. Making sure you're not a bot! [mikrolab.dk]
Essential Safety and Handling Guide for Potent Research Compounds Like VU0285683
Disclaimer: A specific Safety Data Sheet (SDS) for VU0285683 is not publicly available. Therefore, this document provides essential safety and logistical information based on best practices for handling potent, novel research compounds where comprehensive toxicological data may be limited. Researchers, scientists, and drug development professionals should treat any new chemical entity as potentially hazardous and adhere to stringent safety protocols. A thorough risk assessment must be conducted before commencing any work.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial for minimizing exposure to potent research compounds. The required level of protection depends on the quantity of the substance, its physical form (e.g., powder or solution), and the specific procedure being performed.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powders) | - Full-face powered air-purifying respirator (PAPR) or a supplied-air respirator- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile or neoprene)- Disposable sleeves- Safety glasses or goggles (if a full-face respirator is not used) | There is a high risk of aerosolization and inhalation of potent powders. Full respiratory protection is essential to prevent inhalation. Double-gloving provides an additional barrier against skin contact. |
| Solution Preparation and Handling | - Chemical fume hood- Standard lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of nitrile gloves | This minimizes the risk of splashes and inhalation of vapors. Working within a certified chemical fume hood is a critical engineering control.[1] |
| General Laboratory Operations | - Standard lab coat- Safety glasses- Nitrile gloves | Provides a baseline level of protection against accidental contact with contaminated surfaces. |
Operational Plan: Step-by-Step Guidance for Safe Handling
A systematic approach is essential to ensure safety when working with potent compounds.
-
Review Safety Information : Before handling, consult any available safety information and conduct a thorough risk assessment for the planned experiment.[1]
-
Prepare the Work Area : Ensure a certified chemical fume hood is used for all manipulations of the compound.[1] Decontaminate all surfaces before and after work. Prepare a spill kit appropriate for the quantity of the compound being handled.
-
Don Appropriate PPE : Select and put on the correct PPE as determined by your risk assessment. The proper sequence for donning and doffing PPE is crucial to prevent contamination.[1]
-
Perform the Experiment : Handle the compound within a containment device such as a chemical fume hood.[1] Minimize the amount of material used.
-
Decontamination : Thoroughly clean all equipment and work surfaces with a suitable deactivating solution.
-
Doff PPE : Remove PPE in the correct order to avoid self-contamination.
-
Segregate and Label Waste : All materials that have come into contact with the compound must be treated as hazardous waste.[1][2]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
